C-Peptide, dog
Beschreibung
Eigenschaften
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[2-[[1-[[2-[[2-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDBXCGKFIALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H225N37O49 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3174.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Early Investigations of C-Peptide in the Canine Pancreas: A Technical Guide
This technical guide provides an in-depth analysis of early, foundational studies on C-peptide in the canine pancreas. It is intended for researchers, scientists, and professionals in drug development who are interested in the historical context and fundamental methodologies that established C-peptide as a crucial marker of pancreatic β-cell function. The dog served as a vital large animal model in these initial investigations, providing key insights into the physiology of insulin secretion.
Experimental Protocols
Early research focused on developing reliable methods to measure canine C-peptide and using these methods to study its secretion and metabolism. The protocols below are synthesized from key studies conducted in the 1980s.
In Vivo Canine Model for Pancreatic Secretion Studies
A frequently used model involved conscious mongrel dogs, allowing for the study of peptide metabolism under physiological conditions without the confounding effects of anesthesia.
-
Animal Preparation: Healthy, conscious mongrel dogs of both sexes, weighing between 15-25 kg, were used.[1]
-
Surgical Procedure: Approximately 17-21 days prior to the experiments, a surgical procedure was performed to implant chronic sampling catheters.[1] Catheters were placed in the femoral artery (for peripheral blood sampling), the portal vein (to measure substances directly from the pancreas and gut), and a hepatic vein (to measure substances after they passed through the liver).[2][3] The correct placement of catheters was confirmed by autopsy after the experiments.[1]
-
Experimental Conditions: Dogs were fasted overnight before experiments.[4] To study the response to stimuli, substances like glucose or arginine were infused intravenously.[1][5] In some studies, somatostatin was used to suppress endogenous insulin and C-peptide secretion, allowing researchers to study the metabolism of exogenously infused peptides.[1]
Radioimmunoassay (RIA) for Canine C-Peptide
The development of a specific and sensitive radioimmunoassay was paramount to these early studies. The following protocol is a composite of described methods.
-
Antigen and Antiserum: The RIA was established using synthetic canine C-peptide (CCP) to serve as the standard and for creating the tracer.[6] A specific antiserum (antibodies against canine C-peptide) was generated, typically in guinea pigs.[6]
-
Radiolabeling (Tracer Preparation): Synthetic canine C-peptide was radioiodinated, often using a modified chloramine-T method, to create a radioactive tracer (e.g., ¹²⁵I-CCP).[6] Tracer preparations were stable and could be used for up to 6 weeks after iodination.[6]
-
Assay Procedure (Double Antibody Technique):
-
Incubation: A known amount of radiolabeled CCP (tracer) and a specific dilution of the anti-CCP antiserum were incubated with either the plasma sample (containing an unknown amount of CCP) or a standard solution (containing a known amount of synthetic CCP).
-
Competition: During incubation, the unlabeled CCP in the sample or standard competes with the tracer for binding sites on the limited number of antibodies.
-
Precipitation: A second antibody, such as rabbit anti-guinea pig serum, was added to precipitate the primary antibody-antigen complexes.[6]
-
Measurement: The radioactivity of the precipitated pellet (bound fraction) was measured using a gamma counter.
-
-
Standard Curve and Analysis: A standard curve was generated by plotting the percentage of bound tracer against the concentration of the C-peptide standards.[1] The concentration of C-peptide in the plasma samples was then determined by comparing their bound tracer percentage to the standard curve. The assay was sensitive enough to detect concentrations ranging from 0.028 to 3.0 nmol/L.[6]
-
Sample Collection and Preparation: Blood samples for C-peptide analysis were drawn into tubes containing EDTA and a protease inhibitor like Trasylol (500 KIU/ml) to prevent degradation.[1] Plasma was immediately separated by centrifugation at 4°C and stored at -20°C until the assay was performed.[1]
Quantitative Data from Early Canine Studies
The following tables summarize key quantitative findings from seminal studies on canine C-peptide, providing data on its basal levels, stimulated secretion, and metabolic fate.
Table 1: Basal and Stimulated Plasma Concentrations of Canine C-Peptide (CCP)
| Condition | Analyte | Portal Vein Concentration | Femoral Artery Concentration | Source |
| Fasting (Basal) | C-Peptide | 1.2 ± 0.1 (molar ratio to insulin) | 0.089 ± 0.021 nmol/L | [3][6] |
| Insulin | ||||
| Glucose Infusion (10 g IV) | C-Peptide | Not Reported | Increased from 0.20±0.03 to 0.40±0.03 pmol/mL | [1] |
| Glucose Infusion (10 mg/kg/min) | C-Peptide | Prompt, parallel increase with insulin | Not Reported | [5] |
| Arginine Infusion (250 mg/kg/min) | C-Peptide | Prompt, parallel increase with insulin | Not Reported | [5] |
| Alloxan-Diabetic Dogs | C-Peptide | Not Reported | -0.005 ± 0.007 nmol/L | [6] |
| Post-Pancreatectomy | C-Peptide | Not Reported | Undetectable | [1] |
Table 2: Metabolic Parameters of Canine C-Peptide vs. Insulin
| Parameter | C-Peptide | Insulin | Source |
| Hepatic Extraction (Basal) | 4.3 ± 4.5% (Negligible) | 43.8 ± 7.6% | [2][3] |
| Hepatic Extraction (Glucose Stimulated) | 6.2 ± 4.0% (Negligible) | 46.7 ± 3.4% | [2][3] |
| Metabolic Clearance Rate (MCR) | 11.5 ± 0.8 mL/kg/min | ~21.1 mL/kg/min | [1][2][3] |
| Fasting Molar Ratio (C-Peptide:Insulin) | 1.2 ± 0.1 (Portal Vein) | [3] | |
| 2.1 ± 0.3 (Femoral Artery) | [3] |
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key physiological relationships and experimental processes described in these early studies.
Caption: Proinsulin cleavage and differential hepatic metabolism of insulin and C-peptide.
Caption: Workflow for in vivo studies of C-peptide metabolism in the conscious dog model.
Conclusion
The early investigations in the canine model were instrumental in establishing fundamental principles of C-peptide physiology. These studies meticulously developed and validated the tools needed to measure C-peptide and demonstrated that it is secreted in equimolar amounts with insulin.[5] Critically, they revealed that unlike insulin, C-peptide is not significantly extracted by the liver.[2][3] This key finding established peripheral C-peptide concentration as a more reliable indicator of pancreatic insulin secretion rate than peripheral insulin itself, a concept that remains a cornerstone of diabetes research and clinical practice today.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Immunoreactive dog C-peptide level in the pancreatic vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of C-peptide in Canine Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connecting peptide, or C-peptide, a byproduct of proinsulin cleavage, has long been considered biologically inert. However, emerging evidence suggests it is a bioactive molecule with significant physiological roles, extending beyond its established utility as a biomarker for insulin secretion. In canine physiology, C-peptide is gaining recognition for its potential involvement in various cellular processes and its implications in pathological states, particularly diabetes mellitus. This technical guide provides a comprehensive overview of the current understanding of C-peptide's biological role in dogs, summarizing key quantitative data, detailing experimental protocols, and visualizing known signaling pathways to support further research and therapeutic development.
Introduction
Proinsulin, synthesized in the pancreatic β-cells, is proteolytically cleaved to form insulin and C-peptide, which are then secreted in equimolar amounts into the bloodstream.[1] Unlike insulin, C-peptide is not significantly extracted by the liver, resulting in a longer half-life and more stable plasma concentrations.[2][3] This property has established canine C-peptide (CCP) as a reliable marker of endogenous insulin secretion and β-cell function.[4][5][6] This guide delves into the multifaceted biological significance of C-peptide in canine physiology, exploring its function as a biomarker and its emerging therapeutic potential.
C-peptide as a Biomarker of Pancreatic β-cell Function
The primary and most well-documented role of C-peptide in canine medicine is as an indicator of pancreatic β-cell function.[1][7] Measurement of C-peptide levels allows for the differentiation between endogenous and exogenous insulin, a critical factor in the management of diabetes mellitus.
Quantitative Data on Canine C-peptide Levels
Studies have established baseline and stimulated C-peptide concentrations in healthy dogs and those with various endocrine disorders. This data is crucial for the diagnosis and monitoring of diseases affecting insulin secretion.
| Canine Group | Condition | Fasting C-peptide (nmol/L) | Glucagon-Stimulated C-peptide (pmol/mL) | Reference |
| Healthy Dogs | Normal | 0.089 +/- 0.021 | Peak at ~15 mins post-stimulation | [5][8] |
| Diabetic Dogs (untreated) | Diabetes Mellitus | -0.005 +/- 0.007 | No significant increase | [5][8] |
| Diabetic Dogs (insulin-treated) | Diabetes Mellitus | Variable, trend for lower levels than untreated | No significant increase | [8] |
| Dogs with Hyperadrenocorticism | Insulin Resistance | Significantly increased | Significantly increased peak response | [8] |
Note: Values are presented as mean +/- SEM where available. Conversion factors may be necessary for direct comparison between studies.
Experimental Protocols for C-peptide Measurement
2.2.1. Radioimmunoassay (RIA) for Canine C-peptide
A sensitive and specific RIA has been developed for the quantification of canine C-peptide in plasma.[5][6]
-
Principle: This competitive binding assay utilizes a specific antiserum against synthetic canine C-peptide. A known quantity of radioiodinated C-peptide competes with the C-peptide in the sample for binding to the antibody. The amount of bound radioactivity is inversely proportional to the concentration of C-peptide in the sample.
-
Methodology:
-
Antiserum Production: Generation of specific antibodies by immunizing animals (e.g., guinea pigs) with synthetic canine C-peptide.
-
Tracer Preparation: Radioiodination of synthetic canine C-peptide using a modified chloramine-T method.
-
Assay Procedure:
-
Incubate plasma samples or standards with a fixed amount of specific antiserum and radioiodinated C-peptide.
-
Precipitate the antibody-bound fraction using a second antibody (e.g., rabbit anti-guinea pig serum).
-
Centrifuge and measure the radioactivity in the pellet.
-
-
Standard Curve: Generate a standard curve using known concentrations of synthetic canine C-peptide to determine the concentration in unknown samples.
-
2.2.2. Glucagon Stimulation Test
This dynamic test assesses the functional capacity of pancreatic β-cells to secrete insulin (and thus C-peptide) in response to a potent secretagogue.[8]
-
Principle: Intravenous administration of glucagon stimulates the release of insulin and C-peptide from pancreatic β-cells. The magnitude of the response provides an indication of the β-cell reserve.
-
Methodology:
-
Animal Preparation: Fast the dog overnight.
-
Baseline Sampling: Collect a baseline blood sample for measurement of glucose, insulin, and C-peptide.
-
Glucagon Administration: Administer a bolus of glucagon intravenously (e.g., 0.03 mg/kg).
-
Post-stimulation Sampling: Collect blood samples at specific time points (e.g., 1, 3, 5, 10, 15, 30, and 60 minutes) after glucagon injection.
-
Analysis: Measure plasma C-peptide and serum insulin concentrations in all collected samples.
-
Below is a DOT script visualizing the experimental workflow for a Glucagon Stimulation Test.
Biological Activities of C-peptide
Beyond its role as a biomarker, C-peptide is now understood to be a biologically active peptide with its own specific cellular effects. While much of the research has been conducted in humans and rodent models, the findings provide a strong basis for investigating similar roles in canine physiology.
C-peptide Signaling Pathways
C-peptide exerts its effects by binding to a specific G-protein coupled receptor on the cell surface, initiating a cascade of intracellular signaling events.[9]
The following DOT script illustrates the putative signaling pathways of C-peptide.
References
- 1. scielo.br [scielo.br]
- 2. JCI - Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. [jci.org]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorbyt.com [biorbyt.com]
- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
C-Peptide as a Biomarker of Insulin Secretion in Dogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connecting peptide, or C-peptide, is a crucial biomarker for assessing endogenous insulin secretion from pancreatic β-cells.[1] Co-secreted in equimolar amounts with insulin following the cleavage of its precursor, proinsulin, C-peptide offers a more stable and reliable measure of β-cell function than insulin itself.[2][3] This is primarily because C-peptide is not significantly extracted by the liver, unlike insulin, resulting in a longer half-life and more consistent peripheral concentrations that directly reflect the rate of insulin secretion.[4][5][6] This technical guide provides a comprehensive overview of the use of canine C-peptide as a biomarker, including its physiological basis, detailed measurement protocols, and its application in research and drug development.
Physiological Basis of C-Peptide Secretion
In the pancreatic β-cell, proinsulin, a single-chain polypeptide, is proteolytically cleaved to form the mature two-chain insulin molecule and C-peptide.[7][8] This process ensures that for every molecule of insulin secreted into the bloodstream, an equimolar amount of C-peptide is also released.[1] While insulin undergoes significant first-pass metabolism in the liver (approximately 50%), C-peptide passes through the liver with negligible extraction.[2][4][5][6] This fundamental difference in their metabolic pathways makes peripheral C-peptide concentrations a more direct and accurate reflection of pancreatic insulin secretion.
Quantitative Data on Canine C-Peptide
The following tables summarize key quantitative data for canine C-peptide from various studies. These values can serve as a reference for experimental design and data interpretation.
| Parameter | Healthy Dogs | Diabetic Dogs | Reference |
| Fasting Plasma C-peptide (nmol/L) | 0.089 ± 0.021 | 0.005 ± 0.007 | [9] |
| Glucagon-Stimulated C-peptide | Significant Increase | No Significant Increase | [10] |
| C-peptide in Hyperadrenocorticism | - | Significantly Increased | [10] |
| Parameter | Value | Method | Reference |
| Metabolic Clearance Rate (ml/kg per min) | 12.3 ± 0.7 | Constant IV Infusion | [2] |
| 13.4 ± 0.6 | Constant Intraportal Infusion | [2] | |
| 13.5 ± 0.7 | Bolus Injection Decay Curve | [2] | |
| 11.5 ± 0.8 | - | [4] | |
| Hepatic Extraction of Endogenous C-peptide | 3.1 ± 6.1% (Basal) | - | [2] |
| 4.3 ± 4.5% (Basal) | - | [4] |
Experimental Protocols for C-Peptide Measurement
Accurate quantification of canine C-peptide is essential for its use as a biomarker. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) Protocol
This protocol is based on the methodology described for a sensitive and specific canine C-peptide RIA.[9][11]
-
Reagents and Materials:
-
Synthetic canine C-peptide (for standards and tracer preparation)
-
Specific anti-canine C-peptide antiserum (e.g., raised in guinea pigs)
-
Secondary antibody (e.g., rabbit anti-guinea pig serum)
-
¹²⁵I for radiolabeling
-
Chloramine-T for iodination
-
Sephadex G-50 and G-100 for purification of the tracer
-
RIA buffer (e.g., 0.04 M sodium phosphate, 0.1 M NaCl, 0.1 g NaN₃/l, and aprotinin)
-
Plasma samples collected in EDTA tubes and stored at -20°C
-
-
Tracer Preparation (¹²⁵I-Tyr-CCP):
-
Radioiodination of synthetic canine C-peptide is performed using a modified chloramine-T method.[9]
-
Add 40 µg of chloramine-T to 0.5 µg of C-peptide in 25 µl of 0.4 M phosphate buffer (pH 7.4).[9]
-
The reaction is stopped by the addition of sodium metabisulfite.
-
The labeled C-peptide is purified using gel filtration chromatography (e.g., Sephadex G-50 followed by G-100) to separate it from free iodine and damaged peptide fragments.[9]
-
The purified tracer can be stored at -20°C for up to six weeks.[9]
-
-
Assay Procedure:
-
Prepare a standard curve ranging from 0.028 to 3.0 nmol/l using synthetic canine C-peptide.[9]
-
In assay tubes, add 100 µl of standard or unknown plasma sample.
-
Add 100 µl of the specific anti-canine C-peptide antiserum (diluted appropriately).
-
Add 100 µl of the ¹²⁵I-labeled canine C-peptide tracer.
-
Incubate for 24-48 hours at 4°C.
-
Add the secondary antibody to precipitate the antigen-antibody complexes.
-
Incubate for another 24 hours at 4°C.
-
Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
-
Calculate the concentration of C-peptide in the unknown samples by comparing their radioactivity to the standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
This protocol outlines a typical competitive ELISA for the quantification of canine C-peptide, based on commercially available kits.[12][13]
-
Reagents and Materials:
-
Microtiter plate pre-coated with a capture antibody
-
Canine C-peptide standards
-
Biotinylated canine C-peptide
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., dilute sulfuric acid)
-
Wash buffer
-
Assay buffer
-
Serum, plasma, or cell culture supernatant samples
-
-
Assay Procedure:
-
Prepare all reagents, standards, and samples as instructed by the kit manufacturer.
-
Add 50 µL of standard or sample to each well of the microtiter plate.[12]
-
Immediately add 50 µL of prepared Detection Reagent A (often the biotinylated C-peptide).[12] Shake and mix, then incubate for 1 hour at 37°C.[12]
-
Aspirate the liquid from each well and wash 3 times with wash buffer.[12]
-
Add 100 µL of prepared Detection Reagent B (Streptavidin-HRP).[12] Incubate for 1 hour at 37°C.[12]
-
Aspirate and wash the wells 5 times with wash buffer.[12]
-
Add 90 µL of Substrate Solution to each well.[12] Incubate for 15-25 minutes at 37°C in the dark.[12]
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm (with a reference wavelength of 590 nm) within 5 minutes.[13]
-
The intensity of the color is inversely proportional to the amount of canine C-peptide in the sample. Calculate the concentration from the standard curve.
-
Applications in Research and Drug Development
The measurement of canine C-peptide is a powerful tool in various research and preclinical drug development settings.
-
Diabetes Research: C-peptide levels are used to differentiate between insulin-deficient (Type 1-like) and insulin-resistant (Type 2-like) diabetes in dogs.[10][14] In experimentally induced diabetes models, C-peptide can be used to monitor the decline of β-cell function.[15]
-
Drug Development: When testing new therapies aimed at preserving or enhancing β-cell function, C-peptide serves as a primary endpoint to assess treatment efficacy. It allows for the direct measurement of endogenous insulin secretion without interference from exogenously administered insulin.
-
Metabolic Studies: C-peptide is instrumental in studies of insulin kinetics and secretion.[2][4][16] Its negligible hepatic extraction allows for more accurate calculations of pre-hepatic insulin secretion rates.[4]
-
Insulin Resistance Studies: In conditions like hyperadrenocorticism, where insulin resistance is a key feature, elevated C-peptide levels can quantify the compensatory increase in insulin secretion by the pancreas.[10]
Conclusion
Canine C-peptide is an invaluable biomarker for the accurate assessment of endogenous insulin secretion. Its stoichiometric release with insulin and its lack of significant hepatic clearance provide a clear window into pancreatic β-cell function. With well-established and sensitive assays like RIA and ELISA, researchers and drug development professionals can reliably quantify C-peptide to advance our understanding of canine diabetes and develop novel therapeutic interventions for metabolic diseases.
References
- 1. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction. [jci.org]
- 6. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insulin - Wikipedia [en.wikipedia.org]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 10. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scielo.br [scielo.br]
- 15. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 16. content-assets.jci.org [content-assets.jci.org]
Endogenous Insulin Secretion Markers in Canines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous insulin secretion is a critical physiological process in canines, maintaining glucose homeostasis. The dysregulation of this process is central to the pathophysiology of prevalent endocrine disorders such as diabetes mellitus and insulinoma. Accurate assessment of beta-cell function is therefore paramount for diagnostics, prognostics, and the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the core markers used to evaluate endogenous insulin secretion in canines, with a focus on C-peptide and proinsulin. It includes detailed methodologies for their measurement, quantitative data for comparative analysis, and a review of their clinical utility.
Core Markers of Endogenous Insulin Secretion
The proteolytic cleavage of proinsulin in pancreatic beta-cells releases equimolar amounts of insulin and C-peptide into circulation.[1] This stoichiometric relationship forms the basis of using C-peptide as a surrogate marker for insulin secretion, particularly in scenarios where direct insulin measurement is confounded by exogenous insulin administration or the presence of anti-insulin antibodies. Proinsulin, the precursor to insulin, is also secreted in small amounts and can serve as an additional marker of beta-cell function and health.
C-Peptide
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is cleaved from proinsulin to form mature insulin. Due to its longer half-life and lack of hepatic first-pass metabolism, peripheral C-peptide concentrations are considered a more stable and reliable indicator of insulin secretion than insulin itself.
| Condition | Marker | Concentration (pmol/L) | Notes |
| Healthy Canines | Fasting C-peptide | 89 ± 21 | |
| Glucagon-stimulated C-peptide | Peak at ~15 minutes post-stimulation | Pattern identical to insulin secretion | |
| Diabetes Mellitus | Untreated | No significant increase after glucagon stimulation | Some dogs may have baseline levels >290 pmol/L |
| Insulin-Treated | No significant increase after glucagon stimulation | ||
| Hyperadrenocorticism | Glucagon-stimulated C-peptide | Significantly increased at all time points post-stimulation | Indicates insulin resistance and increased beta-cell responsiveness |
This protocol is based on the methodology described by Besch et al. (1985).
1. Principle: A competitive radioimmunoassay where unlabeled canine C-peptide in the sample competes with a fixed amount of radiolabeled C-peptide for binding to a limited amount of specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of C-peptide in the sample.
2. Reagents and Materials:
-
Synthetic canine C-peptide (for standards and tracer preparation)
-
Specific anti-canine C-peptide antiserum (raised in guinea pigs)
-
Rabbit anti-guinea pig serum (second antibody)
-
¹²⁵I for radiolabeling
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.4 M, pH 7.4)
-
RIA buffer
-
Plasma samples (collected in EDTA tubes and stored at -20°C)
-
Gamma counter
3. Procedure:
-
Radiolabeling of Canine C-peptide:
-
To 0.5 µg of synthetic canine C-peptide in 25 µL of 0.4 M phosphate buffer (pH 7.4), add 40 µg of Chloramine-T.
-
Add ¹²⁵I and allow the reaction to proceed for a short duration.
-
Stop the reaction by adding sodium metabisulfite.
-
Purify the ¹²⁵I-labeled C-peptide using chromatography.
-
Store the tracer at -20°C for up to six weeks.[2]
-
-
Assay Protocol:
-
Prepare a standard curve using known concentrations of synthetic canine C-peptide.
-
In appropriate tubes, pipette standards, controls, and unknown plasma samples.
-
Add a fixed amount of ¹²⁵I-labeled canine C-peptide to each tube.
-
Add the specific anti-canine C-peptide antiserum to all tubes except the non-specific binding (NSB) tubes.
-
Incubate the mixture.
-
Add the second antibody (rabbit anti-guinea pig serum) to precipitate the antibody-bound C-peptide.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the C-peptide standards.
-
Determine the concentration of C-peptide in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
-
This protocol is a general guideline based on commercially available canine C-peptide ELISA kits.
1. Principle: A solid-phase enzyme-linked immunosorbent assay (ELISA) based on the sandwich principle. Canine C-peptide in the sample binds to a capture antibody coated on a microplate. A second, enzyme-conjugated detection antibody then binds to the captured C-peptide. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of C-peptide in the sample.
2. Reagents and Materials:
-
Microplate pre-coated with anti-canine C-peptide antibody
-
Canine C-peptide standards
-
Biotinylated detection antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
3. Procedure:
- Prepare all reagents, standards, and samples as per the kit instructions.
- Add standards, controls, and samples to the appropriate wells of the microplate.
- Add the biotinylated detection antibody to each well.
- Incubate the plate.
- Wash the plate to remove unbound reagents.
- Add the streptavidin-HRP conjugate to each well.
- Incubate the plate.
- Wash the plate again.
- Add the substrate solution and incubate in the dark to allow for color development.
- Add the stop solution to terminate the reaction.
- Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Calculate the concentration of C-peptide in the samples by interpolating their absorbance values on the standard curve.
-
Proinsulin
Proinsulin is the single-chain precursor to insulin and C-peptide. While the majority of proinsulin is cleaved within the beta-cell, a small fraction is secreted into the bloodstream. Elevated levels of proinsulin relative to insulin can indicate beta-cell stress or dysfunction.
Detailed reference ranges for canine proinsulin are not as well-established as those for C-peptide. However, studies have investigated the molar proportion of proinsulin to insulin.
| Condition | Marker | Molar Proportion (Proinsulin:Insulin) | Notes |
| Healthy Canines (Fasting) | Proinsulin:Insulin | 29:71 | Proinsulin proportion decreases after glucose infusion.[3] |
| Metasomatotrophic Diabetes | Proinsulin:Insulin | Increased proportion | Indicates beta-cell secretion of a higher proportion of proinsulin than normal.[3] |
| Insulinoma (Human data for reference) | Proinsulin | Median: 190 pmol/L (malignant) vs. 83.5 pmol/L (benign) | Higher proinsulin levels may be associated with malignancy.[4] |
The following is a general protocol based on commercially available canine proinsulin ELISA kits. Specific details may vary between manufacturers.
1. Principle: This is a sandwich ELISA designed for the quantitative measurement of canine proinsulin.
2. Reagents and Materials:
-
Microplate pre-coated with anti-canine proinsulin antibody
-
Canine proinsulin standards
-
Biotinylated detection antibody specific for canine proinsulin
-
Streptavidin-HRP conjugate
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Plate reader
3. Procedure:
- Prepare reagents, standards, and samples according to the kit's manual.
- Add standards and samples to the microplate wells.
- Add the biotinylated detection antibody.
- Incubate the plate.
- Wash the plate.
- Add the streptavidin-HRP conjugate.
- Incubate the plate.
- Wash the plate.
- Add the substrate solution and incubate.
- Add the stop solution.
- Measure the absorbance.
-
Data Analysis:
-
Construct a standard curve and determine the proinsulin concentrations in the samples.
-
Diagnostic Application: Insulinoma
Insulinoma, a tumor of the pancreatic beta-cells, is characterized by excessive and unregulated insulin secretion, leading to profound hypoglycemia. The amended insulin-to-glucose ratio (AIGR) is a commonly used diagnostic tool in suspected cases.
Amended Insulin-to-Glucose Ratio (AIGR)
The AIGR is a calculation that helps to determine if insulin levels are inappropriately high for the concurrent blood glucose concentration.
Formula:
AIGR = [Serum Insulin (µU/mL) x 100] / [Blood Glucose (mg/dL) - 30]
Interpretation:
An AIGR greater than 30 is considered suggestive of an insulinoma in dogs.[5] However, it is crucial to note that this ratio is not definitive and can be normal in some dogs with insulinoma, and elevated in healthy dogs under certain conditions.[5] Therefore, the AIGR should always be interpreted in conjunction with clinical signs of hypoglycemia.
Signaling Pathways and Experimental Workflows
Canine Insulin Signaling Pathway
The binding of insulin to its receptor on target cells initiates a cascade of intracellular signaling events that mediate its diverse metabolic effects. The two primary signaling arms are the PI3K/Akt pathway, which is mainly responsible for the metabolic actions of insulin, and the Ras/MAPK pathway, which is involved in cell growth and differentiation.
Caption: Canine Insulin Signaling Pathway.
Experimental Workflow for C-Peptide/Proinsulin Measurement
The general workflow for measuring canine C-peptide or proinsulin using either RIA or ELISA is outlined below.
Caption: General experimental workflow for C-peptide/proinsulin measurement.
Conclusion
The accurate measurement of endogenous insulin secretion markers is indispensable for the clinical management and research of canine endocrine disorders. C-peptide has emerged as a robust and reliable indicator of beta-cell function, offering advantages over direct insulin measurement. Proinsulin provides additional insights into the health and processing capacity of beta-cells. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals. Continued research to establish more comprehensive reference intervals for canine proinsulin and to validate novel biomarkers will further enhance our ability to diagnose and manage diseases related to insulin dysregulation in canines.
References
A Technical Guide to the History and Application of Canine C-Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connecting peptide, or C-peptide, a byproduct of proinsulin cleavage in the pancreatic beta cells, has evolved from being considered a mere biomarker of insulin secretion to a biologically active peptide with potential therapeutic implications. In veterinary medicine, particularly in canine health, the study of C-peptide has provided invaluable insights into the pathophysiology of diabetes mellitus and other metabolic disorders. This technical guide provides an in-depth exploration of the history of canine C-peptide research, detailing the evolution of measurement techniques, summarizing key quantitative data, and outlining experimental protocols for its assessment.
Historical Perspective: From Discovery to Diagnostic Tool
The journey of C-peptide research began with the discovery of proinsulin, the precursor to insulin.[1] It was established that for every molecule of insulin secreted by the pancreas, an equimolar amount of C-peptide is also released into the bloodstream. This fundamental principle laid the groundwork for C-peptide's use as a more reliable indicator of endogenous insulin production than insulin itself, especially in insulin-treated diabetic patients where exogenous insulin interferes with measurements.
Early research in the 1980s focused on establishing methods to accurately measure canine C-peptide. A significant milestone was the development of a sensitive radioimmunoassay (RIA) for canine C-peptide (CCP).[2] This technique utilized synthetic canine C-peptide and specific antiserum to quantify its levels in plasma.[2][3] These early RIAs were crucial in demonstrating the significant difference in fasting C-peptide concentrations between healthy and diabetic dogs.[2]
Subsequent research refined these techniques and explored the clinical utility of C-peptide measurement. The development of Enzyme-Linked Immunosorbent Assay (ELISA) kits offered a more accessible and less hazardous alternative to RIAs for quantifying canine C-peptide.[4] These assays have become standard in both research and diagnostic settings, enabling a more widespread investigation of beta-cell function in various canine populations.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on canine C-peptide, providing a comparative overview of assay performance and physiological concentrations.
Table 1: Performance Characteristics of Canine C-Peptide Assays
| Assay Type | Detection Range | Intra-assay CV (%) | Inter-assay CV (%) | Key Reference(s) |
| Radioimmunoassay (RIA) | 0.028 - 3.0 nmol/L | 3 - 5 | 6 - 9 | [2] |
| ELISA | 0.2 - 8 ng/mL | < 7 | < 10 | [5] |
Table 2: Plasma C-Peptide Concentrations in Healthy and Diabetic Dogs
| Condition | Fasting C-Peptide Concentration (nmol/L) | Stimulated C-Peptide Concentration (nmol/L) | Stimulation Agent | Key Reference(s) |
| Healthy Dogs | 0.089 ± 0.021 | 0.5 (0.3 - 0.8) (median, 10 min post-stimulation) | Glucagon | [2][6] |
| Diabetic Dogs (untreated) | ~0.005 ± 0.007 | 0.1 (0 - 0.2) (median, 10 min post-stimulation) | Glucagon | [2][6] |
| Diabetic Dogs (insulin-treated) | Variable, generally low | Variable, blunted response | Glucagon | [7] |
| Dogs with Hyperadrenocorticism | Significantly higher than healthy dogs | Significantly increased response compared to healthy dogs | Glucagon | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides a comprehensive overview of the key experimental protocols used in canine C-peptide research.
Sample Collection and Preparation
Proper sample handling is critical for accurate C-peptide measurement.
-
Blood Collection: Whole blood should be drawn into tubes containing EDTA as an anticoagulant and a protease inhibitor, such as aprotinin, to prevent C-peptide degradation.
-
Plasma Separation: Plasma should be separated by centrifugation at 4°C as soon as possible after collection.
-
Storage: Plasma samples should be stored at -20°C or lower until analysis to ensure stability. Avoid repeated freeze-thaw cycles.[8]
Radioimmunoassay (RIA) Protocol
The following is a generalized protocol for a competitive binding RIA for canine C-peptide, based on early methodologies.
-
Reagent Preparation: Prepare standards using synthetic canine C-peptide, a specific anti-canine C-peptide antiserum, and a radiolabeled C-peptide tracer (e.g., ¹²⁵I-Tyr-CCP).
-
Incubation: In assay tubes, combine the plasma sample or standard, the specific antiserum, and the radiolabeled tracer. Incubate for a predetermined period (e.g., 48 hours at 4°C) to allow for competitive binding.
-
Separation of Bound and Free Tracer: Add a separation reagent (e.g., a second antibody or charcoal) to precipitate the antibody-bound C-peptide. Centrifuge to pellet the precipitate.
-
Counting: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Calculation: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the C-peptide standards. Determine the C-peptide concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
The sandwich ELISA is a common method for quantifying canine C-peptide. The following is a representative protocol.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for canine C-peptide.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., bovine serum albumin).
-
Sample/Standard Incubation: Add plasma samples and C-peptide standards to the wells and incubate to allow the C-peptide to bind to the capture antibody.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody Incubation: Add a biotinylated detection antibody that also binds to canine C-peptide at a different epitope. Incubate to form a "sandwich."
-
Washing: Wash the plate to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Washing: Wash the plate to remove the unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
-
Reading: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance values against the concentrations of the C-peptide standards. Calculate the C-peptide concentrations in the samples from the standard curve.
Glucagon Stimulation Test
This dynamic test assesses the beta-cell secretory reserve.
-
Baseline Sample: Collect a baseline blood sample for C-peptide and glucose measurement after an overnight fast.
-
Glucagon Administration: Administer glucagon intravenously at a dose of 0.03 mg/kg.
-
Post-Stimulation Samples: Collect blood samples at specific time points after glucagon injection (e.g., 5, 10, 15, and 20 minutes) for C-peptide and glucose analysis.[6][7]
-
Analysis: Measure C-peptide and glucose concentrations in all collected samples. The peak C-peptide response and the area under the curve are key parameters for evaluating beta-cell function.
Signaling Pathways and Experimental Workflows
The biological effects of C-peptide are mediated through complex signaling pathways. While much of the research has been conducted in other species, the fundamental mechanisms are likely conserved in canines.
C-Peptide Signaling Pathway
C-peptide is now recognized to bind to a G-protein coupled receptor on the cell surface, initiating a cascade of intracellular events.[9][10] This binding can activate several downstream pathways, including the MAPK and PI3K pathways, leading to various cellular responses.[9][11]
Caption: C-Peptide Signaling Cascade.
Experimental Workflow for Canine C-Peptide Analysis
The following diagram illustrates a typical workflow for the analysis of canine C-peptide from sample collection to data interpretation.
Caption: Canine C-Peptide Analysis Workflow.
Future Directions and Conclusion
The study of canine C-peptide continues to be a dynamic field. Future research will likely focus on elucidating the precise molecular mechanisms of C-peptide's action in dogs, exploring its therapeutic potential for diabetic complications, and developing even more sensitive and specific assays. The historical progression from laborious RIAs to user-friendly ELISAs has democratized the measurement of this important peptide, paving the way for larger-scale clinical and research studies. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand the history, current state, and future possibilities of canine C-peptide research.
References
- 1. C-peptide - Wikipedia [en.wikipedia.org]
- 2. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Intracellular Signalling by C-Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C-Peptide and its Intracellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Navigating the Nuances of Canine Beta-Cell Function: An In-depth Technical Guide to C-peptide and Proinsulin Processing in Dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of C-peptide and proinsulin processing in dogs, a critical area of study for understanding canine diabetes mellitus and developing novel therapeutic strategies. By delving into the core molecular mechanisms, quantitative data, and essential experimental protocols, this document serves as a vital resource for professionals in veterinary research and pharmaceutical development.
The Core of Canine Insulin Production: From Preproinsulin to Active Hormone
The biosynthesis of insulin in canine pancreatic beta-cells is a multi-step process that begins with the translation of the insulin gene into preproinsulin. This precursor molecule undergoes a series of post-translational modifications within the endoplasmic reticulum and Golgi apparatus to ultimately yield mature, biologically active insulin and C-peptide.
The Proinsulin Processing Pathway
The journey from a single polypeptide chain to a functional hormone involves precise enzymatic cleavage.
-
Preproinsulin Synthesis: The initial transcript, preproinsulin, contains a signal peptide that directs it into the endoplasmic reticulum. This signal peptide is rapidly cleaved, resulting in proinsulin.[1]
-
Proinsulin Folding and Disulfide Bond Formation: Within the endoplasmic reticulum, proinsulin folds into a stable conformation, stabilized by the formation of three disulfide bonds.[2] This folding is crucial for the correct alignment of the A and B chains of the mature insulin molecule.
-
Vesicular Transport and Enzymatic Cleavage: Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules. As these granules mature, a decrease in pH activates prohormone convertases, specifically PC1/3 and PC2.[3][4] These enzymes cleave proinsulin at two specific sites, releasing the A and B chains of insulin, which remain linked by the disulfide bonds, and the connecting peptide, or C-peptide.[3][5] Carboxypeptidase E then removes basic amino acid residues from the ends of the newly formed insulin and C-peptide molecules.[2]
Structure and Function of Canine Proinsulin and C-peptide
Canine pre-proinsulin's sequence is known, and the resulting mature insulin is identical to human insulin except for a single amino acid at position B30.[6] Proinsulin itself has minimal biological activity. C-peptide, once considered an inert byproduct, is now recognized to have biological functions, though its role in dogs is less defined than in humans.[7] Importantly, C-peptide is co-secreted with insulin in equimolar amounts, making it a valuable biomarker of endogenous insulin secretion, especially in insulin-treated diabetic dogs where direct insulin measurement can be confounded by exogenous insulin and anti-insulin antibodies.[7][8]
Quantitative Analysis of C-peptide and Proinsulin in Dogs
Circulating levels of C-peptide and proinsulin provide a window into beta-cell function. The following tables summarize key quantitative data from studies in healthy, diabetic, and insulin-resistant dogs.
| Analyte | Condition | Mean Fasting Concentration | Reference |
| Canine C-peptide | Healthy Dogs | 0.089 +/- 0.021 nmol/L | [9] |
| Canine C-peptide | Diabetic Dogs | -0.005 +/- 0.007 nmol/L | [9] |
| Canine C-peptide | Healthy Dogs (Baseline) | >0.29 pmol/mL (upper limit of normal) | [8] |
| Canine C-peptide | Diabetic Dogs (Insulin-treated <6 months) | Significantly higher baseline than dogs treated >1 year | [8] |
| Canine C-peptide | Dogs with Hyperadrenocorticism (Baseline) | Significantly increased compared to healthy and diabetic dogs | [8] |
| Proinsulin (Molar Proportion) | Normal Fasting Dogs | 29% of total insulin immunoreactivity | [10] |
Table 1: Fasting Circulating Levels of Canine C-peptide and Proinsulin.
| Stimulation Test | Condition | Peak C-peptide Response | Reference |
| Glucagon Stimulation | Healthy Dogs | Significant increase, peak at ~15 minutes | [8] |
| Glucagon Stimulation | Untreated Diabetic Dogs | No significant increase | [8] |
| Glucagon Stimulation | Insulin-Treated Diabetic Dogs | No significant increase | [8] |
| Glucagon Stimulation | Dogs with Hyperadrenocorticism | Significantly increased compared to healthy and diabetic dogs | [8] |
Table 2: C-peptide Response to Glucagon Stimulation in Dogs.
Key Experimental Protocols for Assessing Beta-Cell Function
Accurate assessment of C-peptide and proinsulin processing relies on robust experimental methodologies. The following sections detail essential protocols.
Measurement of Canine C-peptide
This classic method offers high sensitivity for quantifying canine C-peptide.
Principle: A competitive binding assay where unlabeled canine C-peptide in the sample competes with a fixed amount of radiolabeled C-peptide for a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample.
Detailed Methodology:
-
Reagents: Synthetic canine C-peptide (for standards), specific anti-canine C-peptide antiserum, radiolabeled canine C-peptide tracer (e.g., iodinated), and a secondary antibody (e.g., rabbit anti-guinea pig serum) for precipitation.[9]
-
Standard Curve Preparation: A standard curve is generated using known concentrations of synthetic canine C-peptide, typically ranging from 0.028 to 3.0 nmol/L.[9]
-
Assay Procedure:
-
Pipette standards, controls, and plasma samples into respective tubes.
-
Add a specific volume of anti-canine C-peptide antiserum to all tubes.
-
Incubate to allow for antibody-antigen binding.
-
Add the radiolabeled C-peptide tracer to all tubes and incubate further.
-
Introduce the secondary antibody to precipitate the antibody-bound C-peptide complex.
-
Centrifuge to pellet the precipitate.
-
Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
-
Data Analysis: The concentration of C-peptide in the samples is determined by interpolating their radioactivity counts on the standard curve.[9]
Commercially available ELISA kits provide a non-radioactive alternative to RIA.
Principle: A sandwich or competitive ELISA format. In a sandwich ELISA, an antibody specific for canine C-peptide is coated on a microplate. The sample is added, and C-peptide binds to the antibody. A second, enzyme-conjugated antibody that also recognizes C-peptide is then added, forming a "sandwich." The substrate for the enzyme is added, and the resulting color change is proportional to the amount of C-peptide in the sample.[11][12]
Detailed Methodology (based on a generic competitive ELISA kit):
-
Plate Preparation: Microtiter plates are pre-coated with a capture antibody.
-
Sample and Standard Addition: Add standards, controls, and samples (serum or plasma) to the wells. Then, add a fixed amount of biotinylated canine C-peptide to all wells.
-
Incubation: Incubate the plate to allow for competitive binding of the sample/standard C-peptide and the biotinylated C-peptide to the capture antibody.
-
Washing: Wash the plate to remove unbound components.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. This will bind to the captured biotinylated C-peptide.
-
Second Incubation and Washing: Incubate the plate, then wash again to remove unbound enzyme conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of C-peptide in the sample.
Dynamic Tests of Beta-Cell Function
This test assesses the capacity of beta-cells to secrete insulin/C-peptide in response to a potent secretagogue.
Principle: Glucagon directly stimulates the pancreatic beta-cells to release stored insulin and C-peptide. The magnitude of the response reflects the beta-cell reserve.
Detailed Methodology:
-
Animal Preparation: Fast the dog overnight. Place an intravenous catheter for blood sampling and glucagon administration.
-
Baseline Sampling: Collect a baseline blood sample for measurement of glucose, insulin, and C-peptide.[8]
-
Glucagon Administration: Administer glucagon intravenously at a dose of 0.03 mg/kg.[8]
-
Post-Stimulation Sampling: Collect blood samples at specific time points after glucagon injection, for instance, at 5, 10, 15, 20, 30, and 60 minutes, for the measurement of glucose, insulin, and C-peptide.[8]
-
Data Analysis: Plot the concentrations of each analyte over time. Key parameters to analyze include the peak C-peptide concentration and the total C-peptide secreted (calculated as the area under the curve).[8]
The IVGTT evaluates the ability of the beta-cells to respond to a glucose challenge and the subsequent clearance of glucose from the circulation.
Principle: An intravenous bolus of glucose rapidly increases blood glucose concentration, stimulating the first and second phases of insulin secretion. The resulting insulin and C-peptide response, along with the rate of glucose disposal, provides insights into beta-cell function and insulin sensitivity.
Detailed Methodology:
-
Animal Preparation: Fast the dog overnight. Place an intravenous catheter.
-
Baseline Sampling: Collect a baseline blood sample.
-
Glucose Administration: Administer a glucose solution (e.g., 50% dextrose) intravenously at a dose of 0.5 g/kg.[13]
-
Post-Infusion Sampling: Collect blood samples at frequent intervals, such as 2, 5, 10, 15, 30, 60, 90, and 120 minutes after glucose administration, for the measurement of glucose, insulin, and C-peptide.[14]
-
Data Analysis: Analyze the glucose disappearance rate (K-value) and the insulin and C-peptide secretory responses.
This is the gold standard method for assessing insulin sensitivity in vivo.
Principle: A high level of insulin is infused intravenously to create a hyperinsulinemic state. Simultaneously, a variable rate of glucose is infused to maintain a normal blood glucose level (euglycemia). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-mediated glucose disposal and thus, insulin sensitivity.[15][16]
Detailed Methodology:
-
Animal Preparation: Fast the dog overnight. Place two intravenous catheters, one for infusions and one for blood sampling.
-
Insulin Infusion: Begin a continuous intravenous infusion of insulin at a constant rate (e.g., 20 mU/kg/min).[15]
-
Glucose Monitoring and Infusion: Monitor blood glucose every 5-10 minutes. Begin a variable-rate infusion of a glucose solution (e.g., 20% dextrose) and adjust the rate to clamp the blood glucose at a predetermined euglycemic level (e.g., 100 mg/dL).[15]
-
Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), the glucose infusion rate (GIR) is recorded. The GIR is equal to the whole-body glucose uptake.
-
Data Analysis: The GIR is the primary outcome measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.[15]
Insulin Signaling Pathway in Dogs
The biological effects of insulin are mediated through a complex intracellular signaling cascade initiated by the binding of insulin to its receptor on target cells.
Upon insulin binding, the insulin receptor undergoes autophosphorylation, activating its tyrosine kinase domain. This leads to the phosphorylation of insulin receptor substrate (IRS) proteins.[17] Phosphorylated IRS proteins then serve as docking sites for other signaling molecules, including phosphatidylinositol 3-kinase (PI3K). The activation of the PI3K/Akt signaling pathway is central to most of the metabolic actions of insulin, including the translocation of GLUT4 glucose transporters to the cell surface (facilitating glucose uptake), the promotion of glycogen synthesis, and the stimulation of protein synthesis.[17][18] Studies in dogs have shown that conditions like hyperadrenocorticism can lead to decreased gene expression of key molecules in this pathway, such as IRS-2, PI3K, and Akt-2, contributing to insulin resistance.[18]
Conclusion
A thorough understanding of C-peptide and proinsulin processing in dogs is fundamental for advancing the diagnosis and management of canine diabetes mellitus. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals. The use of C-peptide as a biomarker for endogenous insulin secretion is particularly valuable, and the application of dynamic tests like the glucagon stimulation test and the euglycemic clamp can provide critical insights into beta-cell function and insulin sensitivity. Future research should focus on further characterizing the biological roles of C-peptide in dogs and refining species-specific assays for both C-peptide and proinsulin.
References
- 1. Insulin Biosynthesis, Secretion, Structure, and Structure-Activity Relationships - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of proinsulin to insulin occurs coordinately with acidification of maturing secretory vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth hormone and metasomatotrophic diabetes: effects on insulin and proinsulin of serum and pancreas in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]
- 13. Glucose Tolerance Test (GTT) | Veterian Key [veteriankey.com]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. alliedacademies.org [alliedacademies.org]
- 17. KEGG PATHWAY: Insulin signaling pathway - Canis lupus familiaris (dog) [kegg.jp]
- 18. Decreased Gene Expressions of Insulin Signal Molecules in Canine Hyperadrenocorticism - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of C-peptide in Healthy Dogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is a byproduct of the cleavage of proinsulin to insulin.[1] Secreted in equimolar amounts to insulin from the pancreatic β-cells, C-peptide has emerged as a crucial biomarker for assessing endogenous insulin secretion and β-cell function.[1][2] Unlike insulin, C-peptide undergoes minimal hepatic extraction and has a longer half-life, making its peripheral concentrations a more stable and accurate reflection of insulin secretion.[3][4][5] This technical guide provides a comprehensive overview of the physiological concentrations of C-peptide in healthy dogs, detailed experimental protocols for its measurement, and an exploration of its underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in veterinary drug development and metabolic research.
Biosynthesis and Secretion of C-peptide
The synthesis of insulin and C-peptide begins with the translation of the insulin gene into preproinsulin in the rough endoplasmic reticulum of pancreatic β-cells. The signal peptide is cleaved to form proinsulin, which is then transported to the Golgi apparatus.[6] Within the Golgi and immature secretory granules, proinsulin is cleaved by prohormone convertases (PC1/3 and PC2) at two dibasic amino acid cleavage sites.[7][8] This enzymatic cleavage results in the formation of mature insulin and C-peptide, which are stored in secretory granules and co-secreted in equimolar amounts in response to stimuli such as glucose.[2][9]
Figure 1: Proinsulin processing and secretion pathway.
Physiological C-peptide Concentrations in Healthy Dogs
The physiological concentrations of C-peptide in healthy dogs can be influenced by factors such as fasting status and stimulation with secretagogues like glucagon.
Basal (Fasting) Concentrations
Under fasting conditions, C-peptide levels provide a baseline assessment of β-cell function.
| Parameter | Concentration (nmol/L) | Number of Dogs | Reference |
| Mean Fasting Plasma CCP | 0.089 ± 0.021 (SEM) | Normal dogs (number not specified) | [3] |
| Baseline Plasma C-peptide (Mean) | Not explicitly stated, but < 0.29 pmol/mL (as 7/42 diabetic dogs had >0.29 pmol/mL which was >2 SD above normal mean) | 24 | [10] |
CCP: Canine C-peptide
Stimulated Concentrations
Glucagon stimulation is a common method to assess the secretory reserve of pancreatic β-cells.
| Parameter | Concentration (nmol/L) | Time Point | Number of Dogs | Reference |
| Median C-peptide (Glucagon Stimulated) | 0.5 (Interquartile range: 0.3 to 0.8) | 10 minutes post-injection | 20 | [11][12] |
| Peak Plasma C-peptide (Glucagon Stimulated) | ~15 minutes post-injection (pattern identical to insulin) | ~15 minutes | 24 | [10] |
Experimental Protocols
Accurate measurement of canine C-peptide is critical for research and diagnostic purposes. The following sections detail the key experimental protocols.
Glucagon Stimulation Test
This test is used to evaluate the insulin secretory capacity of the pancreatic β-cells.[1][10]
Protocol:
-
Animal Preparation: Healthy dogs are fasted overnight.[10]
-
Baseline Sampling: A blood sample is collected immediately before glucagon administration to determine basal glucose, insulin, and C-peptide concentrations.[10]
-
Glucagon Administration: Glucagon is administered intravenously (IV) at a dose of 0.5 mg or 1.0 mg per dog.[10][11]
-
Post-Stimulation Sampling: Blood samples are collected at 5, 10, 20, and 30 minutes after glucagon injection.[10] In some protocols, a 60-minute sample is also collected for healthy dogs.[10]
-
Sample Processing: Blood for C-peptide analysis is collected in tubes containing EDTA and aprotinin (a protease inhibitor) and plasma is separated by centrifugation.[13] Samples are stored at -20°C until analysis.[13]
Figure 2: Glucagon stimulation test workflow.
Radioimmunoassay (RIA) for Canine C-peptide
RIA is a highly sensitive method for quantifying canine C-peptide in plasma samples.[3][14]
Protocol Overview:
-
Reagent Preparation:
-
Assay Procedure (Competitive Binding):
-
Separation: The antibody-bound C-peptide is separated from the free C-peptide. This can be achieved using a second antibody (e.g., rabbit anti-guinea pig serum) to precipitate the primary antibody complex.[3]
-
Detection: The radioactivity of the bound fraction is measured using a gamma counter.[14]
-
Quantification: The concentration of C-peptide in the unknown sample is determined by comparing its radioactivity to the standard curve.[14]
Key RIA Parameters:
-
Standard Curve Range: 0.028 to 3.0 nmol/l.[3]
-
Intra-assay Coefficient of Variation (CV): 3-5%.[3]
-
Inter-assay CV: 6-9%.[3]
-
Cross-reactivity: The assay should be specific for canine C-peptide with no cross-reactivity to canine insulin, porcine proinsulin, bovine proinsulin, or human C-peptide.[3]
Figure 3: Radioimmunoassay (RIA) workflow.
C-peptide Signaling Pathways
While initially considered biologically inert, C-peptide is now recognized as a bioactive molecule with its own signaling pathways.[16]
The signaling actions of C-peptide are initiated by its binding to a cell surface receptor, likely a G-protein-coupled receptor (GPCR).[16][17] This interaction triggers several downstream intracellular signaling cascades:
-
Ca²⁺-dependent pathway: C-peptide binding can lead to an increase in intracellular calcium concentrations.[16]
-
MAPK pathway: Activation of the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase-1/2 (Erk-1/2) pathways has been observed.[16][17]
-
PI3K/Akt pathway: C-peptide can also stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[17]
-
eNOS activation: A key downstream effect is the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[16]
Figure 4: C-peptide signaling pathways.
Conclusion
This technical guide has provided a detailed overview of the physiological concentrations of C-peptide in healthy dogs, comprehensive experimental protocols for its measurement, and an outline of its key signaling pathways. The data and methodologies presented are essential for researchers and professionals in the fields of veterinary medicine, diabetes research, and drug development. A thorough understanding of canine C-peptide physiology is fundamental for advancing our knowledge of metabolic diseases in dogs and for the development of novel therapeutic interventions.
References
- 1. scielo.br [scielo.br]
- 2. Biochemistry, C Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insulin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Proinsulin processing in the regulated and the constitutive secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. microbenotes.com [microbenotes.com]
- 15. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 16. Frontiers | The role of C-peptide in diabetes and its complications: an updated review [frontiersin.org]
- 17. C-Peptide in Insulin Resistance and Vascular Complications: Teaching an Old Dog New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
C-Peptide in Canine Models of Diabetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of C-Peptide in Canine Diabetes
Connecting peptide, or C-peptide, is a crucial biomarker in the study and management of diabetes mellitus. It is a 31-amino acid polypeptide that connects the A and B chains of proinsulin within the pancreatic β-cells.[1][2] During the conversion of proinsulin to mature insulin, C-peptide is cleaved and subsequently co-secreted in equimolar amounts with insulin into the bloodstream.[2][3]
Unlike insulin, which undergoes significant first-pass metabolism in the liver (approximately 50%), C-peptide experiences negligible hepatic extraction.[4][5] This results in a longer half-life (about 35 minutes in humans) and more stable plasma concentrations compared to insulin.[2] These properties make C-peptide an excellent and reliable indicator of endogenous insulin secretion and, consequently, of pancreatic β-cell function.[3][4][6][7] In canine models, measuring C-peptide allows researchers to differentiate between endogenous insulin production and exogenously administered insulin, a critical factor in evaluating novel diabetes therapies.[3]
This guide provides an in-depth overview of the role of C-peptide in canine models of diabetes, detailing experimental protocols, quantitative data, and the underlying biological pathways.
Establishing Canine Models of Type 1 Diabetes
The most common method for inducing a state of insulin-dependent diabetes in canine models involves the chemical ablation of pancreatic β-cells. This approach mimics the autoimmune destruction of β-cells seen in Type 1 Diabetes Mellitus (T1DM).
Experimental Protocol: Chemical Induction of Diabetes
A reproducible and effective method involves the combined administration of Alloxan (ALX) and Streptozotocin (STZ), two cytotoxic agents that preferentially accumulate in and destroy pancreatic β-cells.[8][9] Using these agents in combination at lower doses helps to circumvent the organ damage associated with single high-dose protocols.[8][9]
Materials:
-
Alloxan monohydrate
-
Streptozotocin
-
0.9% NaCl (saline) solution, chilled
-
Beagle dogs (e.g., weighing 11-17 kg)[10]
-
Intravenous (IV) infusion equipment
-
Blood glucose monitoring system (glucometer)
Procedure:
-
Animal Preparation: Dogs are typically fasted for 12-14 hours prior to induction to ensure stable baseline glucose levels.[10]
-
Diabetogenic Agent Preparation: Alloxan and Streptozotocin are dissolved immediately before use in chilled saline to maintain stability.[10] A common dosage involves a mixture of 20 mg/kg Alloxan and 20 mg/kg Streptozotocin.[9]
-
Administration: The combined ALX/STZ solution is administered via intravenous injection, typically through the cephalic vein.[9]
-
Monitoring and Confirmation:
-
Blood glucose levels are monitored closely post-injection. A triphasic response is often observed: initial hyperglycemia, followed by a transient hypoglycemic phase (8-16 hours post-injection) due to massive insulin release from dying β-cells, and finally, persistent hyperglycemia.[10]
-
A 5% dextrose drip may be required to manage the hypoglycemic phase and prevent mortality.[10]
-
The diabetic state is confirmed by persistent hyperglycemia (e.g., blood glucose levels consistently >20 mM/L or >360 mg/dL).[10]
-
-
Insulin Therapy: Once diabetes is stably induced, dogs are maintained on exogenous insulin therapy to manage their condition.
The following diagram illustrates the workflow for inducing and confirming the diabetic state in a canine model.
Caption: Workflow for inducing Type 1 Diabetes in dogs using Alloxan/Streptozotocin.
C-Peptide Measurement and Data
Accurate quantification of canine C-peptide is essential for assessing residual β-cell function.
Experimental Protocol: C-Peptide Immunoassay
Enzyme-Linked Immunosorbent Assays (ELISA) and Radioimmunoassays (RIA) are the standard methods for measuring C-peptide concentrations in biological samples.[11][12][13]
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin for plasma)[12]
-
Centrifuge
-
Microplate reader (for ELISA) or Gamma counter (for RIA)
Procedure (General ELISA Protocol):
-
Sample Collection: Collect whole blood from the subject. For plasma, use tubes containing an anticoagulant like EDTA or heparin.[12]
-
Sample Preparation: Centrifuge the blood sample (e.g., at 1000 x g for 15 minutes at 4°C) within 30 minutes of collection to separate the plasma.[12] The resulting plasma can be assayed immediately or stored at -80°C.[12]
-
Assay:
-
Add standards, controls, and plasma samples to the wells of a microplate pre-coated with anti-canine C-peptide antibodies.
-
Incubate the plate (e.g., 120 minutes at 37°C).[12]
-
Wash the plate and add a detection antibody (e.g., a biotin-conjugated antibody).
-
Incubate again (e.g., 60 minutes at 37°C).[12]
-
Wash the plate and add an enzyme conjugate (e.g., Streptavidin-HRP) followed by a substrate solution to produce a colorimetric reaction.
-
Stop the reaction and measure the optical density using a microplate reader.
-
-
Quantification: Calculate the C-peptide concentration in the samples by comparing their optical density to the standard curve generated from the known concentrations of the standards.
Quantitative Data: C-Peptide Levels in Canine Models
Studies consistently demonstrate a significant reduction in C-peptide levels in diabetic dogs compared to their healthy counterparts, reflecting the loss of functional β-cells.
Table 1: Fasting Plasma C-Peptide Concentrations in Healthy vs. Diabetic Dogs
| Canine Group | Mean Fasting C-Peptide (nmol/L) | Standard Error of Mean (SEM) | Reference |
| Healthy Control Dogs | 0.089 | ± 0.021 | [13] |
| Diabetic Dogs (Alloxan/STZ Induced) | -0.005* | ± 0.007 | [13] |
| Diabetic Dogs (Subtotal Pancreatectomy + STZ) | ~0 (Zero) | Not Reported | [11] |
Note: The negative mean value reported for diabetic dogs is likely an artifact of the assay's measurement limit, effectively representing a level at or below the limit of detection.[13]
In experimentally induced diabetic dogs, fasting C-peptide levels are often undetectable or "zero," with no response to stimuli like feeding or glucose tolerance tests, confirming a severe insulin-dependent state.[11] Even in spontaneously diabetic dogs, C-peptide levels are typically detectable but below the established normal range, suggesting some residual but insufficient β-cell activity.[7]
Biological Pathways and Relationships
Proinsulin Processing and Secretion
C-peptide's role as a biomarker is a direct consequence of the insulin biosynthesis pathway within the pancreatic β-cell.
-
Synthesis: Preproinsulin is synthesized in the rough endoplasmic reticulum and is then cleaved to form proinsulin.[3]
-
Cleavage: In the Golgi apparatus and secretory granules, proinsulin is cleaved by prohormone convertase enzymes. This cleavage removes the central C-peptide segment, leaving the A and B chains, which join via disulfide bonds to form mature insulin.[1][14]
-
Co-secretion: Insulin and C-peptide are stored in the same secretory granules and are released into the portal circulation in equimolar amounts in response to stimuli like high blood glucose.[2][3]
The following diagram illustrates the cleavage of proinsulin and the equimolar secretion of insulin and C-peptide.
References
- 1. labpedia.net [labpedia.net]
- 2. C-Peptide conversion calculator to pmol/L, nmol/L, ng/mL, ng/dL, ng/100mL, ng%, ng/L, µg/L units. Online converter from conventional to SI units | UNITSLAB.COM [unitslab.com]
- 3. Proinsulin and C-peptide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Canine diabetes mellitus demonstrates multiple markers of chronic inflammation including Th40 cell increases and elevated systemic-immune inflammation index, consistent with autoimmune dysregulation [frontiersin.org]
- 8. Induction of Type I Diabetes Mellitus in Beagle Dogs Using Alloxan and Streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unraveling the Role of C-peptide in Canine Metabolic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Connecting peptide, or C-peptide, has emerged as a critical biomarker in the assessment of pancreatic beta-cell function and insulin secretion in canines. Initially considered an inert byproduct of insulin synthesis, recent evidence underscores its physiological activity and diagnostic utility in a range of metabolic disorders, including diabetes mellitus and obesity-related insulin resistance. This technical guide provides an in-depth exploration of C-peptide's role in canine metabolic disease, detailing its physiological significance, summarizing key quantitative data, outlining established experimental protocols for its measurement, and illustrating associated biological pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and management of metabolic diseases in canines.
The Physiological Significance of C-peptide in Canines
C-peptide is a 31-amino acid polypeptide that connects the A and B chains of insulin within the proinsulin molecule.[1][2] During the conversion of proinsulin to active insulin in the pancreatic beta-cells, C-peptide is cleaved and co-secreted in equimolar amounts with insulin into the portal circulation.[1][2] Unlike insulin, which undergoes significant first-pass hepatic extraction (approximately 44-48%), C-peptide's hepatic extraction is negligible (around 4-6%).[3][4] This key difference makes peripheral C-peptide concentrations a more accurate and stable indicator of endogenous insulin secretion than peripheral insulin levels, especially in insulin-treated diabetic dogs where exogenous insulin interferes with insulin assays.[3][4][5][6]
The biological functions of C-peptide are an area of active investigation. While historically considered biologically inert, studies now suggest that C-peptide may have its own physiological roles, including potential protective effects against diabetic microvascular complications.[7] In canines, C-peptide measurement is primarily utilized to assess residual beta-cell function in diabetic patients, helping to differentiate between insulin-dependent and non-insulin-dependent diabetes mellitus and to monitor disease progression.[1][2] Furthermore, its levels are altered in other metabolic conditions such as hyperadrenocorticism and obesity, reflecting underlying changes in insulin sensitivity and secretion.[8][9]
Quantitative Data on Canine C-peptide in Health and Disease
The following tables summarize key quantitative data on canine C-peptide concentrations from various studies. These values provide a comparative reference for researchers investigating metabolic diseases in dogs.
Table 1: Fasting Plasma C-peptide Concentrations in Healthy and Diabetic Dogs
| Canine Group | Mean Fasting C-peptide (nmol/L) | Standard Error of the Mean (SEM) | Reference |
| Healthy Dogs | 0.089 | 0.021 | [5][6] |
| Diabetic Dogs | -0.005 | 0.007 | [5][6] |
Table 2: Basal and Glucagon-Stimulated Plasma C-peptide Concentrations
| Canine Group | Parameter | Mean Value (pmol/mL) | P-value vs. Healthy | Reference |
| Healthy Dogs (n=24) | Baseline C-peptide | 0.15 | - | [8] |
| 5-minute C-peptide increment | 0.38 | - | [8] | |
| C-peptide peak response | 0.58 | - | [8] | |
| Total C-peptide secretion | 25.0 | - | [8] | |
| Untreated Diabetic Dogs (n=12) | Baseline C-peptide | 0.08 | < 0.001 | [8] |
| 5-minute C-peptide increment | 0.03 | < 0.001 | [8] | |
| C-peptide peak response | 0.12 | < 0.001 | [8] | |
| Total C-peptide secretion | 5.0 | < 0.001 | [8] | |
| Insulin-Treated Diabetic Dogs (n=30) | Baseline C-peptide | 0.06 | < 0.001 | [8] |
| 5-minute C-peptide increment | 0.02 | < 0.001 | [8] | |
| C-peptide peak response | 0.09 | < 0.001 | [8] | |
| Total C-peptide secretion | 3.5 | < 0.001 | [8] | |
| Dogs with Hyperadrenocorticism (n=8) | Baseline C-peptide | 0.35 | < 0.01 | [8] |
| 5-minute C-peptide increment | 1.15 | < 0.01 | [8] | |
| C-peptide peak response | 1.65 | < 0.01 | [8] | |
| Total C-peptide secretion | 110.0 | < 0.01 | [8] |
Experimental Protocols for Canine C-peptide Measurement
Accurate measurement of canine C-peptide is crucial for its application in research and clinical settings. The two primary methods employed are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) for Canine C-peptide
A sensitive RIA for canine C-peptide (CCP) has been established using synthetic CCP and a specific antiserum.[5][6]
Methodology:
-
Reagents and Materials:
-
Synthetic canine C-peptide (for standard curve and radioiodination)
-
Specific antiserum against canine C-peptide
-
Rabbit anti-guinea pig serum (second antibody)
-
Chloramine-T for radioiodination with ¹²⁵I
-
Phosphate buffer (0.4 M, pH 7.4)
-
RIA buffer (0.04 M sodium phosphate, 0.1 M NaCl, 0.1 g NaN₃/l, 80000 U Contrykal®/l)
-
Bovine Serum Albumin (BSA)
-
-
Radioiodination:
-
Assay Procedure:
-
Performance Characteristics:
-
Intra-assay coefficient of variation (CV): 3-5%
-
Inter-assay CV: 6-9% in the optimal range of 0.3 to 0.8 nmol/l.[5][6]
-
Recovery: Average recovery of CCP added to plasma samples is 100.6%.[5][6]
-
Specificity: No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide.[5][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Canine C-peptide
Commercially available ELISA kits offer a non-radioactive alternative for the quantification of canine C-peptide.
Methodology (based on a typical sandwich ELISA protocol): [10][11]
-
Sample Collection and Preparation:
-
Collect whole blood into EDTA-plasma tubes.
-
Allow blood to clot for at least 30 minutes before centrifugation at 1000 x g for 10 minutes.[10]
-
Use freshly prepared plasma or aliquot and store samples at ≤ -20°C. Avoid multiple freeze-thaw cycles.[10]
-
Samples must be stored in polypropylene tubes.[10]
-
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microtiter plate pre-coated with an anti-canine C-peptide antibody.
-
Incubate to allow C-peptide to bind to the immobilized antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotinylated anti-canine C-peptide antibody and incubate.
-
Wash the wells.
-
Add an enzyme-conjugated streptavidin solution and incubate.
-
Wash the wells.
-
Add a substrate solution and incubate to develop color.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[10]
-
Signaling Pathways and Biological Relationships
While the specific intracellular signaling pathways of C-peptide in canines are not as extensively characterized as in humans, it is believed to involve a G-protein-coupled receptor, leading to the activation of various downstream signaling cascades.[7] These pathways can influence cellular processes such as growth, migration, and survival.[7] The following diagrams illustrate the proinsulin processing pathway and the logical relationship of C-peptide in the context of canine metabolic health.
Conclusion and Future Directions
C-peptide is an invaluable tool in the exploratory research of canine metabolic diseases. Its measurement provides a reliable assessment of endogenous insulin secretion, aiding in the diagnosis, classification, and management of diabetes mellitus and other metabolic disorders. The standardization of assays and the establishment of robust reference intervals are crucial for its widespread clinical application. Future research should focus on further elucidating the potential bioactive roles of C-peptide in canines and exploring its therapeutic potential in mitigating the complications associated with metabolic diseases. The methodologies and data presented in this guide offer a solid foundation for advancing our understanding of C-peptide's significance in canine health and disease.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 7. C-Peptide and its intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purinainstitute.com [purinainstitute.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols: Canine C-Peptide Radioimmunoassay (RIA)
These application notes provide a detailed protocol for the quantitative determination of canine C-peptide in plasma samples using a radioimmunoassay (RIA). This assay is a valuable tool for researchers, scientists, and drug development professionals studying pancreatic beta-cell function and insulin secretion in dogs.
Principle of the Procedure
The canine C-peptide RIA is a competitive binding assay. The assay measures the concentration of C-peptide in a sample by its ability to compete with a fixed amount of radiolabeled C-peptide (tracer) for binding to a limited amount of specific antibody. In this assay, a mixture of the sample (containing unlabeled C-peptide), a constant amount of 125I-labeled canine C-peptide, and a specific primary antibody is incubated. During incubation, the unlabeled C-peptide from the sample and the radiolabeled C-peptide bind to the primary antibody in a competitive manner. A secondary antibody is then added to precipitate the primary antibody-antigen complex. The radioactivity of the precipitate is inversely proportional to the concentration of C-peptide in the sample. The concentration of C-peptide in the unknown samples is determined by comparing the results to a standard curve generated with known concentrations of canine C-peptide.
Quantitative Data Summary
The following tables summarize the key quantitative data for the canine C-peptide RIA, compiled from validation studies.[1][2]
Table 1: Assay Performance Characteristics
| Parameter | Value |
| Standard Curve Range | 0.028 to 3.0 nmol/l |
| Detection Limit (Sensitivity) | 0.028 nmol/l |
| Intra-assay Coefficient of Variation (CV) | 3-5% (in the optimal range of 0.3 to 0.8 nmol/l) |
| Inter-assay Coefficient of Variation (CV) | 6-9% (in the optimal range of 0.3 to 0.8 nmol/l) |
| Average Recovery | 100.6% |
Table 2: Cross-Reactivity
| Substance | Cross-Reactivity |
| Canine Insulin | No cross-reactivity |
| Porcine Proinsulin | No cross-reactivity |
| Bovine Proinsulin | No cross-reactivity |
| Human C-peptide | No cross-reactivity |
Table 3: Typical Fasting Plasma Canine C-Peptide Concentrations
| Dog Group | Mean Concentration (± SEM) |
| Normal Dogs | 0.089 ± 0.021 nmol/l |
| Diabetic Dogs | -0.005 ± 0.007 nmol/l |
Experimental Protocols
This section provides a detailed methodology for performing the canine C-peptide RIA.
3.1. Sample Collection and Storage
-
Collect blood samples into tubes containing EDTA as an anticoagulant and a protease inhibitor such as aprotinin (Trasylol), typically 500 KIU/ml.[3]
-
Immediately place the samples on ice.
-
Separate the plasma by centrifugation at 4°C as soon as possible (e.g., for 15 minutes at 1000 x g within 30 minutes of collection).[4]
-
Store the plasma samples at -20°C or lower until the assay is performed.[3][5] Avoid multiple freeze-thaw cycles.[4][6]
3.2. Reagent Preparation
-
RIA Buffer: Prepare a 0.04 M sodium phosphate buffer, pH 7.4, containing 0.1 M NaCl and 0.1 g/l NaN3. Add a protease inhibitor such as Contrykal® at a concentration of 80,000 U/l.[2]
-
Canine C-Peptide Standards: Prepare a stock solution of synthetic canine C-peptide. Create a series of standards by serially diluting the stock solution with RIA buffer to cover the desired concentration range (e.g., 0.028 to 3.0 nmol/l).[1][2]
-
125I-Labeled Canine C-Peptide (Tracer): Radioiodination of synthetic Tyr-canine C-peptide can be performed using a modified chloramine-T method.[1][2] The specific activity and purification of the tracer are critical for assay performance. The tracer is diluted in RIA buffer to a specific activity (e.g., counts per minute, CPM) as determined by assay optimization.
-
Primary Antibody (Anti-Canine C-Peptide Serum): Dilute the specific antiserum in RIA buffer to the optimal concentration determined by titration experiments.
-
Secondary Antibody (Precipitating Antibody): Use a rabbit anti-guinea pig serum (if the primary antibody is raised in guinea pigs) diluted in RIA buffer.[1][2] The optimal dilution should be determined to ensure complete precipitation of the primary antibody complex.
3.3. Assay Procedure
-
Assay Setup:
-
Label tubes for standards, quality controls, and unknown samples. It is recommended to run all samples in duplicate.
-
Add the appropriate volume of RIA buffer to each tube.
-
-
Addition of Reagents:
-
Pipette the standard solutions, quality controls, and plasma samples into their respective tubes.
-
Add the diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.
-
Add the 125I-labeled canine C-peptide (tracer) to all tubes.
-
-
Incubation:
-
Vortex all tubes gently.
-
Incubate the tubes at 4°C for a specified period, typically 24-48 hours, to allow for competitive binding.[3]
-
-
Precipitation:
-
Add the diluted secondary antibody to all tubes.
-
Incubate for a sufficient time at 4°C to allow for the formation of a precipitate.
-
-
Centrifugation and Decantation:
-
Centrifuge the tubes to pellet the precipitate.
-
Carefully decant the supernatant.
-
-
Counting:
-
Measure the radioactivity of the pellet in each tube using a gamma counter.
-
3.4. Data Analysis
-
Calculate the average counts per minute (CPM) for each set of duplicates.
-
Subtract the average CPM of the non-specific binding (NSB) tubes from all other tube counts.
-
Calculate the percentage of bound tracer (%B/B0) for each standard, control, and sample using the following formula: %B/B0 = [(Sample or Standard CPM - NSB CPM) / (Zero Standard CPM - NSB CPM)] x 100
-
Construct a standard curve by plotting the %B/B0 for each standard against its known concentration on a log-logit or semi-log graph.
-
Determine the concentration of canine C-peptide in the unknown samples by interpolating their %B/B0 values from the standard curve.
Visualizations
Canine C-Peptide RIA Workflow
Caption: Workflow diagram illustrating the key steps of the canine C-peptide radioimmunoassay.
Proinsulin to Insulin and C-Peptide Signaling Pathway
Caption: Diagram showing the cleavage of proinsulin into insulin and C-peptide.
References
- 1. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. assaygenie.com [assaygenie.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Dog C-peptide ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide (connecting peptide) is a 31-amino acid polypeptide that is cleaved from proinsulin in the pancreatic β-cells during the biosynthesis of insulin. For every molecule of insulin produced, one molecule of C-peptide is released into the bloodstream. Due to its co-secretion with insulin and longer half-life, C-peptide serves as a crucial biomarker for assessing pancreatic β-cell function and insulin production in dogs.[1] This enzyme-linked immunosorbent assay (ELISA) kit provides a sensitive and specific method for the quantitative determination of C-peptide in canine serum, plasma, and other biological fluids.
Principle of the Assay
This document describes two common types of ELISA for the detection of canine C-peptide: the sandwich ELISA and the competitive ELISA.
-
Sandwich ELISA: In this assay, a microtiter plate is pre-coated with a capture antibody specific for canine C-peptide.[2] When the sample is added, the C-peptide present binds to the capture antibody. A second, enzyme-conjugated detection antibody that also recognizes canine C-peptide is then added, forming a "sandwich" of antibody-antigen-antibody. After a washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product. The intensity of the color is directly proportional to the concentration of C-peptide in the sample.[2][3]
-
Competitive ELISA: This format involves a competition between the C-peptide in the sample and a fixed amount of enzyme-labeled C-peptide for a limited number of binding sites on a microtiter plate pre-coated with an anti-C-peptide antibody. As the concentration of C-peptide in the sample increases, the amount of enzyme-labeled C-peptide that can bind to the plate decreases. Following a wash step, a substrate is added, and the resulting color intensity is inversely proportional to the concentration of C-peptide in the sample.
Applications
-
Diabetes Mellitus Research: Differentiating between insulin-deficient (Type 1) and insulin-resistant (Type 2) diabetes in dogs.
-
Metabolic Studies: Investigating glucose metabolism and pancreatic β-cell function in response to various stimuli or therapeutic agents.[4]
-
Drug Development: Evaluating the effect of novel drugs on insulin secretion and pancreatic health in preclinical canine models.
-
Veterinary Diagnostics: Aiding in the diagnosis and management of endocrine disorders in dogs.[4]
Data Presentation
Table 1: Representative Standard Curve Data (Sandwich ELISA)
| C-peptide Concentration (ng/mL) | Mean Optical Density (OD) at 450 nm |
| 10.0 | 2.458 |
| 5.0 | 1.782 |
| 2.5 | 1.105 |
| 1.25 | 0.633 |
| 0.625 | 0.351 |
| 0.312 | 0.198 |
| 0 | 0.050 |
Table 2: Assay Precision
| C-peptide Concentration (ng/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | |
| Sample 1 | 1.0 | ≤ 5.1% | ≤ 8.9% |
| Sample 2 | 2.5 | ≤ 4.8% | ≤ 8.5% |
| Sample 3 | 5.0 | ≤ 5.3% | ≤ 9.2% |
CV (%) = (Standard Deviation / Mean) x 100. Intra-assay precision was determined by assaying 20 replicates of three samples on a single plate. Inter-assay precision was determined by assaying three samples in duplicate in 10 independent assays.[4][5]
Table 3: Recovery
| Sample Matrix | Spiked C-peptide (ng/mL) | Measured C-peptide (ng/mL) | Recovery (%) |
| Serum | 2.0 | 1.92 | 96 |
| EDTA Plasma | 2.0 | 1.88 | 94 |
| Heparin Plasma | 2.0 | 1.96 | 98 |
Recovery (%) = (Measured Concentration / Expected Concentration) x 100.
Table 4: Linearity
| Sample | Dilution Factor | Expected (ng/mL) | Observed (ng/mL) | Linearity (%) |
| High C-peptide Serum | Neat | 5.20 | 5.20 | 100 |
| 1:2 | 2.60 | 2.55 | 98 | |
| 1:4 | 1.30 | 1.35 | 104 | |
| 1:8 | 0.65 | 0.63 | 97 |
Linearity (%) = (Observed Concentration / Expected Concentration) x 100.
Experimental Protocols
I. Reagent Preparation
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working concentration. Store at 2-8°C.
-
Standard Solutions: Reconstitute the lyophilized C-peptide standard with the provided standard diluent to create the highest concentration stock solution. Perform serial dilutions as per the kit instructions to generate a standard curve.
-
Detection Antibody/Reagent: Prepare the working solution of the detection antibody (for sandwich ELISA) or enzyme-conjugated C-peptide (for competitive ELISA) according to the manufacturer's protocol, typically by diluting the concentrated stock in the appropriate diluent.
II. Sample Collection and Storage
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature before centrifuging at 1000 x g for 15-20 minutes.[3] Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[3] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3] Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3]
-
Other Biological Fluids (Urine, Saliva, Cell Culture Supernatants): Centrifuge to remove particulate matter. Assay immediately or aliquot and store at -20°C or -80°C.
III. Sandwich ELISA Protocol
-
Prepare Reagents and Samples: Bring all reagents and samples to room temperature before use.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 1-2 hours at 37°C.
-
Wash: Aspirate the liquid from each well and wash 3-5 times with 300 µL of 1X Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.
-
Add Detection Reagent: Add 100 µL of the diluted detection reagent (e.g., Biotinylated Antibody) to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 4.
-
Add Enzyme Conjugate: Add 100 µL of the diluted enzyme conjugate (e.g., Streptavidin-HRP) to each well.
-
Incubate: Cover the plate and incubate for 30 minutes to 1 hour at 37°C.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 90-100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Measure the optical density at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
IV. Data Analysis
-
Calculate Mean Absorbance: Average the duplicate readings for each standard, control, and sample.
-
Subtract Blank: Subtract the mean absorbance of the zero standard (blank) from all other readings.
-
Generate Standard Curve: Plot the mean absorbance for each standard on the y-axis against the corresponding C-peptide concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine Sample Concentrations: Interpolate the C-peptide concentration of the samples from the standard curve. If samples were diluted, multiply the calculated concentration by the dilution factor.
Visualizations
Caption: General workflow for a canine C-peptide sandwich ELISA.
Caption: Conversion of proinsulin to insulin and C-peptide.
References
Application Note: Development of a Sensitive Assay for Canine C-peptide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β-cells.[1][2] Consequently, the measurement of circulating C-peptide levels provides a reliable assessment of endogenous insulin secretion. This is particularly valuable in diabetic canines receiving exogenous insulin therapy, where direct measurement of insulin would not distinguish between endogenous and administered insulin.[3] This application note describes a sensitive and specific enzyme-linked immunosorbent assay (ELISA) for the quantification of canine C-peptide in serum and plasma samples. The assay is a critical tool for researchers and professionals in drug development studying pancreatic β-cell function in dogs, aiding in the diagnosis and management of diabetes mellitus and in the evaluation of novel therapeutic interventions.[4][5]
Assay Principle
This assay is a competitive ELISA. Canine C-peptide in the sample competes with a fixed amount of biotinylated canine C-peptide for binding sites on a limited amount of anti-canine C-peptide antibody coated on the microplate wells. Following an incubation period, the unbound components are washed away. A streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the captured biotinylated C-peptide. After another wash step, a substrate solution is added, and the color development is stopped by the addition of a stop solution. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample. The concentration is determined by interpolating from a standard curve generated with known concentrations of canine C-peptide.
Signaling Pathway
The production of insulin and C-peptide begins with the synthesis of preproinsulin, which is then cleaved to form proinsulin. In the secretory granules of pancreatic β-cells, proinsulin is further processed by prohormone convertases, resulting in the formation of mature insulin and C-peptide, which are then secreted into the bloodstream in equal amounts.[6][7]
Proinsulin Processing and Secretion Pathway.
Quantitative Data Summary
The following tables summarize the performance characteristics of commercially available canine C-peptide ELISA kits.
Table 1: Assay Performance Characteristics
| Parameter | Value | Reference |
| Sensitivity (MinDC) | 0.24 ng/mL | |
| Standard Curve Range | 0.2 - 10 ng/mL | |
| Intra-assay CV | < 10% | |
| Inter-assay CV | < 15% | |
| Accuracy | 95% | |
| Linearity of Dilution | 96-118% | [8] |
Table 2: Sample Information
| Parameter | Details | Reference |
| Sample Types | Serum, Plasma (EDTA, Heparin) | [9][10] |
| Sample Volume | 20 µL per well | |
| Sample Storage | Freshly prepared or stored at ≤ -20°C. Avoid repeated freeze-thaw cycles. | [9][10] |
Experimental Protocols
Sample Collection and Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for at least 30 minutes at room temperature before centrifugation for 10-20 minutes at 1000 x g.[9] Aspirate the serum and assay immediately or aliquot and store at ≤ -20°C.[9]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[9][10] Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.[9][10] Collect the plasma and assay immediately or aliquot and store at ≤ -20°C.[9][10]
-
Sample Handling: Before use, thaw frozen samples completely, mix well by vortexing, and centrifuge to remove any particulates. Avoid using hemolyzed or lipemic samples.[11]
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer (typically 10X or 20X) with deionized or distilled water to a 1X working solution as per the kit instructions.
-
Standards and Controls: Reconstitute lyophilized standards and quality controls with the volume of deionized water specified in the kit manual. Allow them to sit for 5-10 minutes and mix gently. Prepare serial dilutions of the stock standard to generate a standard curve.
Assay Procedure
Canine C-Peptide Competitive ELISA Workflow.
-
Plate Preparation: Bring all reagents and samples to room temperature before use.[12] Determine the number of microtiter plate strips required for the assay.
-
Assay Setup: Add 30 µL of Assay Buffer to the blank (B0) wells and sample wells. Add 10 µL of Assay Buffer to the standard and quality control wells.
-
Addition of Standards, Controls, and Samples: Add 20 µL of the appropriate matrix solution to the B0, standard, and quality control wells. Pipette 20 µL of each standard, quality control, and sample into the appropriate wells.
-
First Incubation: Add 25 µL of Canine C-Peptide Antibody to all wells. Cover the plate and incubate for 3 hours at room temperature on an orbital shaker (400-500 rpm).
-
Second Incubation: Add 25 µL of Biotinylated Canine C-Peptide to all wells. Re-cover the plate and incubate for 1 hour at room temperature on an orbital shaker.
-
First Wash: Decant the contents of the plate and wash each well three times with 300 µL of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Enzyme Conjugate Addition: Add 100 µL of Enzyme Solution (Streptavidin-HRP) to each well. Cover the plate and incubate for 30 minutes at room temperature on an orbital shaker.
-
Second Wash: Repeat the wash step as described in step 6.
-
Substrate Reaction: Add 100 µL of Substrate Solution (e.g., TMB) to each well. Incubate for 15-20 minutes at room temperature in the dark.[12] A blue color will develop.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.
-
Data Acquisition: Read the absorbance of each well at 450 nm, with a reference wavelength of 590 nm, within 5 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the absorbance readings at 590 nm from the readings at 450 nm to correct for optical imperfections in the plate.
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Determine the concentration of canine C-peptide in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Conclusion
The canine C-peptide ELISA provides a sensitive and reliable method for quantifying endogenous insulin secretion in dogs. This assay is a valuable tool for veterinary research, particularly in the study of diabetes mellitus and the development of new therapies. The detailed protocol and performance data presented in this application note should enable researchers to successfully implement this assay in their laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Insulin - Wikipedia [en.wikipedia.org]
- 7. C-peptide - Wikipedia [en.wikipedia.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. assaygenie.com [assaygenie.com]
- 11. anshlabs.com [anshlabs.com]
- 12. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Canine C-Peptide Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the optimal collection and handling of canine samples for the accurate measurement of C-peptide. Adherence to these guidelines is critical for minimizing pre-analytical variability and ensuring the integrity of experimental data.
Introduction to Canine C-Peptide
C-peptide, a 31-amino acid polypeptide, is co-secreted with insulin in equimolar amounts from the pancreatic β-cells.[1][2] Unlike insulin, C-peptide does not undergo significant hepatic extraction, making it a more reliable indicator of endogenous insulin secretion.[2] Accurate measurement of canine C-peptide is crucial for various research applications, including the study of diabetes mellitus, insulin resistance, and pancreatic β-cell function in dogs.[3][4]
Pre-analytical Considerations
Proper sample collection and handling are paramount for obtaining reliable C-peptide results. Key factors that can influence C-peptide stability and measurement include the type of collection tube, fasting status of the animal, processing time, and storage conditions.
Fasting
A fasted sample is recommended to minimize lipemia, which can interfere with assay performance.[5][6] A 12-hour fast is a common recommendation for canine blood work.[7][8] Water can be provided during the fasting period.[7][8]
Blood Collection
Whole blood should be collected via venipuncture. The choice of collection tube is critical and depends on whether serum or plasma is the desired sample type. Both serum and plasma can be used for C-peptide analysis, though stability may differ.[9][10]
-
Serum: Collect blood in a plain red-top tube or a serum separator tube (SST).[11][12][13]
-
Plasma: Collect blood in a tube containing an anticoagulant. EDTA and heparin are commonly used.[12] However, caution must be exercised with heparin, as an excess can lead to falsely high C-peptide values. It is recommended to use no more than 10 IU of heparin per mL of blood collected.[11]
Hemolysis
Hemolysis can negatively affect C-peptide measurements, leading to decreased concentrations.[14][15][16] Therefore, it is crucial to employ proper collection techniques to minimize red blood cell lysis. Samples with gross hemolysis should be avoided.[11][13]
Experimental Protocols
Serum Sample Preparation
-
Collection: Collect whole blood into a serum separator tube (SST) or a plain red-top tube.
-
Clotting: Allow the blood to clot at room temperature. This typically takes 30 minutes in an SST[11][13] or can be extended to overnight at 4°C for plain tubes.[12]
-
Centrifugation: Centrifuge the tubes at approximately 1000 x g for 10-20 minutes.[11][12][13]
-
Aliquoting: Immediately after centrifugation, carefully transfer the serum into polypropylene tubes.[11] Do not use glass tubes for sample storage.[11]
-
Storage: For immediate analysis, store the serum at 2-8°C. For long-term storage, samples should be stored at ≤ -20°C or -80°C.[11][12] Avoid more than two freeze-thaw cycles.[11]
Plasma Sample Preparation
-
Collection: Collect whole blood into a tube containing either EDTA or heparin as an anticoagulant.[12]
-
Mixing: Gently invert the tube several times to ensure proper mixing of the blood with the anticoagulant.
-
Centrifugation: Centrifuge the samples at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[12]
-
Aliquoting: Carefully collect the plasma supernatant and transfer it to polypropylene tubes.[11]
-
Storage: Assay the plasma immediately or store it in aliquots at ≤ -20°C or -80°C for future use.[12] It is advisable to avoid repeated freeze-thaw cycles.[12]
Data Presentation
The following tables summarize the key quantitative parameters for sample collection and handling.
| Parameter | Serum | Plasma |
| Recommended Tube Type | Serum Separator Tube (SST) or Plain Red-Top Tube | EDTA or Heparin Tube |
| Clotting/Incubation Time | 30 minutes at room temperature (SST)[11][13] or overnight at 4°C (plain tube)[12] | N/A |
| Centrifugation Speed | 1000 x g[11][12][13] | 1000 x g[12] |
| Centrifugation Duration | 10-20 minutes[11][12][13] | 15 minutes[12] |
| Centrifugation Temperature | Room Temperature or 2-8°C | 2-8°C[12] |
| Storage Condition | Short-Term | Long-Term |
| Temperature | 2-8°C | ≤ -20°C or -80°C[11][12] |
| Maximum Duration | Up to 7 days (for serum)[9][10] | Not definitively established, but stable for at least 30 days at -70°C[17] |
| Freeze-Thaw Cycles | Avoid more than two cycles[11] | Avoid more than two cycles[11] |
Visualized Workflows
Caption: Serum Sample Processing Workflow
Caption: Plasma Sample Processing Workflow
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-Peptide (dog) [novoprolabs.com]
- 4. scielo.br [scielo.br]
- 5. Test guides & publications NSW QLD [vetnostics.com.au]
- 6. diagnosticservices.avc.upei.ca [diagnosticservices.avc.upei.ca]
- 7. Fasting Instructions - Abbott Road Animal Hospital [abbottroadanimalhospital.com]
- 8. Do Dogs Need to Fast Before Blood Work?: Guide to Dog Lab Testing [plazaanimals.com]
- 9. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Hemolysis Affects C-Peptide Immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hemolysis Affects C‐Peptide Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. anshlabs.com [anshlabs.com]
Application Notes and Protocols: Glucagon Stimulation Test for C-Peptide Measurement in Dogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The measurement of C-peptide, a fragment of proinsulin, serves as a crucial biomarker for endogenous insulin secretion from pancreatic β-cells. Unlike insulin, C-peptide is not significantly extracted by the liver, making its peripheral concentration a more reliable indicator of β-cell function.[1][2][3] The glucagon stimulation test is a dynamic and valuable tool for assessing the secretory capacity of these cells in dogs. This document provides detailed application notes and protocols for performing and interpreting the glucagon stimulation test for C-peptide measurement in canine subjects. The test allows for the differentiation between healthy dogs, those with impaired β-cell function (e.g., diabetes mellitus), and those with increased β-cell responsiveness, such as in cases of insulin resistance.[1][4][5]
Physiological Principle
Proinsulin, synthesized in the pancreatic β-cells, is cleaved into equimolar amounts of insulin and C-peptide.[1] Glucagon, a hormone produced by pancreatic α-cells, stimulates the secretion of insulin and, consequently, C-peptide from the β-cells.[6][7] This stimulation is primarily mediated through glucagon receptors on the β-cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent exocytosis of insulin and C-peptide containing granules. There is also evidence for an intra-islet paracrine signaling pathway where glucagon can stimulate insulin release via the glucagon-like peptide-1 (GLP-1) receptor on β-cells.[8][9] By measuring the C-peptide response to a standardized dose of glucagon, researchers can quantify the functional β-cell reserve.
Applications in Research and Drug Development
-
Diabetes Mellitus Research: The test can help differentiate between different types of diabetes in dogs, such as insulin-dependent (Type 1-like) and non-insulin-dependent (Type 2-like) diabetes, by assessing the degree of β-cell dysfunction.[1][5]
-
Drug Efficacy Studies: Evaluating the effect of novel therapeutic agents on β-cell function and insulin secretion.
-
Metabolic Studies: Investigating conditions associated with insulin resistance, such as hyperadrenocorticism, where an exaggerated C-peptide response to glucagon may be observed.[1]
-
Toxicology and Safety Pharmacology: Assessing the potential impact of drug candidates on pancreatic β-cell health and function.
Experimental Protocols
Protocol 1: Comprehensive Glucagon Stimulation Test
This protocol is based on established veterinary research and provides a detailed timeline for sample collection.[1]
Materials:
-
Glucagon for injection
-
Sterile water or saline for reconstitution
-
Intravenous catheters
-
EDTA or heparinized blood collection tubes
-
Centrifuge
-
Pipettes
-
Storage tubes for plasma/serum
-
Canine C-peptide ELISA kit or RIA components
Procedure:
-
Animal Preparation:
-
Fast the dog overnight (12 hours) but allow free access to water.
-
Record the dog's body weight.
-
Place an intravenous catheter in a cephalic or saphenous vein for blood sampling and glucagon administration.
-
-
Baseline Sample Collection:
-
Collect a baseline blood sample (Time 0) into an EDTA or heparinized tube.
-
-
Glucagon Administration:
-
Reconstitute glucagon according to the manufacturer's instructions.
-
Administer 1.0 mg of glucagon per dog intravenously as a bolus injection.[1]
-
-
Post-Stimulation Sample Collection:
-
Collect blood samples at 5, 10, 20, 30, and 60 minutes post-glucagon administration into EDTA or heparinized tubes.[1]
-
-
Sample Handling:
-
Immediately after collection, gently invert the blood tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[10]
-
Carefully aspirate the plasma and transfer it to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.[10] Avoid repeated freeze-thaw cycles.
-
Protocol 2: Simplified Glucagon Stimulation Test
This modified protocol is suitable for situations where a less intensive sampling schedule is required.[11][12]
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Baseline Sample Collection: As described in Protocol 1.
-
Glucagon Administration: Administer 0.5 mg or 1.0 mg of glucagon per dog intravenously.[11][12]
-
Post-Stimulation Sample Collection: Collect blood samples at 10 and 20 minutes post-glucagon administration.[11][12]
-
Sample Handling: As described in Protocol 1.
C-Peptide Measurement
Canine C-peptide concentrations in plasma samples can be quantified using a validated commercially available canine-specific C-peptide ELISA kit or by radioimmunoassay (RIA).[10][13] It is crucial to follow the manufacturer's instructions for the chosen assay to ensure accurate and reproducible results.
Data Presentation
The following tables summarize representative quantitative data from glucagon stimulation tests in dogs.
Table 1: Plasma C-peptide Concentrations (pmol/mL) in Healthy, Diabetic, and Hyperadrenocorticoid Dogs following Glucagon Stimulation (1.0 mg IV)
| Time (minutes) | Healthy Dogs (n=24) | Untreated Diabetic Dogs (n=12) | Insulin-Treated Diabetic Dogs (n=30) | Dogs with Hyperadrenocorticism (n=8) |
| 0 | 0.15 ± 0.01 | 0.08 ± 0.02 | 0.10 ± 0.01 | 0.35 ± 0.06 |
| 5 | 0.48 ± 0.04 | 0.10 ± 0.02 | 0.12 ± 0.02 | 1.12 ± 0.18 |
| 10 | 0.55 ± 0.05 | 0.11 ± 0.02 | 0.13 ± 0.02 | 1.35 ± 0.22 |
| 20 | 0.42 ± 0.04 | 0.10 ± 0.02 | 0.12 ± 0.02 | 1.18 ± 0.20 |
| 30 | 0.30 ± 0.03 | 0.09 ± 0.02 | 0.11 ± 0.02 | 0.95 ± 0.16 |
| 60 | 0.18 ± 0.02 | - | - | - |
Data are presented as mean ± SEM. Data adapted from Montgomery et al., 1996.[1]
Table 2: Median Plasma C-peptide Concentrations (nmol/L) at 10 Minutes Post-Glucagon Stimulation (0.5 or 1.0 mg IV)
| Group | Median C-peptide (nmol/L) | Interquartile Range (nmol/L) |
| Healthy Control Dogs (n=20) | 0.5 | 0.3 - 0.8 |
| Diabetic Dogs (n=27) | 0.1 | 0 - 0.2 |
| Dogs Recovered from Diabetes (n=4) | 0.3 | 0.2 - 0.4 |
Data adapted from Fall et al., 2008.[11][12]
Visualization of Pathways and Workflows
References
- 1. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
- 6. Pancreatic β-cell overexpression of the glucagon receptor gene results in enhanced β-cell function and mass - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. JCI Insight - Glucagon lowers glycemia when β cells are active [insight.jci.org]
- 10. assaygenie.com [assaygenie.com]
- 11. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Canine C-Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the accurate quantification of canine C-peptide, a crucial biomarker for pancreatic β-cell function. Understanding endogenous insulin secretion is vital in canine diabetes research and the development of novel therapeutics. The following sections detail the predominant analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA).
Introduction to Canine C-Peptide
C-peptide is a 31-amino acid polypeptide that is cleaved from proinsulin during the formation of mature insulin. It is co-secreted in equimolar amounts with insulin from the pancreatic β-cells, making it a reliable indicator of endogenous insulin production.[1][2][3] Unlike insulin, C-peptide undergoes minimal hepatic extraction, resulting in a longer half-life and more stable plasma concentrations, which provides a more accurate reflection of insulin secretion.[4] The quantification of canine C-peptide is particularly valuable in diabetic dogs receiving exogenous insulin, as it allows for the assessment of residual β-cell function without interference from administered insulin.[5]
Analytical Techniques: A Comparative Overview
Both ELISA and RIA are widely used for the quantification of canine C-peptide. The choice of assay depends on factors such as required sensitivity, sample throughput, cost, and laboratory infrastructure.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Radioimmunoassay (RIA) |
| Principle | Enzyme-catalyzed color change | Radioactive isotope detection |
| Sensitivity | High (e.g., 0.069 ng/mL to 0.24 ng/mL)[2][6] | High (e.g., 0.028 nmol/L)[5][7] |
| Throughput | High (96-well plate format) | Lower |
| Safety | Non-radioactive | Requires handling of radioactive materials |
| Cost | Generally lower | Higher due to radioactive reagents and disposal |
| Availability | Commercially available kits are common[2][6][8][9] | Less common, may require specialized reagents[5][7][10] |
Quantitative Data Summary
The following tables summarize representative quantitative data for canine C-peptide concentrations determined by RIA and ELISA in various studies.
Table 1: Canine C-Peptide Concentrations by Radioimmunoassay (RIA)
| Study Population | Mean Fasting Plasma C-Peptide | Unit | Reference |
| Normal Dogs | 0.089 +/- 0.021 | nmol/L | [7] |
| Diabetic Dogs | -0.005 +/- 0.007 | nmol/L | [7] |
| Healthy Dogs (Baseline) | > 0.29 | pmol/mL | [11] |
Table 2: Canine C-Peptide ELISA Kit Performance
| Parameter | Value | Unit | Reference |
| Detection Range | 0.156 - 10 | ng/mL | [6] |
| Sensitivity | 0.069 | ng/mL | [6] |
| Standard Curve Range | 0.2 - 10 | ng/mL | [2] |
| Sensitivity | 0.24 | ng/mL | [2] |
| Inter-Assay CV | <15 | % | [1][2] |
| Intra-Assay CV | <10 | % | [1][2] |
Experimental Protocols
Sample Collection and Preparation
Proper sample handling is critical for accurate C-peptide measurement.
-
Serum: Collect whole blood in a serum separator tube. Allow to clot for at least 30 minutes at room temperature before centrifuging at 1000 x g for 10 minutes.[6][8] If not assayed immediately, aliquot the serum and store at ≤ -20°C. Avoid repeated freeze-thaw cycles.[8][9]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[6][9] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9] Separate the plasma and assay immediately or store in aliquots at -20°C or -80°C.[6][9] For some protocols, immediate freezing is recommended.[12]
-
Urine: Collect a mid-stream urine sample in a sterile container. Centrifuge at 2000-3000 rpm for 20 minutes to remove particulate matter.[6][13]
-
Tissue Homogenates: Rinse tissue with PBS and homogenize. Lyse the tissue in a suitable buffer (e.g., RIPA with protease inhibitors). Centrifuge to remove debris and quantify the total protein concentration.[6]
Note: Samples containing sodium azide (NaN3) as a preservative should not be used as it can inhibit the enzyme activity in ELISA kits.[13] All samples should be stored in polypropylene tubes, not glass.[8]
Protocol 1: Canine C-Peptide ELISA (Competitive Assay)
This protocol is a representative example based on commercially available competitive ELISA kits.[8]
Materials:
-
Microtiter plate pre-coated with anti-canine C-peptide antibody
-
Canine C-Peptide Standard
-
Assay Buffer
-
Biotinylated Canine C-Peptide
-
Enzyme Solution (e.g., Streptavidin-HRP)
-
Wash Buffer
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Bring all reagents and samples to room temperature.
-
Prepare serial dilutions of the Canine C-Peptide Standard to generate a standard curve.
-
Add Assay Buffer to the appropriate wells.
-
Add Standards, Quality Controls, and samples to the appropriate wells.
-
Add Canine C-Peptide Antibody to all wells.
-
Cover the plate and incubate for 3 hours at room temperature on an orbital shaker.
-
Add Biotinylated Canine C-Peptide to all wells.
-
Re-cover the plate and incubate for 1 hour at room temperature on an orbital shaker.
-
Wash the wells three times with diluted Wash Buffer.
-
Add Enzyme Solution to each well and incubate.
-
Wash the wells again to remove unbound enzyme.
-
Add Substrate Solution to each well and incubate for 10-20 minutes at 37°C, protected from light.[6]
-
Add Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm within 5 minutes.
-
Calculate the concentration of canine C-peptide in the samples by interpolating from the standard curve.
Protocol 2: Canine C-Peptide Radioimmunoassay (RIA)
This protocol is based on a published method for a sensitive canine C-peptide RIA.[5][7]
Materials:
-
Synthetic canine C-peptide for standards
-
Specific anti-canine C-peptide antiserum (e.g., raised in guinea pigs)
-
Radioiodinated tracer (e.g., 125I-Tyr-CCP)
-
Second antibody (e.g., rabbit anti-guinea pig serum)
-
RIA buffer
-
Polypropylene tubes
-
Gamma counter
Procedure:
-
Prepare a standard curve using synthetic canine C-peptide. The standard curve typically ranges from 0.028 to 3.0 nmol/l.[5][7]
-
Pipette standards, control plasma, and unknown plasma samples into polypropylene tubes.
-
Add a specific dilution of the anti-canine C-peptide antiserum to all tubes.
-
Vortex and pre-incubate for 24 hours at 4°C.
-
Add the radioiodinated tracer to all tubes.
-
Vortex and incubate for another 48 hours at 4°C.
-
Add the second antibody to precipitate the antigen-antibody complexes.
-
Incubate for 24 hours at 4°C.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Measure the radioactivity of the pellet in a gamma counter.
-
Calculate the concentration of canine C-peptide in the samples by comparing their radioactive counts to the standard curve.
Proinsulin Cleavage and C-Peptide Secretion
The following diagram illustrates the cleavage of proinsulin within the pancreatic β-cell, leading to the equimolar secretion of insulin and C-peptide.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Canine C-peptide ELISA Kit measures and quantifies C-Peptide in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 3. C-Peptide: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lifetechindia.com [lifetechindia.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Test guides & publications NSW QLD [vetnostics.com.au]
- 13. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols for Measuring C-Peptide in Canine Plasma Samples
Introduction
C-peptide, a 31-amino acid polypeptide, is a cleavage product of proinsulin processing and is co-secreted in equimolar amounts with insulin from pancreatic β-cells.[1][2] Unlike insulin, C-peptide does not undergo significant hepatic first-pass metabolism, making it a more reliable indicator of endogenous insulin secretion.[3][4] Accurate measurement of C-peptide in canine plasma is a valuable tool for researchers and drug development professionals investigating pancreatic β-cell function, insulin resistance, and the pathophysiology of diabetes mellitus in dogs.[1][2][5]
These application notes provide a detailed protocol for the quantification of C-peptide in canine plasma samples using an enzyme-linked immunosorbent assay (ELISA), a commonly used method for this application. The protocol is based on commercially available kits and published research methodologies.
Proinsulin Processing and C-Peptide Secretion
The synthesis and secretion of insulin begins with the translation of the insulin gene into preproinsulin. In the endoplasmic reticulum, the signal peptide is cleaved to form proinsulin. Proinsulin is then transported to the Golgi apparatus and packaged into secretory granules, where it is cleaved by prohormone convertases into mature insulin and C-peptide. Upon stimulation, such as by an increase in blood glucose, these granules fuse with the cell membrane and release equal amounts of insulin and C-peptide into the bloodstream.
Caption: Proinsulin is cleaved into insulin and C-peptide, which are then secreted.
Experimental Protocol: Canine C-Peptide ELISA
This protocol outlines the key steps for measuring C-peptide in canine plasma samples using a sandwich or competitive ELISA format. It is essential to consult the specific instructions provided with the chosen commercial ELISA kit, as reagents and incubation times may vary.
I. Sample Collection and Preparation
-
Blood Collection: Collect whole blood from the canine subject into tubes containing an anticoagulant such as EDTA or heparin.[5][6] It is recommended to use polypropylene tubes.[6]
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples at 1000 x g for 15 minutes at 4°C.[5]
-
Aliquoting and Storage: Carefully aspirate the plasma supernatant without disturbing the buffy coat. For immediate analysis, store the plasma at 2-8°C. For long-term storage, aliquot the plasma into cryovials and store at -20°C or -80°C.[5][6] Avoid repeated freeze-thaw cycles, as this can degrade the C-peptide.[5][6]
-
Sample Handling: Before use, thaw frozen plasma samples completely, mix them gently by vortexing, and centrifuge to remove any particulates.[6] Avoid using grossly hemolyzed or lipemic samples.[5]
II. Assay Procedure (Representative Sandwich ELISA)
The following is a generalized procedure for a sandwich ELISA, a common format for C-peptide measurement.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the C-peptide standard to generate a standard curve. The concentration range of the standards will vary depending on the kit.
-
Plate Loading: Add 100 µL of standards, blank (sample diluent), and plasma samples to the appropriate wells of the microtiter plate, which has been pre-coated with an anti-canine C-peptide antibody.[5]
-
Incubation: Cover the plate with a sealer and incubate for 2 hours at 37°C.[5]
-
Detection Antibody Addition: Aspirate the liquid from each well. Add 100 µL of a biotin-conjugated anti-canine C-peptide antibody (Detection Reagent A) to each well.[5] Cover and incubate for 1 hour at 37°C.[5]
-
Washing: Aspirate and wash the wells three times with ~400 µL of wash buffer per well.[5] After the final wash, invert the plate and blot it against clean paper towels to remove any remaining buffer.[5]
-
Enzyme Conjugate Addition: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate (Detection Reagent B) to each well.[5][7] Cover and incubate for 1 hour at 37°C.[5]
-
Second Washing: Repeat the wash step as described in step 6, but for a total of five washes.[5]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at 37°C in the dark. A color change will be observed in the wells containing C-peptide.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[7] It is recommended to also take a reading at 590 nm for wavelength correction if available.[6]
III. Data Analysis
-
Standard Curve Generation: Subtract the mean absorbance of the blank from the mean absorbance of each standard and sample. Plot the mean absorbance for each standard on the y-axis against its corresponding concentration on the x-axis. A standard curve can be generated using a four-parameter logistic (4-PL) curve fit.
-
Sample Concentration Calculation: Interpolate the C-peptide concentration in the unknown samples from the standard curve.
-
Dilution Factor: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Caption: Workflow for the measurement of canine C-peptide in plasma samples.
Data Presentation
The following tables summarize the performance characteristics of commercially available canine C-peptide ELISA kits and reference values from the literature.
Table 1: Performance Characteristics of Canine C-Peptide ELISA Kits
| Parameter | MyBioSource (MBS2885749) | ELK Biotechnology (ELK8683) | LifeSct | Sigma-Aldrich (EZCCP-47K) |
| Assay Type | Competitive | Sandwich | Competitive | Sandwich |
| Detection Range | 0.156-10 ng/mL[8] | 0.32-20 ng/mL[7] | 0.156-10 ng/mL[9] | 0.2-10 ng/mL |
| Sensitivity | <0.069 ng/mL[8] | 0.13 ng/mL[7] | 0.061 ng/mL[9] | 0.24 ng/mL |
| Intra-Assay CV | ≤5.1%[8] | <8%[7] | Not Specified | <10% |
| Inter-Assay CV | ≤8.9%[8] | <10%[7] | Not Specified | <15% |
| Sample Type | Serum, plasma, tissue homogenates, cell culture supernates[8] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[7] | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates[9] | Serum, plasma (K2 EDTA) |
| Sample Volume | Not Specified | Not Specified | Not Specified | 20 µL |
Table 2: Canine Plasma C-Peptide Concentrations from Radioimmunoassay (RIA) Studies
| Canine Group | Mean Fasting C-Peptide Concentration (nmol/L) |
| Normal Dogs | 0.089 ± 0.021[10] |
| Diabetic Dogs | -0.005 ± 0.007[10] |
Note: Values are presented as mean ± SEM.
Conclusion
The measurement of C-peptide in canine plasma is a robust method for assessing pancreatic β-cell function. The use of commercially available ELISA kits provides a sensitive and specific means of quantification. Adherence to proper sample collection and handling protocols is critical for obtaining accurate and reproducible results. The data presented in this document can serve as a guide for researchers and drug development professionals in their studies of canine metabolism and diabetes.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. assaygenie.com [assaygenie.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Dog CP(C-Peptide) ELISA Kit [elkbiotech.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Canine C-Peptide ELISA Kit [lifesct.com]
- 10. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: C-Peptide Measurement in Canine Diabetes Diagnosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connecting peptide (C-peptide) is a crucial biomarker for assessing endogenous insulin secretion from pancreatic β-cells.[1][2] C-peptide and insulin are cleaved from the proinsulin molecule and secreted in equimolar amounts into the portal circulation.[3][4] Unlike insulin, C-peptide undergoes negligible first-pass hepatic extraction and has a constant metabolic clearance rate, making its peripheral concentration a more reliable indicator of β-cell function than insulin itself.[5][6] In canine diabetes research and diagnosis, C-peptide measurement is invaluable for differentiating between insulin-deficient diabetes (analogous to Type 1) and diabetes characterized by insulin resistance, as well as for monitoring the progression of β-cell dysfunction.[3][4][7][8]
Clinical and Research Significance
-
Assessment of Endogenous β-Cell Function: The primary application of C-peptide measurement is to quantify residual β-cell insulin secretory capacity. In dogs with absolute insulin deficiency, C-peptide levels are expected to be low or undetectable.[9][10]
-
Differentiation of Diabetes Types: Measurement of C-peptide, particularly after stimulation, helps distinguish between absolute insulin deficiency and conditions of insulin resistance.[3][7][11]
-
Insulin-Deficient Diabetes: Characterized by low basal and stimulated C-peptide levels, indicating severe β-cell loss or dysfunction.[7]
-
Insulin Resistance: Dogs with insulin resistance (e.g., associated with hyperadrenocorticism or obesity) may exhibit normal or elevated C-peptide concentrations as the pancreas compensates by increasing insulin output.[7][12]
-
-
Monitoring Disease Progression and Therapeutic Efficacy: Serial C-peptide measurements can track the decline of β-cell function over time. In drug development, it serves as a key outcome measure for therapies aimed at preserving or restoring β-cell mass and function.[5]
-
Overcoming Assay Limitations: C-peptide measurement bypasses the challenges of measuring insulin in insulin-treated patients, where exogenous insulin is indistinguishable from endogenous insulin and anti-insulin antibodies can interfere with immunoassays.[5][7]
Quantitative Data Summary
The following tables summarize representative C-peptide concentrations from studies in healthy and diabetic dogs. It is critical to note that values can vary significantly based on the specific assay (ELISA vs. RIA) and laboratory.
Table 1: Basal and Stimulated Plasma C-Peptide Concentrations in Dogs
| Canine Group | Condition | Measurement Time | C-Peptide Concentration (nmol/L) | C-Peptide Concentration (pmol/mL) | Reference |
| Healthy Control | Fasting (Basal) | Pre-Glucagon | - | >0.29 (Mean + 2 SD) | [7] |
| Healthy Control | Stimulated | 10 min post-Glucagon | 0.5 (Median; IQR: 0.3-0.8) | - | [13][14] |
| Diabetic | Untreated | Pre-Glucagon | - | Significantly Lower than Healthy | [7] |
| Diabetic | Insulin-Treated | Pre-Glucagon | - | Significantly Lower than Healthy | [7] |
| Diabetic | All | 10 min post-Glucagon | 0.1 (Median; IQR: 0-0.2) | - | [13][14] |
| Hyperadrenocorticism | Insulin Resistant | Pre- and Post-Glucagon | - | Significantly Higher than Healthy | [7] |
Note: IQR = Interquartile Range. Values may be converted for comparison; original units should always be consulted.
Experimental Protocols
Protocol 1: Glucagon Stimulation Test for β-Cell Function Assessment
The glucagon stimulation test is the gold standard for evaluating maximal insulin (and C-peptide) secretory capacity.
Objective: To assess residual β-cell function by measuring the C-peptide response to a potent secretagogue.
Materials:
-
Glucagon for injection (1 mg/vial)
-
Sterile water or provided diluent
-
Intravenous catheters
-
Syringes
-
EDTA plasma collection tubes (pre-chilled)
-
Centrifuge
-
-80°C freezer for sample storage
Procedure:
-
Patient Preparation: The dog should be fasted for 12 hours. Place an intravenous catheter for blood sampling and glucagon administration.
-
Baseline Sample (T=0): Withdraw a blood sample into a pre-chilled EDTA tube. This is the basal C-peptide and glucose measurement.[7][13]
-
Glucagon Administration: Administer glucagon intravenously at a dose of 0.5 mg to 1.0 mg per dog.[13][14] The injection should be given over 30-60 seconds.
-
Post-Stimulation Sampling: Collect subsequent blood samples into pre-chilled EDTA tubes at 5, 10, and 20 minutes post-glucagon injection.[7][13] Some protocols may extend sampling to 30 and 60 minutes.[7]
-
Sample Processing: Immediately after collection, place tubes on ice. Centrifuge the samples at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[1]
-
Storage: Aliquot the resulting plasma into cryovials and store immediately at -80°C until analysis to prevent degradation. Avoid repeated freeze-thaw cycles.[1]
Data Interpretation:
-
Healthy Dogs: Expect a significant increase in C-peptide concentration, typically peaking around 10-15 minutes post-stimulation.[7]
-
Insulin-Deficient Diabetic Dogs: A flat or minimal C-peptide response indicates severe β-cell loss.[7][10]
-
Insulin-Resistant Dogs: An exaggerated or prolonged C-peptide response may be observed.[7]
Protocol 2: General Canine C-Peptide ELISA Protocol
This protocol provides a general workflow for a sandwich ELISA, a common method for quantifying canine C-peptide. Specific timings, volumes, and concentrations will vary based on the commercial kit manufacturer (e.g., Assay Genie, Sigma-Aldrich, Merck Millipore).[1][15]
Objective: To quantify the concentration of C-peptide in canine plasma or serum samples.
Principle: A microtiter plate is pre-coated with a capture antibody specific to canine C-peptide. Samples and standards are added, and C-peptide binds to the antibody. A second, biotinylated detection antibody is added, which binds to a different epitope on the C-peptide. Streptavidin-HRP is then added, binding to the biotin. Finally, a substrate solution is added, which reacts with the HRP to produce a colorimetric signal proportional to the amount of C-peptide present.
Materials:
-
Canine C-Peptide ELISA Kit (containing pre-coated plate, standards, detection antibody, wash buffer, substrate, stop solution)
-
Canine plasma/serum samples and controls
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated pipettes and tips
-
Plate shaker (optional, as recommended by kit)
-
Automated plate washer or squirt bottles
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Add Samples and Standards: Pipette 100 µL of standards, blank (sample diluent), and samples into the appropriate wells of the pre-coated microplate.[1]
-
First Incubation: Cover the plate and incubate for 1-2 hours at 37°C or as specified by the kit manual.[1]
-
Wash: Aspirate the liquid from each well. Wash the plate 3-4 times with diluted Wash Buffer (e.g., 300 µL per well). After the final wash, invert the plate and tap it firmly on absorbent paper to remove residual buffer.
-
Add Detection Reagent: Add 100 µL of the working Detection Reagent (e.g., Biotinylated Antibody) to each well.[1]
-
Second Incubation: Cover the plate and incubate for 1 hour at 37°C or room temperature, as specified.[1]
-
Wash: Repeat the wash step as described in step 4.
-
Add Enzyme Solution (Streptavidin-HRP): Add 100 µL of the enzyme solution to each well.
-
Third Incubation: Cover the plate and incubate for 30 minutes to 1 hour as per the manual.
-
Wash: Repeat the wash step as described in step 4.
-
Add Substrate: Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm within 5-10 minutes of adding the Stop Solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the C-peptide concentration in the unknown samples, correcting for any dilution factors.
Visualizations and Workflows
Caption: Proinsulin cleavage into equimolar amounts of insulin and C-peptide.
Caption: Clinical decision-making workflow for canine diabetes diagnosis.
Caption: Step-by-step workflow for a typical canine C-peptide sandwich ELISA.
References
- 1. assaygenie.com [assaygenie.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-peptide, dog - 0.5 mg [anaspec.com]
- 9. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 10. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C-Peptide (dog) [novoprolabs.com]
- 12. Insulin Resistance | Veterian Key [veteriankey.com]
- 13. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Canine C-Peptide Assay in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-peptide, a 31-amino acid polypeptide, is a crucial biomarker for assessing pancreatic beta-cell function.[1][2] It is co-secreted in equimolar amounts with insulin from the cleavage of proinsulin.[2] Unlike insulin, C-peptide is not significantly extracted by the liver, resulting in a longer half-life and more stable plasma concentrations, making it a reliable indicator of endogenous insulin secretion.[3][4] Accurate measurement of canine C-peptide is vital in preclinical research for studying diabetes, metabolic disorders, and the effects of novel therapeutics on insulin production in dogs.[5][6]
This document provides detailed application notes and protocols for the quantification of canine C-peptide using Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), the two most common immunoassay techniques for this purpose.
Assay Principles
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA for canine C-peptide is typically a sandwich or competitive immunoassay.
-
Sandwich ELISA: This method utilizes two antibodies specific for canine C-peptide. One antibody is coated onto the microplate wells to capture the C-peptide from the sample. A second, enzyme-conjugated antibody is then added, which binds to a different epitope on the captured C-peptide, forming a "sandwich." The enzymatic reaction with a substrate produces a colored product, and the intensity of the color is directly proportional to the amount of canine C-peptide in the sample.[4]
-
Competitive ELISA: In this format, a limited amount of anti-canine C-peptide antibody is coated on the microplate. The sample containing canine C-peptide is added along with a fixed amount of biotinylated canine C-peptide. These two compete for binding to the immobilized antibody. After washing, a streptavidin-horseradish peroxidase conjugate is added, which binds to the captured biotinylated C-peptide. The subsequent color development is inversely proportional to the concentration of canine C-peptide in the sample.[7]
Radioimmunoassay (RIA)
RIA is a highly sensitive technique that involves a competitive binding reaction.[8] A known quantity of radioactively labeled (typically with ¹²⁵I) canine C-peptide competes with the unlabeled C-peptide in the sample for binding to a limited amount of specific antibody.[1] After separation of the antibody-bound and free C-peptide, the radioactivity of the bound fraction is measured. The concentration of C-peptide in the sample is inversely proportional to the measured radioactivity.[8]
Data Presentation: Assay Characteristics
The following tables summarize the key quantitative characteristics of commercially available canine C-peptide assay kits.
Table 1: Canine C-Peptide ELISA Kit Characteristics
| Feature | Assay Genie (CNEB0091) | Sigma-Aldrich (EZCCP-47K) | Life Technologies (India) | Mercodia |
| Assay Principle | Sandwich ELISA | Competitive ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Serum, Plasma, other biological samples[5] | Serum, Plasma[7] | Serum, Plasma, Cell Culture Supernatants[9] | Serum, Plasma, Urine[10] |
| Detection Range | 0.2 ng/mL - 8 ng/mL[9] | Varies by kit | 0.2 ng/mL - 8 ng/mL[9] | 100-4000 pmol/L[11] |
| Sample Volume | 100 µL[5] | 20 µL[7][12] | 10 µL[9] | 25 µL[10][11] |
| Incubation Time | 120 min + 60 min + 60 min + 10-20 min[5] | 1 hour + 1 hour[7] | 60 min + 15 min[9] | 1 hour + 1 hour + 15 min[10] |
| Incubation Temp. | 37°C[5] | Room Temperature[7] | 37°C[9] | Room Temperature (18-25°C)[10] |
Table 2: Canine C-Peptide RIA Kit Characteristics
| Feature | Merck Millipore (CCP-24HK) | Besch et al. (1985)[8] |
| Assay Principle | Radioimmunoassay[1] | Radioimmunoassay[8] |
| Sample Types | Serum, Plasma, Tissue Culture Media[1] | Plasma[8] |
| Standard Curve Range | ED80 = 0.56 ng/mL, ED50 = 2.03 ng/mL, ED20 = 7.21 ng/mL[1] | 0.028 to 3.0 nmol/L[8] |
| Sample Volume | < 100 µL[1] | Not specified |
| Incubation | Overnight at 4°C[1] | Not specified |
| Intra-Assay CV | 3.06 - 3.33%[1] | 3 - 5%[8] |
| Inter-Assay CV | 5.61 - 6.91%[1] | 6 - 9%[8] |
| Cross-Reactivity | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide.[8] | Not specified for this kit, but generally high specificity is expected. |
Experimental Protocols
I. Sample Collection and Preparation
Proper sample collection and handling are critical for accurate results. Avoid repeated freeze-thaw cycles for all sample types.[5][7][9]
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature or overnight at 2-8°C.[5] Centrifuge for 10-20 minutes at 1,000 x g.[5][9] Aspirate the serum and assay immediately or aliquot and store at -20°C or -80°C.[5][9]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[5][9] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[9] Separate the plasma and assay immediately or store in aliquots at -20°C or -80°C.[9] Note: Use no more than 10 IU of heparin per mL of blood.[7]
-
Cell Culture Supernatants: Collect the cell culture media and centrifuge for 20 minutes at 1500 rpm at 4°C to remove debris.[5] Assay immediately or aliquot and store at -20°C or -80°C.[5]
-
Tissue Homogenates: Rinse tissues with PBS to remove excess blood. Homogenize the tissue in PBS and lyse with a suitable lysis buffer. Centrifuge to remove debris. The supernatant can be used for the assay. Assay immediately or store at ≤ -20°C.[5]
-
Urine: Collect urine samples and centrifuge to remove any cellular debris. If not assayed immediately, store at -70°C.[10]
-
Milk: Centrifuge milk samples at 10,000 x g for 60 minutes at 4°C. Aliquot the supernatant for the assay. For long-term storage, keep samples at -80°C.[5]
Figure 1: Workflow for biological sample preparation.
II. Sandwich ELISA Protocol (General)
This protocol is a generalized procedure based on common sandwich ELISA kits. Always refer to the specific kit manufacturer's instructions.
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[10] Prepare working solutions of wash buffer and other provided reagents as instructed in the kit manual.[10]
-
Standard and Sample Addition: Add standards, controls, and samples in duplicate to the appropriate wells of the antibody-coated microplate.[9]
-
First Incubation: Add the assay buffer to each well. Cover the plate and incubate as specified (e.g., 1 hour at room temperature on a plate shaker).[10]
-
Washing: Aspirate or decant the contents of the wells. Wash the wells multiple times (typically 3-5 times) with the prepared wash buffer.[5][10] After the final wash, remove any remaining wash buffer by inverting the plate and tapping it against absorbent paper.[5]
-
Detection Antibody/Enzyme Conjugate Addition: Add the enzyme-conjugated detection antibody to each well.[10]
-
Second Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at 37°C or room temperature).[5][10]
-
Second Washing: Repeat the washing step as described in step 4.[5]
-
Substrate Addition: Add the substrate solution (e.g., TMB) to each well.[5][10]
-
Third Incubation: Incubate the plate in the dark for a specified time (e.g., 15-20 minutes) at room temperature to allow for color development.[10][13]
-
Stop Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color in the wells will typically change from blue to yellow.[9]
-
Read Absorbance: Read the optical density (O.D.) of each well using a microplate reader at the specified wavelength (usually 450 nm).[9]
-
Data Analysis: Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Use the standard curve to determine the concentration of canine C-peptide in the samples.
Figure 2: General workflow for a sandwich ELISA.
III. Radioimmunoassay (RIA) Protocol (General)
This is a generalized protocol for a canine C-peptide RIA. Strict adherence to radiation safety protocols is mandatory.
-
Reagent Preparation: Allow all reagents to reach room temperature. Reconstitute lyophilized standards and controls as instructed.
-
Assay Setup: Label tubes for standards, controls, and unknown samples.
-
Pipetting: Pipette the assay buffer, standards, controls, and samples into the corresponding tubes.
-
Antibody Addition: Add the canine C-peptide antibody to all tubes.
-
Tracer Addition: Add the ¹²⁵I-labeled canine C-peptide tracer to all tubes.
-
Incubation: Vortex the tubes gently and incubate, typically overnight at 4°C.[1]
-
Precipitation: Add the precipitating reagent (secondary antibody) to all tubes except the total count tubes.
-
Second Incubation: Incubate to allow for the formation of a precipitate.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound fraction.
-
Decanting: Carefully decant the supernatant.
-
Counting: Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of tracer bound for each standard against its concentration. Determine the concentration of canine C-peptide in the samples from the standard curve.
Signaling Pathway Context
The measurement of C-peptide provides an indirect assessment of the insulin signaling pathway's initiation point: the secretion of insulin from pancreatic beta-cells.
Figure 3: Proinsulin cleavage and secretion pathway.
Conclusion
The choice between ELISA and RIA for canine C-peptide measurement depends on the specific requirements of the research, including desired sensitivity, sample throughput, and laboratory equipment availability. Both methods, when performed with careful adherence to protocols and proper sample handling, provide reliable and valuable data for understanding beta-cell function in canine models. Researchers should always validate the chosen assay in their laboratory to ensure optimal performance.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tulipgroup.com [tulipgroup.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifetechindia.com [lifetechindia.com]
- 10. mercodia.com [mercodia.com]
- 11. mercodia.com [mercodia.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. elkbiotech.com [elkbiotech.com]
Application Notes and Protocols: Interpreting Canine C-peptide Levels in Experimental Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
C-peptide, or connecting peptide, is a 31-amino acid polypeptide that is a byproduct of insulin synthesis.[1] During the conversion of proinsulin to active insulin within the pancreatic β-cells, proinsulin is cleaved, releasing insulin and C-peptide in equimolar amounts into the bloodstream.[2][3] While once considered biologically inert, C-peptide is now recognized as a bioactive peptide with its own physiological effects.[4]
In experimental and clinical settings, C-peptide serves as a crucial biomarker for endogenous insulin secretion.[1][5] Its measurement offers distinct advantages over insulin assays. Unlike insulin, of which 40-50% is extracted and degraded by the liver during its first pass, C-peptide experiences negligible hepatic extraction.[3][6][7] This means that peripheral C-peptide concentrations more accurately reflect the actual secretion rate of insulin from the pancreas.[6][7] Furthermore, C-peptide has a longer and more constant metabolic clearance rate, making its plasma levels less prone to the rapid fluctuations seen with insulin.[3][8] These characteristics make canine C-peptide an invaluable tool for assessing β-cell function in studies of diabetes mellitus, insulin resistance, and metabolic disease.[9][10][11]
Data Presentation: Comparative Canine C-peptide Levels
The following tables summarize quantitative data from studies on canine C-peptide, providing reference values for experimental design and data interpretation.
Table 1: Basal (Fasting) and Stimulated C-peptide Concentrations
| Group | Condition | Mean C-peptide Concentration (nmol/L) | Interquartile/SEM Range | Reference |
| Healthy Control Dogs | Fasting | 0.089 | ± 0.021 (SEM) | [2] |
| Healthy Control Dogs | 10 min post-glucagon | 0.5 (Median) | 0.3 - 0.8 | [12][13] |
| Diabetic Dogs | Fasting | -0.005 | ± 0.007 (SEM) | [2] |
| Diabetic Dogs | 10 min post-glucagon | 0.1 (Median) | 0 - 0.2 | [12][13] |
| Dogs with Hyperadrenocorticism | Basal | Significantly Increased vs. Healthy | - | [9] |
| Dogs with Hyperadrenocorticism | Post-glucagon | Significantly Increased vs. Healthy | - | [9] |
Table 2: Canine C-peptide to Insulin Molar Ratios
| Compartment | Condition | Mean Molar Ratio (C-peptide:Insulin) | Standard Deviation/SEM | Reference |
| Portal Vein | Fasting | 1.2 | ± 0.1 (SEM) | [6][7] |
| Femoral Artery (Peripheral) | Fasting | 2.1 | ± 0.3 (SEM) | [6][7] |
Experimental Protocols
Protocol for C-peptide Measurement: Radioimmunoassay (RIA)
The radioimmunoassay is a sensitive and established method for quantifying canine C-peptide in plasma samples.[2][14]
1. Materials:
- Synthetic canine C-peptide for standards
- Specific rabbit anti-canine C-peptide antiserum (primary antibody)
- ¹²⁵I-labeled canine C-peptide tracer
- Goat anti-rabbit globulin (secondary antibody)
- Assay buffer
- Gamma counter
2. Sample Collection and Handling:
- Fast animals overnight (12-18 hours).
- Collect whole blood into chilled tubes containing EDTA and a protease inhibitor (e.g., Aprotinin/Trasylol).[15][16]
- Immediately place samples on ice.
- Within 30 minutes of collection, centrifuge at 4°C to separate plasma.[15][16]
- Store plasma frozen at -20°C or -80°C until analysis.[15][16]
3. RIA Procedure:
- Step 1: Standard Curve Preparation: Prepare a series of dilutions of the synthetic canine C-peptide standard in assay buffer to create a standard curve (e.g., 0.028 to 3.0 nmol/L).[2]
- Step 2: Incubation with Primary Antibody: Pipette plasma samples, standards, and controls into respective tubes. Add the primary anti-canine C-peptide antiserum. Incubate for 24-48 hours at 4°C.[15]
- Step 3: Incubation with Tracer: Add a known amount of ¹²⁵I-labeled canine C-peptide tracer to all tubes. Incubate for another 24 hours at 4°C.
- Step 4: Precipitation: Add the secondary antibody (goat anti-rabbit globulin) to precipitate the primary antibody-antigen complexes. Incubate to allow for complete precipitation.
- Step 5: Separation and Counting: Centrifuge the tubes, decant the supernatant, and measure the radioactivity of the pellet using a gamma counter.
- Step 6: Calculation: Plot the radioactivity of the standards against their known concentrations to generate a standard curve. Determine the C-peptide concentrations in the experimental samples by interpolating their radioactivity values from this curve.
Protocol for β-cell Function Assessment: Glucagon Stimulation Test
This test assesses the insulin secretory reserve of pancreatic β-cells by stimulating them with glucagon.[9][12]
1. Animal Preparation:
- Fast the dog overnight (12-18 hours), allowing free access to water.
- Place an intravenous catheter for blood sampling and glucagon administration. Allow the animal to acclimate.
2. Procedure:
- Step 1: Baseline Sampling (t=0): Collect a baseline blood sample for measurement of glucose, insulin, and C-peptide.
- Step 2: Glucagon Administration: Administer glucagon intravenously. A common dose is 1.0 mg per dog.[9]
- Step 3: Post-Stimulation Sampling: Collect blood samples at timed intervals after glucagon injection. Recommended time points are 5, 10, 15, 20, 30, and 60 minutes.[9] The peak C-peptide response is typically observed around 15 minutes post-injection.[9]
- Step 4: Sample Handling: Process all blood samples as described in section 3.1.2 for subsequent C-peptide analysis.
Visualized Workflows and Pathways
Caption: Proinsulin processing and equimolar secretion of Insulin and C-peptide.
Caption: Experimental workflow for the Glucagon Stimulation Test.
Caption: Differential metabolic pathways of insulin and C-peptide.
Interpretation of Canine C-peptide Levels
-
Assessing Basal β-cell Function: Fasting C-peptide levels reflect the baseline secretory activity of the pancreas. Very low or undetectable levels in a hyperglycemic dog are indicative of severe β-cell loss, consistent with Type 1 diabetes.[2][17]
-
Evaluating β-cell Reserve: The glucagon stimulation test reveals the capacity of β-cells to respond to a secretagogue. A robust and sharp increase in C-peptide following glucagon administration indicates a healthy, responsive β-cell population.[9] A blunted or absent C-peptide response signifies diminished β-cell reserve or function.[9]
-
Identifying Insulin Resistance: Conditions of insulin resistance, such as hyperadrenocorticism, often lead to compensatory hyperinsulinemia. This is reflected by significantly elevated basal and/or glucagon-stimulated C-peptide concentrations compared to healthy dogs, as the β-cells work harder to overcome the resistance.[9][11]
-
Using the C-peptide:Insulin Ratio: The molar ratio of C-peptide to insulin is higher in peripheral blood than in the portal vein because of the significant first-pass hepatic extraction of insulin.[6][7] This ratio can provide an indirect measure of hepatic insulin clearance. Changes in this ratio can signify altered liver function or insulin metabolism.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 3. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-Peptide in Insulin Resistance and Vascular Complications: Teaching an Old Dog New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pathlabs.rlbuht.nhs.uk [pathlabs.rlbuht.nhs.uk]
- 9. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. C-peptide, dog - 0.5 mg [anaspec.com]
- 11. C-Peptide (dog) [novoprolabs.com]
- 12. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 16. content-assets.jci.org [content-assets.jci.org]
- 17. Frontiers | Canine diabetes mellitus demonstrates multiple markers of chronic inflammation including Th40 cell increases and elevated systemic-immune inflammation index, consistent with autoimmune dysregulation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Canine C-Peptide RIA
<content_type_ALWAYS_REPLY_IN_THE_SAME_LANGUAGE_AS_THE_USER_EN_LANG>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their canine C-peptide radioimmunoassay (RIA) for improved sensitivity and accuracy.
Troubleshooting Guide
This guide addresses common issues encountered during canine C-peptide RIA experiments.
Issue 1: Low Counts or Poor Sensitivity
Question: My standard curve is flat, and the counts per minute (CPM) for my samples are very low. What could be the cause, and how can I improve the sensitivity of my assay?
Answer: Low counts and poor sensitivity in a canine C-peptide RIA can stem from several factors, ranging from reagent quality to procedural inconsistencies. The underlying principle of RIA is competitive binding, where a radioactive antigen (tracer) competes with a non-radioactive antigen from your sample for a limited number of antibody binding sites.[1] When sensitivity is low, it often indicates a problem with this competitive binding process.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degraded Tracer (¹²⁵I-Canine C-Peptide) | The radiolabeled tracer is sensitive to degradation. Ensure it has been stored correctly at the recommended temperature and is within its expiration date. Consider obtaining a fresh batch of tracer if it's old or has been stored improperly. A damaged radioligand can lead to low maximum binding and high non-specific binding (NSB).[2] |
| Incorrect Antibody Dilution | The antibody concentration is a critical determinant of assay sensitivity.[1] An antibody titer that is too high will bind most of the tracer, leaving few sites for the sample's C-peptide to compete for, thus reducing sensitivity in the lower concentration range. Conversely, a titer that is too low will result in a weak signal. Perform an antibody titration experiment to determine the optimal dilution that binds approximately 30-50% of the total tracer added in the absence of unlabeled C-peptide (the B₀ value). |
| Suboptimal Incubation Time/Temperature | The binding between the antibody and C-peptide is time and temperature-dependent. Ensure you are following the recommended incubation times and temperatures. For many RIAs, an overnight incubation at 2-8°C is standard to reach equilibrium.[1] Shorter incubation times may not be sufficient for the binding reaction to complete, leading to lower counts. |
| Issues with Standards | The accuracy of your standard curve is paramount. Ensure that your C-peptide standards are properly reconstituted and serially diluted. Use a fresh set of standards if you suspect degradation. It is also recommended to prepare calibrators in a C-peptide-free serum pool to mimic the biological matrix of the samples.[3] |
| Inefficient Separation of Bound/Free Tracer | The separation step, which isolates the antibody-bound C-peptide from the free tracer, is crucial. Incomplete precipitation of the antibody-antigen complex or accidental discarding of the pellet will lead to low counts. Ensure that the precipitating reagent is cold and that centrifugation is performed at the correct speed and for the recommended duration.[1] |
Issue 2: High Non-Specific Binding (NSB)
Question: My non-specific binding (NSB) is high, exceeding 10% of the total counts. What causes this, and how can I reduce it?
Answer: High non-specific binding (NSB) can significantly impact the accuracy and sensitivity of your assay by increasing the background signal. NSB refers to the binding of the radiolabeled tracer to components other than the primary antibody, such as the test tube walls or other proteins in the sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor Quality Tracer | A degraded or poorly purified tracer can lead to increased NSB. Ensure the radiolabeled C-peptide is of high quality and within its shelf life.[2] |
| Inadequate Blocking | The assay buffer should contain a blocking agent, such as bovine serum albumin (BSA), to prevent the tracer from binding non-specifically to the tube surface.[4] Ensure your buffer contains the correct concentration of the blocking agent. |
| Cross-Reactivity | While less common for NSB, ensure that the primary antibody is specific for canine C-peptide and does not cross-react with other molecules in the sample matrix. A specific antiserum for canine C-peptide is essential.[5] |
| Inefficient Washing/Separation | During the separation step, it's critical to efficiently remove all unbound tracer. Ensure that washing steps are performed thoroughly and that the supernatant is completely decanted without disturbing the pellet.[6] |
Issue 3: High Inter-Assay or Intra-Assay Variability
Question: I'm observing significant variability between different runs of the same assay (inter-assay) and between duplicates within the same assay (intra-assay). How can I improve the precision of my results?
Answer: High variability can compromise the reliability of your data. A well-optimized canine C-peptide RIA should have an intra-assay coefficient of variation (CV) of 3-5% and an inter-assay CV of 6-9%.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Pipetting Inaccuracy | Inaccurate or inconsistent pipetting of small volumes of reagents (tracer, antibody, standards, samples) is a major source of variability. Ensure your pipettes are calibrated regularly. Use high-quality pipette tips and practice consistent pipetting techniques. |
| Inconsistent Incubation Conditions | Variations in incubation time and temperature between assays or even within the same plate can lead to variability. Use a reliable incubator and ensure all tubes are incubated for the same duration. |
| Reagent Lot-to-Lot Variation | Different lots of antibodies, tracers, or other reagents can have slightly different characteristics, leading to inter-assay variability.[7] Whenever possible, use reagents from the same lot for the duration of a study. If you must switch lots, a new optimization and validation may be necessary. |
| Sample Handling | Repeated freeze-thaw cycles of samples can degrade C-peptide and introduce variability. Aliquot samples after collection to avoid multiple freeze-thaw cycles.[8] Also, ensure samples are properly mixed before aliquoting for the assay. |
| Inconsistent Separation Step | Variations in centrifugation time, speed, or temperature can affect pellet formation and lead to inconsistent results. Ensure these parameters are kept constant across all assays. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a canine C-peptide RIA?
A1: The canine C-peptide RIA is a competitive immunoassay.[9] In this assay, a known amount of radiolabeled canine C-peptide (the "tracer") competes with the unlabeled C-peptide in a sample for a limited number of binding sites on a specific anti-canine C-peptide antibody.[6][10] The amount of radiolabeled C-peptide that binds to the antibody is inversely proportional to the amount of unlabeled C-peptide in the sample.[11] After separating the antibody-bound C-peptide from the free C-peptide, the radioactivity of the bound fraction is measured. By comparing the results for unknown samples to a standard curve generated with known concentrations of canine C-peptide, the concentration of C-peptide in the samples can be determined.
Q2: How should I prepare my canine plasma or serum samples for the C-peptide RIA?
A2: Proper sample handling is crucial for accurate results. Whole blood should be collected in a tube containing an anticoagulant like EDTA. It is recommended to use polypropylene tubes, as storage in glass may affect results.[8] To prevent proteolysis of C-peptide, a protease inhibitor such as aprotinin should be added to the samples.[12] After collection, the blood should be centrifuged to separate the plasma, which should then be aliquoted and stored at -20°C or lower to avoid repeated freeze-thaw cycles.[8]
Q3: What are the key parameters to consider when optimizing the assay for better sensitivity?
A3: The primary determinants of assay sensitivity are the avidity and affinity of the antiserum.[1] To optimize for sensitivity, focus on the following:
-
Antibody Titer: This is the most critical parameter. A proper antibody dilution ensures an optimal competition range. Diluting the antibody can improve sensitivity in the low concentration range.
-
Tracer Quality and Concentration: Use a high-quality tracer and ensure its concentration is appropriate for the chosen antibody titer.
-
Incubation Time: A longer incubation period (e.g., overnight at 4°C) often allows the binding reaction to reach equilibrium, which can improve sensitivity.[13]
Q4: Can I use a human C-peptide RIA kit for canine samples?
A4: It is generally not recommended. C-peptide sequences can vary between species. For accurate and reliable results, it is essential to use an assay that has been specifically developed and validated for canine C-peptide, using antibodies raised against canine C-peptide. Using a kit for a different species can lead to a lack of cross-reactivity and inaccurate measurements.[5]
Experimental Protocols
Protocol 1: Standard Canine C-Peptide RIA Procedure
This protocol provides a general workflow for a canine C-peptide RIA. Specific volumes and concentrations may vary depending on the kit manufacturer.
-
Reagent Preparation:
-
Reconstitute lyophilized standards, controls, and antibodies as per the manufacturer's instructions.
-
Prepare serial dilutions of the C-peptide standard to generate a standard curve.
-
Dilute the primary antibody and tracer to their optimal working concentrations in the assay buffer.
-
-
Assay Setup:
-
Label duplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), each standard concentration, controls, and unknown samples.
-
Pipette the assay buffer into the NSB and B₀ tubes.
-
Pipette the standards, controls, and samples into their respective tubes.
-
Add the diluted primary antibody to all tubes except the total counts and NSB tubes.
-
Add the radiolabeled tracer to all tubes.
-
Vortex all tubes gently.
-
-
Incubation:
-
Incubate the tubes overnight (16-24 hours) at 2-8°C.[1]
-
-
Separation:
-
Add cold precipitating reagent (e.g., a secondary antibody) to all tubes except the total counts tubes.
-
Incubate as recommended to allow for precipitation of the antibody-antigen complexes.
-
Centrifuge the tubes at the recommended speed and temperature to pellet the precipitate.
-
-
Counting:
-
Carefully decant the supernatant from all tubes except the total counts tubes.
-
Measure the radioactivity of the pellets (and the total counts tubes) in a gamma counter.
-
-
Data Analysis:
-
Calculate the average CPM for each set of duplicates.
-
Generate a standard curve by plotting the percentage of tracer bound for the standards against their known concentrations.
-
Determine the C-peptide concentrations in the unknown samples by interpolating their percentage of tracer bound from the standard curve.
-
Protocol 2: Antibody Titration
To determine the optimal antibody dilution, perform the following experiment:
-
Prepare several dilutions of the primary antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.) in the assay buffer.
-
Set up a series of tubes for each antibody dilution.
-
In each tube, add the radiolabeled tracer at its working concentration.
-
Add the corresponding antibody dilution to each tube.
-
Follow the standard RIA procedure for incubation, separation, and counting.
-
Calculate the percentage of total tracer bound for each antibody dilution.
-
The optimal dilution is the one that binds approximately 30-50% of the total tracer.
Visualizations
Caption: Principle of Competitive Binding in Canine C-Peptide RIA.
Caption: General Workflow for a Canine C-Peptide RIA Experiment.
Caption: Troubleshooting Logic for Low RIA Sensitivity.
References
- 1. revvity.com [revvity.com]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. An improved radioimmunoassay of C-peptide and its application in a multiyear study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicallabnotes.com [medicallabnotes.com]
- 5. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flabslis.com [flabslis.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Canine Plasma C-Peptide Measurement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring C-peptide in canine plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my canine C-peptide measurements?
A1: Matrix effects are the influence of components in a sample, other than the analyte of interest, on the analytical measurement. In the context of canine plasma, these components can include proteins, lipids, salts, and anticoagulants.[1][2] Matrix effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true C-peptide concentration.[1][3] This interference can compromise the accuracy, precision, and reproducibility of your results.[4]
Q2: What are the common sources of interference in canine C-peptide immunoassays?
A2: Immunoassays are susceptible to various interferences. In canine plasma, potential issues include:
-
Cross-reactivity: The antibodies used in the assay may cross-react with other molecules similar to C-peptide, such as proinsulin.
-
Anti-insulin antibodies: In diabetic dogs treated with exogenous insulin, the presence of anti-insulin antibodies can interfere with immunoassays.[5]
-
Canine anti-mouse antibodies (CAMA): If the immunoassay uses mouse-derived antibodies, CAMA in the dog's plasma can interfere with the assay, potentially leading to erroneous results.[6]
-
Hemolysis: The release of intracellular components from red blood cells can interfere with the assay. Hemolyzed samples have been shown to reduce the internal standard peak areas in some assays, suggesting matrix interference or degradation of the analyte.[7]
Q3: How can I validate a commercial ELISA kit for use with canine plasma?
A3: It is crucial to validate any commercial ELISA kit for your specific sample type. Key validation parameters include:
-
Spike Recovery: Add a known amount of C-peptide to your canine plasma samples and measure the recovery. The acceptable recovery range is typically 75-125%.[8]
-
Intra- and Inter-assay Precision: Analyze replicates of the same sample within the same assay (intra-assay) and in different assays on different days (inter-assay). The coefficient of variation (%CV) should ideally be less than 25%.[8]
-
Linearity of Dilution: Serially dilute a high-concentration sample and confirm that the measured concentrations are linear.
Q4: What are the expected C-peptide concentrations in different canine populations?
A4: C-peptide concentrations can vary based on the dog's health status. The following table summarizes some reported values:
| Canine Population | Fasting Plasma C-peptide Concentration (nmol/L) | Notes |
| Healthy Dogs | 0.089 +/- 0.021 | Mean +/- SEM[9] |
| Diabetic Dogs | -0.005 +/- 0.007 | Mean +/- SEM[9] |
Note: These values are for guidance only and may vary depending on the specific assay and dog population.
Troubleshooting Guides
Issue 1: Low or No Signal in ELISA
Possible Causes and Solutions:
-
Incorrect Reagent Preparation:
-
Action: Ensure all reagents, including standards and controls, are prepared according to the kit's instructions. Pay close attention to reconstitution volumes and temperatures.
-
-
Improper Incubation Times or Temperatures:
-
Action: Verify that the incubation times and temperatures used match the protocol.[10]
-
-
Ineffective Washing:
-
Action: Ensure thorough washing between steps to remove unbound reagents. Invert and tap the plate on absorbent paper to remove residual buffer.[10]
-
-
Degraded Reagents:
-
Action: Check the expiration dates of all kit components. Store reagents at the recommended temperature.
-
Issue 2: High Background in ELISA
Possible Causes and Solutions:
-
Insufficient Washing:
-
Action: Increase the number of wash steps or the soaking time during washes.
-
-
Cross-Contamination:
-
Action: Use fresh pipette tips for each sample and reagent. Avoid splashing between wells.
-
-
Substrate Solution Exposed to Light:
-
Action: Protect the substrate solution from light during incubation.[10]
-
Issue 3: Poor Reproducibility (High %CV)
Possible Causes and Solutions:
-
Inconsistent Pipetting:
-
Action: Ensure consistent pipetting technique. Use calibrated pipettes.
-
-
Temperature Gradients Across the Plate:
-
Action: Allow the plate to equilibrate to room temperature before adding reagents. Incubate the plate in a stable temperature environment.
-
-
Matrix Effects:
-
Action: See the troubleshooting guide for suspected matrix effects below.
-
Issue 4: Suspected Matrix Effects in LC-MS/MS
Possible Causes and Solutions:
-
Ion Suppression or Enhancement:
-
Action: Post-column Infusion Analysis: Infuse a constant flow of a C-peptide standard into the mass spectrometer after the analytical column. Inject a blank plasma extract. Dips or peaks in the baseline signal at the retention time of your analyte indicate ion suppression or enhancement, respectively.[11]
-
Action: Standard Addition: Spike known concentrations of C-peptide into your plasma samples. A deviation from the expected linear response can indicate matrix effects.[11]
-
-
Mitigation Strategies:
-
Action: Improve Sample Preparation: Use more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Action: Optimize Chromatography: Adjust the mobile phase, gradient, or use a different analytical column to separate the C-peptide from co-eluting matrix components.[1][12]
-
Action: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization effects.[2][3]
-
Experimental Protocols
1. Canine Plasma Sample Collection and Handling
-
Anticoagulant: Collect whole blood into tubes containing EDTA or a citrate-based anticoagulant like ACD-A.[8]
-
Centrifugation: Centrifuge the blood sample at a speed sufficient to pellet the cellular components (e.g., 1000-2000 x g for 10-15 minutes) at 4°C.
-
Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Storage: Store plasma samples at -20°C or -80°C for long-term storage to prevent degradation of C-peptide.
2. General Protocol for a Competitive Canine C-Peptide ELISA
This is a generalized protocol and should be adapted based on the specific instructions of your ELISA kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Standard and Sample Addition: Add standards, controls, and canine plasma samples to the appropriate wells of the microtiter plate.
-
Antibody Addition: Add the C-peptide antibody to each well.
-
Biotinylated C-peptide Addition: Add the biotinylated C-peptide, which will compete with the C-peptide in the sample for binding to the antibody.
-
Incubation: Incubate the plate as specified in the protocol.
-
Washing: Wash the plate to remove unbound reagents.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated C-peptide.
-
Washing: Wash the plate again to remove excess enzyme conjugate.
-
Substrate Addition: Add the TMB substrate solution and incubate in the dark.[10]
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Read the absorbance of each well on a microplate reader at the appropriate wavelengths (e.g., 450 nm with a reference wavelength of 590 nm).
-
Data Analysis: Calculate the C-peptide concentrations in your samples by interpolating from the standard curve. The absorbance will be inversely proportional to the amount of C-peptide in the sample.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of interference from canine anti-mouse antibodies in hormone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of commercial ELISAs for quantifying anabolic growth factors and cytokines in canine ACD-A anticoagulated plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Matrix effect explained by unexpected formation of peptide in acidified plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Canine C-peptide Quantification
Welcome to the technical support center for the accurate quantification of canine C-peptide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring canine C-peptide?
A1: Canine C-peptide is a byproduct of insulin production by the pancreatic beta cells.[1][2][3] It is released in equimolar amounts to insulin, making it a reliable indicator of endogenous insulin secretion.[4] Measuring C-peptide is particularly useful for assessing beta-cell function in diabetic dogs, especially when exogenous insulin administration or the presence of insulin antibodies might interfere with direct insulin measurements.[4][5]
Q2: Which assay types are available for canine C-peptide quantification?
A2: The most common methods for quantifying canine C-peptide are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).[6][7][8] Both competitive and sandwich ELISA formats are available.[9]
Q3: What are the typical sample types for this assay?
A3: Canine C-peptide can be measured in serum and plasma (EDTA or heparin).[7][10][11] It can also be quantified in other biological fluids like urine and cell culture supernatants.[10][11]
Q4: How should I collect and store my samples?
A4: Proper sample handling is critical for accurate results. For serum, allow blood to clot for at least 30 minutes at room temperature before centrifuging.[7] For plasma, use EDTA or heparin as an anticoagulant and centrifuge within 30 minutes of collection.[10][11] Samples should be assayed promptly or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7][10][11] C-peptide is more stable in separated serum than in plasma when stored at 2-8°C.[12][13] It is recommended to store samples in polypropylene tubes, not glass.[7][14]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: High Inter-Assay or Intra-Assay Variability
Q: My results show high coefficients of variation (CVs) between and within my assay runs. What could be the cause?
A: High variability can stem from several factors:
-
Pipetting Inaccuracy: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to avoid introducing errors. Check for bubbles in the wells.[15]
-
Incomplete Washing: Inadequate washing steps can leave behind unbound reagents, leading to inconsistent results. Ensure the correct number of washes and complete removal of wash buffer.[11][15]
-
Temperature Fluctuations: Ensure all reagents and plates are brought to room temperature before use and that incubation steps are performed at the specified temperature.[10][15]
-
Improper Mixing: Gently but thoroughly mix all reagents and samples before use.[10]
Issue 2: Low or No Signal
Q: I am not detecting any C-peptide, or the signal is very weak. What should I check?
A: A weak or absent signal can be due to:
-
Incorrect Reagent Preparation: Ensure all lyophilized standards and reagents are reconstituted correctly according to the kit protocol.[7]
-
Expired Reagents: Do not use expired kits or reagents.[15]
-
Sample Degradation: C-peptide is a peptide hormone and can degrade if not stored properly. Ensure samples were handled correctly and avoid multiple freeze-thaw cycles.[12][13]
-
Incorrect Incubation Times: Adhere strictly to the incubation times specified in the protocol.[15]
Issue 3: High Background Signal
Q: My blank wells are showing a high absorbance reading. What is causing this?
A: High background can be caused by:
-
Contamination: Ensure there is no cross-contamination between wells. Use fresh pipette tips for each standard and sample.
-
Insufficient Washing: Increase the number of washes or the soaking time to ensure all unbound enzyme conjugate is removed.
-
Substrate Issues: Protect the substrate from light and ensure it is not contaminated.[11]
Issue 4: Suspected Cross-Reactivity
Q: Could other molecules in my sample be interfering with the assay?
A: Yes, cross-reactivity is a potential issue.
-
Proinsulin: Proinsulin and its precursors can cross-react in C-peptide immunoassays as they contain the C-peptide sequence.[16] Some assays are specifically designed to have minimal cross-reactivity with proinsulin.[4][6]
-
Insulin Analogues: While most modern assays have low cross-reactivity with insulin analogues, it is a possibility to consider if the subject is receiving insulin therapy.[17]
-
Anti-Insulin Antibodies: In insulin-treated diabetic dogs, anti-insulin antibodies can interfere with some immunoassays.[5]
Issue 5: Matrix Effects
Q: My results seem inaccurate, and I suspect matrix effects. How can I address this?
A: The sample matrix (the components of the sample other than the analyte) can interfere with the assay.[18]
-
Sample Dilution: If you suspect matrix effects, you may need to dilute your samples. However, ensure the diluted concentration is still within the detection range of the assay. Some kits provide a specific matrix solution to dilute samples.[7]
-
Hemolysis and Lipemia: Grossly hemolyzed or lipemic samples should be avoided as they can interfere with the results.[10][14]
Data Presentation
Table 1: Performance Characteristics of Canine C-peptide Immunoassays
| Parameter | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Sensitivity | 0.028 nmol/L[4][6] | 0.24 ng/mL[3] |
| Standard Curve Range | 0.028 to 3.0 nmol/L[4][6] | 0.2 - 10 ng/mL[3] |
| Intra-Assay CV | 3-5%[4][6] | <10%[2][19] |
| Inter-Assay CV | 6-9%[4][6] | <15%[2][19] |
| Cross-Reactivity | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide reported in one study.[4][6] | Specificity for canine C-peptide with no significant cross-reactivity with analogues is a key feature of many commercial kits.[9] |
Experimental Protocols
Protocol 1: General Canine C-peptide ELISA (Sandwich) Workflow
This is a generalized protocol based on common commercial kits. Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Bring all components to room temperature before use.
-
Standard and Sample Addition: Add standards and samples to the appropriate wells of the microplate pre-coated with anti-canine C-peptide antibody.
-
First Incubation: Cover the plate and incubate as specified in the protocol (e.g., 60-120 minutes at 37°C).[10][11]
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well.
-
Second Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C).[10]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well.
-
Third Incubation: Cover the plate and incubate (e.g., 30-60 minutes at 37°C).[9][11]
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark (e.g., 10-20 minutes at 37°C).[10][11]
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance of each well on a microplate reader at the appropriate wavelength (typically 450 nm).
-
Data Analysis: Calculate the concentration of canine C-peptide in your samples by plotting a standard curve.
Protocol 2: General Canine C-peptide Radioimmunoassay (RIA) Workflow
This is a generalized protocol. RIA requires specialized handling of radioactive materials and should only be performed in appropriate facilities by trained personnel.
-
Reagent Preparation: Prepare standards and reagents as per the protocol.
-
Assay Setup: Pipette standards, samples, and controls into labeled tubes.
-
Antibody Addition: Add the specific anti-canine C-peptide antiserum to each tube.
-
Tracer Addition: Add the radioiodinated canine C-peptide tracer to each tube.
-
Incubation: Incubate the tubes (e.g., 48 hours at 4°C).[20]
-
Precipitation: Add a precipitating agent (e.g., rabbit anti-guinea pig serum) to separate the antibody-bound fraction from the free fraction.[6]
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound radioactive complex.
-
Decantation: Decant the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standards. Determine the concentration of C-peptide in the samples from this curve.
Visualizations
Caption: General workflow for a canine C-peptide sandwich ELISA.
Caption: Troubleshooting logic for common canine C-peptide assay issues.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]
- 3. Canine C-peptide ELISA Kit measures and quantifies C-Peptide in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 5. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine C Peptide (C Peptide)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. assaygenie.com [assaygenie.com]
- 11. lifetechindia.com [lifetechindia.com]
- 12. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. elisabscience.com [elisabscience.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Clinical Utility and Cross-Reactivity of Insulin and C-Peptide Assays by the Lumipulse G1200 System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MilliporeSigma Canine C-peptide ELISA 96 Wells/Strip Plate | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 20. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
protocol modifications for enhanced canine C-peptide detection
Welcome to the technical support center for canine C-peptide detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring canine C-peptide?
A1: C-peptide is a byproduct of normal insulin production by the beta cells in the pancreas. It is cleaved from proinsulin to form mature insulin. Because C-peptide and insulin are released in equimolar amounts, measuring C-peptide levels provides an accurate marker of endogenous insulin secretion. This is particularly useful for assessing beta-cell function in diabetic dogs or in studies of metabolic diseases, as C-peptide levels are not affected by exogenously administered insulin.
Q2: What are the recommended sample types for canine C-peptide measurement?
A2: Serum and plasma are the most common sample types for canine C-peptide ELISAs.[1][2] When preparing plasma, EDTA and heparin are commonly used as anticoagulants.[1][2] However, it is crucial to use the appropriate amount of heparin, as an excess can lead to falsely high values (no more than 10 IU per mL of blood is recommended).[2] For optimal results, it is recommended to use polypropylene tubes for sample storage, as glass should be avoided.[2]
Q3: How should I handle and store my canine samples for C-peptide analysis?
A3: Proper sample handling is critical for accurate results. For serum, allow the blood to clot for at least 30 minutes at room temperature before centrifuging at 1000 x g for 10 minutes.[2] For plasma, centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[1] It is best to assay fresh samples immediately. If storage is necessary, aliquot the serum or plasma and store at ≤ -20°C.[2] It is important to avoid multiple freeze-thaw cycles, with a maximum of two cycles often recommended.[2] When using frozen samples, they should be thawed completely, mixed well by vortexing, and centrifuged to remove any particulates before use.[2] While specific stability data for canine C-peptide is limited, a study on human C-peptide showed it to be more stable in serum that is promptly centrifuged and stored refrigerated or frozen.[3]
Q4: What is "matrix effect" and how can it affect my results?
A4: Matrix effect refers to the interference caused by various components in a biological sample (the "matrix"), such as proteins, lipids, and salts, that can affect the binding of the target analyte to the antibodies in an ELISA. This can lead to inaccurate quantification of the analyte. To determine if your samples are affected by matrix effects, a spike and recovery experiment is recommended. This involves adding a known amount of the C-peptide standard to your sample and comparing the measured concentration to the expected value. An acceptable recovery range is typically between 80-120%.
Q5: My standard curve looks good, but my sample readings are unexpectedly low. What could be the cause?
A5: If the standard curve is performing correctly, low readings in your samples could be due to several factors. The C-peptide concentration in your samples may be below the detection limit of the assay. Alternatively, this could be a sign of matrix interference, where components in the sample matrix are preventing the C-peptide from binding to the assay antibodies. Running a spike and recovery experiment can help diagnose this issue. If matrix effect is confirmed, diluting your samples in the assay buffer may help mitigate the interference.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background | Inadequate washing | Increase the number of wash steps and ensure complete removal of wash buffer after each step. |
| Cross-contamination | Use fresh pipette tips for each standard, control, and sample. Ensure plate sealers are not reused. | |
| Over-incubation of substrate | Visually monitor color development and stop the reaction when the standard curve is appropriately developed. Do not exceed the recommended incubation time. | |
| No Signal or Weak Signal | Reagent preparation error | Ensure all lyophilized reagents were reconstituted correctly and that all reagents were brought to room temperature before use. |
| Incorrect assay procedure | Double-check the assay protocol to ensure all steps were performed in the correct order and with the correct volumes. | |
| C-peptide degradation | Ensure samples were handled and stored correctly to prevent degradation. Avoid repeated freeze-thaw cycles. | |
| Poor Precision (High CV%) | Pipetting inconsistency | Ensure pipettes are calibrated and use proper pipetting technique. Avoid introducing air bubbles into the wells. |
| Incomplete mixing | Gently tap the plate after adding reagents to ensure thorough mixing in the wells. | |
| Plate reader issue | Ensure the bottom of the plate is clean and that there are no air bubbles in the wells before reading. | |
| Inconsistent Results Between Duplicates | Inconsistent sample/reagent addition | Be meticulous with pipetting to ensure equal volumes are added to duplicate wells. |
| Edge effects on the plate | Avoid placing critical samples or standards on the outer wells of the plate, or ensure the plate is incubated in a humidified chamber. |
Data Presentation
Table 1: Performance Characteristics of a Commercial Canine C-Peptide ELISA Kit
| Parameter | Value | Reference |
| Detection Range | 0.2 ng/mL - 8 ng/mL | [1] |
| Minimum Detectable Dose (MDD) | < 0.1 ng/mL | [1] |
| Intra-assay CV% | < 7% | [1] |
| Inter-assay CV% | < 10% | [1] |
Table 2: Spike and Recovery Data for a Canine C-Peptide ELISA Kit
| Sample | C-Peptide Added (ng/mL) | Expected (ng/mL) | Observed (ng/mL) | Recovery (%) | Reference |
| 1 | 0.5 | 1.17 | 1.12 | 96 | [4] |
| 1 | 1.0 | 1.67 | 1.54 | 92 | [4] |
| 2 | 2.0 | 2.67 | 2.38 | 89 | [4] |
Experimental Protocols
Detailed Methodology for a Competitive Canine C-Peptide ELISA
This protocol is a representative example based on commercially available kits.[2][4] Always refer to the specific manufacturer's instructions for your assay.
-
Reagent Preparation : Prepare all reagents, including wash buffer, standards, and quality controls, according to the kit instructions. Allow all reagents to reach room temperature before use.
-
Assay Plate Preparation : If using a strip-well plate, determine the number of wells required and return unused strips to the foil pouch. Wash the wells three times with 300 µL of diluted Wash Buffer per well.
-
Sample and Standard Addition :
-
Add 30 µL of Assay Buffer to the blank (B0) wells and sample wells.
-
Add 10 µL of Assay Buffer to the standard and quality control wells.
-
Add 20 µL of Matrix Solution to the B0, standard, and quality control wells.
-
Add 20 µL of each standard, quality control, and sample to their designated wells.
-
-
Antibody Addition : Add 25 µL of the Canine C-Peptide Antibody to all wells.
-
First Incubation : Cover the plate with a sealer and incubate for 3 hours at room temperature on an orbital shaker (400-500 rpm).
-
Biotinylated C-Peptide Addition : Remove the plate sealer and add 25 µL of Biotinylated Canine C-Peptide to all wells. Re-cover the plate and incubate for 1 hour at room temperature on the orbital shaker.
-
Washing : Decant the contents of the plate and wash the wells three times with 300 µL of diluted Wash Buffer per well.
-
Enzyme Addition : Add 100 µL of Enzyme Solution (e.g., Streptavidin-HRP) to each well.
-
Second Incubation and Washing : Cover the plate and incubate as per the manufacturer's instructions. After incubation, wash the wells three times as described previously.
-
Substrate Addition and Incubation : Add 100 µL of Substrate Solution to each well. Cover the plate and incubate for 5-20 minutes, protected from light.
-
Stopping the Reaction : Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance at 450 nm and 590 nm within 5 minutes of adding the Stop Solution.
Mandatory Visualizations
Caption: Insulin and C-Peptide Processing and Secretion Pathway.
Caption: General Sandwich ELISA Experimental Workflow.
References
Technical Support Center: Stability of Canine C-peptide in Stored Serum Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of canine C-peptide in serum samples under various storage conditions. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for short-term storage of canine serum samples for C-peptide analysis?
For short-term storage (up to 7 days), it is recommended to store serum samples at 2-8°C after centrifugation.[1][2] However, for any storage beyond immediate analysis, freezing is the recommended practice.
Q2: What is the recommended temperature for long-term storage of canine serum samples?
For long-term storage, serum samples should be aliquoted and stored at ≤ -20°C or, for optimal stability, at -80°C.[3][4][5][6] Studies on human C-peptide, a closely related peptide, have shown stability for over 5 years at -80°C.[7][8] While C-peptide is stable for several months at -20°C, for storage periods extending into years, -80°C is the superior choice.
Q3: How many times can I freeze and thaw my canine serum samples?
It is strongly recommended to minimize freeze-thaw cycles. Most protocols advise against more than two freeze-thaw cycles.[3] To avoid this, it is best practice to aliquot samples into single-use volumes before freezing. While some studies on human C-peptide have shown stability for up to six cycles, it is best to err on the side of caution with canine samples.
Q4: Can I leave whole blood samples at room temperature before centrifugation?
Leaving whole blood at room temperature for extended periods before centrifugation can lead to a significant decrease in C-peptide concentrations.[1][2] It is recommended to allow the blood to clot for 30-60 minutes at room temperature and then centrifuge to separate the serum as soon as possible.[3][6]
Q5: What type of collection tubes should I use for serum?
For serum collection, use a serum separator tube (SST) or a plain red-top tube without anticoagulants.[6] It is also advisable to use polypropylene tubes for storing the separated serum, as glass tubes may lead to inaccurate results.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected C-peptide concentrations | Sample degradation due to improper storage (e.g., prolonged storage at room temperature or 2-8°C). | Ensure samples are centrifuged promptly after clotting and stored at ≤ -20°C or -80°C. For future experiments, process samples immediately after collection. |
| Multiple freeze-thaw cycles. | Aliquot serum into single-use vials before the initial freezing to avoid repeated thawing of the entire sample. | |
| Delayed centrifugation of whole blood. | Centrifuge whole blood to separate serum within one to two hours of collection.[5] | |
| High variability between sample replicates | Inconsistent sample handling and storage. | Standardize your protocol for all samples, including clotting time, centrifugation speed and duration, and storage conditions. |
| Partial thawing of samples during storage or handling. | Ensure freezer temperatures are stable and minimize the time samples are outside of the freezer. | |
| Sample hemolysis or lipemia | Difficult blood draw or underlying health condition of the animal. | While some assays can tolerate minor hemolysis or lipemia, it is best to recollect the sample if possible. Avoid debris, lipids, and cells when pipetting the sample.[3] |
Data on C-peptide Stability
While extensive quantitative data on the stability of canine C-peptide is limited, the following tables, based on studies of human C-peptide, provide valuable insights into the expected stability under different conditions. These figures should be considered as a guideline for handling canine serum samples.
Table 1: Stability of C-peptide in Separated Serum at Various Temperatures
| Storage Temperature | Duration | Percentage Deviation from Baseline (Human C-peptide) | Stability Recommendation for Canine C-peptide |
| Room Temperature | 48 hours | -29%[1][9] | Not Recommended |
| 2-8°C | 7 days | -5%[1][2][9] | Acceptable for short-term storage |
| -20°C | 30 days | Stable (minimal deviation)[1][2] | Recommended for medium to long-term storage |
| -80°C | >5 years | Stable[7][8] | Gold Standard for long-term storage |
Table 2: Effect of Delayed Centrifugation on C-peptide in Whole Blood at Room Temperature
| Delay in Centrifugation | Sample Type | Percentage Deviation from Baseline (Human C-peptide) | Stability Recommendation for Canine C-peptide |
| 48 hours | Serum (from clotted blood) | -74%[1][2][9] | Not Recommended |
| 72 hours | Serum (from clotted blood) | -74%[1] | Not Recommended |
Experimental Protocols
Protocol 1: Serum Sample Collection and Processing
-
Blood Collection: Collect whole blood into a serum separator tube (SST) or a plain red-top tube.
-
Clotting: Allow the blood to clot at room temperature for at least 30 minutes, but no longer than 2 hours.[5][6]
-
Centrifugation: Centrifuge the samples at 1000 x g for 10-20 minutes at room temperature or 4°C to separate the serum from the blood cells.[3][4][5][6]
-
Aliquoting: Carefully transfer the serum supernatant to clean polypropylene microcentrifuge tubes. Avoid disturbing the cell layer.
-
Storage: For immediate analysis, store the serum at 2-8°C. For long-term storage, freeze the aliquots at -20°C or -80°C.
Protocol 2: Assessment of C-peptide Stability
-
Sample Pooling: To ensure homogeneity, pool serum samples from multiple healthy canines.
-
Baseline Measurement: Take an aliquot of the pooled serum for immediate C-peptide measurement (Time 0). This will serve as the baseline concentration.
-
Experimental Conditions:
-
Temperature Stability: Aliquot the pooled serum into multiple tubes and store them at different temperatures (e.g., room temperature, 4°C, -20°C, and -80°C).
-
Freeze-Thaw Stability: Create several aliquots to be stored at -80°C. Subject these aliquots to a defined number of freeze-thaw cycles (e.g., 1, 2, 3, 4, 5). A freeze-thaw cycle consists of freezing the sample for at least 24 hours and then thawing it at room temperature.
-
-
Time-Point Analysis: At predefined time points (e.g., 24h, 48h, 7 days, 1 month for temperature stability; after each freeze-thaw cycle), retrieve the respective aliquots.
-
C-peptide Measurement: Analyze the C-peptide concentration in all samples, including the baseline, using a validated canine C-peptide ELISA kit.
-
Data Analysis: Calculate the percentage deviation of the C-peptide concentration at each time point and condition relative to the baseline (Time 0) measurement.
Visualized Experimental Workflow
References
- 1. The stability of C-peptide and insulin in plasma and seru... [degruyterbrill.com]
- 2. The stability of C-peptide and insulin in plasma and serum samples under different storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Stability of insulin and C-peptide measurement with long-term frozen storage of serum: Implications for diabetes research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
minimizing inter-assay variability in canine C-peptide analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing inter-assay variability in canine C-peptide analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during canine C-peptide immunoassays, leading to increased inter-assay variability.
Q1: What is an acceptable level of inter-assay variability for a canine C-peptide ELISA?
A: Generally, an inter-assay coefficient of variation (CV) of less than 15% is considered acceptable for most research applications.[1][2] However, this can vary depending on the specific kit manufacturer and the concentrations being measured. Always refer to the kit insert for the manufacturer's validated performance characteristics. Lower CVs are always desirable for ensuring the reproducibility of results across different experimental runs.
Q2: My inter-assay CV is consistently high (>15%). What are the most common causes?
A: High inter-assay variability can stem from several factors. The most common culprits include:
-
Inconsistent Sample Handling: Variations in sample collection, processing (e.g., clotting time, centrifugation speed/time), and storage (e.g., temperature fluctuations, repeated freeze-thaw cycles) can degrade C-peptide and introduce variability.[3][4]
-
Operator Variability: Differences in pipetting technique, timing of incubation steps, and washing procedures between users or even by the same user on different days can be a significant source of error.[5][6]
-
Reagent Preparation and Storage: Improperly reconstituted or stored reagents (standards, antibodies, buffers) can lead to inconsistent assay performance.[3][7] Ensure all reagents are brought to room temperature before use and are within their expiration dates.[8]
-
Equipment Issues: Malfunctioning or uncalibrated equipment, such as pipettes, plate washers, and microplate readers, can introduce systematic errors.[9][10]
-
Lot-to-Lot Variability of Assay Kits: Different manufacturing lots of the same ELISA kit can have slight performance variations.[7] It is crucial to note the lot numbers used for each experiment.
Q3: How can I minimize variability related to sample collection and handling?
A: Strict adherence to a standardized protocol is critical.
-
Consistency in Sample Type: Use either serum or plasma consistently throughout your study. If using plasma, specify the anticoagulant (EDTA or heparin) as it can influence results.[4] Note that an excess of heparin can lead to falsely high values.[3]
-
Standardized Processing: For serum, allow blood to clot for a consistent time (e.g., 30 minutes at room temperature) before centrifugation.[3] For plasma, centrifuge samples within 30 minutes of collection.[8] Use a consistent centrifugation speed and time (e.g., 1000 x g for 10-15 minutes).[3][4]
-
Proper Storage: After separation, aliquot serum or plasma into polypropylene tubes and store at ≤ -20°C for short-term storage or -80°C for long-term storage.[3][4] Avoid using glass tubes for sample storage.[3]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can degrade C-peptide.[3][4] It is recommended to limit freeze-thaw cycles to a maximum of two.[3] When using frozen samples, thaw them completely, vortex, and centrifuge to remove particulates before use.[3]
Q4: What are the best practices for the assay procedure itself to ensure consistency?
A:
-
Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire assay procedure.[5][6]
-
Consistent Timing: Use a stopwatch or timer to ensure all incubation times are precisely the same for every plate.[5]
-
Pipetting Technique: Calibrate pipettes regularly. Use proper pipetting techniques, such as pre-wetting the tip and maintaining a consistent angle and speed. For critical steps like adding standards and samples, consider using a multichannel pipette to reduce timing differences across the plate.[5]
-
Washing Steps: Ensure thorough and consistent washing between steps to remove unbound reagents. Automated plate washers are generally more consistent than manual washing.[3]
-
Plate Layout: Use a consistent plate layout for standards, controls, and samples in every assay.
-
Controls: Include the same quality control (QC) samples on every plate to monitor assay performance and normalize data if necessary.[5]
Q5: I am observing an "edge effect" on my microplates. How can I prevent this?
A: The edge effect, where wells on the perimeter of the plate show different results from the interior wells, is often caused by uneven temperature distribution or evaporation during incubation. To mitigate this:
-
Ensure the incubator provides uniform heating.
-
Use a plate sealer to minimize evaporation.[3]
-
A common practice is to fill the outer wells with a blank solution (e.g., assay buffer or water) and not use them for experimental samples or standards.[6]
Data Presentation
Table 1: Comparison of Inter-Assay Variability in Commercially Available Canine C-Peptide ELISA Kits
| ELISA Kit Provider | Catalog Number | Stated Inter-Assay CV (%) | Sample Type | Detection Range (ng/mL) |
| Sigma-Aldrich/Merck Millipore | EZCCP-47K | <15%[1] | Serum, Plasma (K2 EDTA) | 0.2 - 10 |
| Life Technologies (India) | - | <10%[4] | Serum, Cell Culture Supernatants, Other Biological Fluids | 0.2 - 8[4] |
| MyBioSource | MBS2885749 | Provided with kit | Serum, Plasma, Tissue Homogenates, Cell Culture Supernatants | Not specified |
| Assay Genie | CNEB0091 | Provided with kit | Serum, Plasma, Other Biological Samples | 0.156 - 10[8] |
Note: The Coefficient of Variation (CV) is a measure of the relative variability. Inter-assay CV reflects the reproducibility of the assay across different runs on different days.
Experimental Protocols
Detailed Methodology for a Competitive Canine C-Peptide ELISA
This protocol is a generalized example based on commercially available competitive ELISA kits.[3][11] Always refer to the specific manufacturer's protocol included with your kit.
1. Reagent Preparation:
- Allow all kit components and samples to reach room temperature (20-25°C) before use.
- Reconstitute lyophilized standards and quality controls with the specified volume of distilled or deionized water. Allow them to sit for 5-10 minutes to ensure complete hydration, then mix gently.[3]
- Prepare the wash buffer by diluting the concentrated stock solution with deionized water as instructed.[3]
- Prepare any other reagents (e.g., antibody solution, enzyme conjugate) according to the kit manual.
2. Sample Preparation:
- Collect blood samples and process to obtain either serum or plasma (EDTA or heparin).
- Centrifuge samples at 1000 x g for 10-15 minutes.[3][4]
- Aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
- If not assaying immediately, aliquot and store samples at ≤ -20°C. Avoid more than two freeze-thaw cycles.[3]
- Before use, thaw frozen samples completely, vortex gently, and centrifuge to remove any particulates.[3]
3. Assay Procedure:
- Add Assay Buffer to the appropriate wells of the microtiter plate.
- Pipette standards, quality controls, and samples into their designated wells in duplicate.
- Add the Canine C-Peptide Antibody to all wells.
- Add the biotinylated Canine C-Peptide conjugate to all wells. This will compete with the C-peptide in the sample for binding to the antibody.
- Seal the plate and incubate for the time and temperature specified in the protocol (e.g., 2-3 hours at room temperature on a shaker).
- Wash the plate multiple times (e.g., 3-4 times) with the diluted Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and tapping it on absorbent paper.[3]
- Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.
- Seal the plate and incubate for the specified time (e.g., 30 minutes at room temperature).
- Wash the plate again as described above.
- Add the TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for the specified time (e.g., 15-30 minutes). A blue color will develop.
- Stop the reaction by adding the Stop Solution to each well. The color will change from blue to yellow.[3]
4. Data Acquisition and Analysis:
- Read the absorbance of each well on a microplate reader at 450 nm (with a reference wavelength of 590 nm if available).[3]
- Generate a standard curve by plotting the average absorbance for each standard against its known concentration. A four-parameter logistic (4-PL) curve fit is typically recommended.
- Calculate the concentration of C-peptide in the unknown samples by interpolating their average absorbance values from the standard curve. The concentration is inversely proportional to the absorbance.[3]
- Correct for any dilution factors used.
Visualizations
Caption: Troubleshooting workflow for high inter-assay variability.
Caption: Generalized workflow for a competitive canine C-peptide ELISA.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. salimetrics.com [salimetrics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. lifetechindia.com [lifetechindia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. anshlabs.com [anshlabs.com]
- 11. mybiosource.com [mybiosource.com]
Validation & Comparative
A Comparative Guide to a Novel Canine C-peptide Immunoassay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of a novel canine C-peptide immunoassay against established methodologies. The data presented herein is designed to offer an objective assessment of the assay's performance, enabling informed decisions for research and drug development applications. C-peptide is a crucial biomarker for monitoring pancreatic beta-cell function and insulin secretion.[1] Accurate and reliable quantification of canine C-peptide is essential for advancing our understanding and treatment of metabolic diseases, such as diabetes, in dogs.
Performance Comparison
The performance of the novel immunoassay was evaluated against a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) and a previously established Radioimmunoassay (RIA). Key performance characteristics are summarized below.
| Parameter | Novel Canine C-peptide Immunoassay | Commercial ELISA Kit | Established RIA |
| Assay Principle | Chemiluminescence Immunoassay | Colorimetric Sandwich ELISA | Competitive Radioimmunoassay |
| Standard Curve Range | 0.05 - 10.0 nmol/L | 0.2 - 10 ng/mL | 0.028 - 3.0 nmol/L[2] |
| Intra-assay CV (%) | < 5% | < 10% | 3-5%[2] |
| Inter-assay CV (%) | < 8% | < 15% | 6-9%[2] |
| Recovery (%) | 95-105% | Not specified | 100.6%[2] |
| Cross-reactivity | Canine Insulin: <0.1%Porcine Proinsulin: <0.1%Bovine Proinsulin: <0.1%Human C-peptide: <0.1% | Not specified | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide.[2] |
| Sample Volume | 20 µL | 20 µL (maximum)[3] | Not specified |
| Incubation Time | 2 hours | 3 hours[4] | Not specified |
Experimental Protocols
Detailed methodologies for the validation experiments are provided below to ensure transparency and reproducibility.
Sample Collection and Preparation
-
Blood Collection: Whole blood should be drawn into EDTA-plasma tubes.[3]
-
Clotting and Centrifugation: Allow the blood to clot for a minimum of 30 minutes before centrifuging at 1000 x g for 10 minutes.[3]
-
Plasma Separation: Immediately separate the plasma from the blood cells.[5][6]
-
Storage: Use freshly prepared plasma for the assay. For later use, aliquot the plasma and store at ≤ -20°C.[3] It is important to avoid multiple freeze-thaw cycles.[3] All samples must be stored in polypropylene tubes, as storage in glass is not recommended.[3]
Novel Immunoassay Workflow
The novel immunoassay is a sandwich chemiluminescence immunoassay. The fundamental steps of this assay are depicted in the workflow diagram below.
Caption: Workflow of the novel canine C-peptide chemiluminescence immunoassay.
Competitive ELISA Protocol (Example)
The Sigma-Aldrich Canine C-Peptide ELISA kit is a competitive assay. The process involves the following key steps:
-
Plate Preparation: A microtiter plate is pre-coated with a limited amount of anti-canine C-peptide antibody.
-
Competitive Binding: The canine C-peptide in the sample or standard competes with a fixed amount of biotinylated canine C-peptide for binding to the immobilized antibody.
-
Washing: Unbound materials are washed away.
-
Enzyme Conjugate Binding: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the immobilized biotinylated canine C-peptide.
-
Second Washing: Excess unbound enzyme conjugate is washed away.
-
Substrate Reaction: A substrate solution (TMB) is added, and the HRP enzyme catalyzes a color change.
-
Signal Measurement: The absorbance is measured spectrophotometrically. The intensity of the color is inversely proportional to the amount of canine C-peptide in the sample.[3]
Caption: General workflow for a competitive canine C-peptide ELISA.
Pancreatic Beta-Cell Insulin Secretion Pathway
The accurate measurement of C-peptide is a direct reflection of insulin secretion from pancreatic beta-cells. Proinsulin, synthesized in the endoplasmic reticulum, is cleaved into insulin and C-peptide in equimolar amounts. Therefore, C-peptide levels serve as a reliable surrogate marker for endogenous insulin production.
Caption: Simplified pathway of insulin and C-peptide secretion from pancreatic beta-cells.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Comparative Guide to ELISA and RIA for Canine C-Peptide Measurement
For researchers, scientists, and drug development professionals, the accurate measurement of canine C-peptide is crucial for a wide range of metabolic studies, particularly in the context of diabetes and pancreatic beta-cell function. This guide provides a detailed comparison of two common immunoassay techniques used for this purpose: the Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).
This document outlines the performance characteristics, experimental protocols, and underlying principles of both methods to assist in selecting the most appropriate assay for your research needs. While both techniques are capable of quantifying canine C-peptide, they differ significantly in their workflow, safety considerations, and some performance aspects.
Performance Characteristics: ELISA vs. RIA
The choice between ELISA and RIA often depends on a laboratory's specific requirements for sensitivity, sample throughput, and available equipment. The following table summarizes the key quantitative performance metrics for each assay based on available data for canine and related species C-peptide measurement.
| Performance Metric | ELISA | RIA |
| Sensitivity | 0.03 ng/mL to 0.24 ng/mL[1][2] | 0.1 ng/mL to 0.028 nmol/l[1][2][3][4] |
| Assay Range | 0.2 - 10 ng/mL | 0.028 - 3.0 nmol/l[3][4] |
| Intra-assay CV | <10%[5] | 3-5%[3][4] |
| Inter-assay CV | <12% to <15%[5] | 6-9%[3][4] |
| Recovery | 89 to 113%[1][2] | 100.6% (average)[3][4] |
| Specificity | High, no significant cross-reactivity reported in kits[5][6] | No cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide[3][4] |
Experimental Principles and Workflows
The fundamental difference between ELISA and RIA lies in the type of label used for detection. ELISA employs an enzyme that catalyzes a color-changing reaction, while RIA utilizes a radioactive isotope. This distinction influences the entire experimental workflow, from reagent handling to signal detection.
Canine C-Peptide ELISA Workflow
The ELISA for canine C-peptide is typically a competitive assay. In this format, C-peptide in the sample competes with a fixed amount of enzyme-labeled C-peptide for binding to a limited number of antibodies coated on a microplate. The amount of color produced is inversely proportional to the concentration of C-peptide in the sample.
Canine C-Peptide RIA Workflow
The RIA for canine C-peptide is also a competitive assay. In this case, the unlabeled C-peptide in the sample competes with a fixed amount of radioactively labeled C-peptide (e.g., with ¹²⁵I) for binding to a limited amount of specific antibody. After separation of the antibody-bound and free C-peptide, the radioactivity of the bound fraction is measured. The amount of radioactivity is inversely proportional to the concentration of C-peptide in the sample.
Detailed Experimental Protocols
The following are generalized protocols for ELISA and RIA for the measurement of canine C-peptide. It is important to consult the specific instructions provided with any commercial kit.
ELISA Protocol (Competitive)
-
Reagent and Sample Preparation : Prepare all reagents, standards, and samples as instructed by the kit manual. This typically involves reconstituting lyophilized components and diluting samples if necessary.
-
Plate Loading : Add a defined volume of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction : Add a fixed amount of HRP-conjugated canine C-peptide to each well. Cover the plate and incubate for a specified time (e.g., 2 hours at room temperature) to allow for competitive binding.
-
Washing : Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition : Add the TMB substrate solution to each well. This will react with the HRP enzyme bound to the plate, resulting in a color change. Incubate in the dark.
-
Stopping the Reaction : Add a stop solution (e.g., sulfuric acid) to each well to terminate the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition : Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the C-peptide concentration in the unknown samples.
RIA Protocol (Competitive)
-
Reagent and Sample Preparation : Prepare standards, quality controls, and unknown samples. The radioiodination of synthetic canine C-peptide is performed to create the tracer.[3][4]
-
Assay Setup : In appropriately labeled tubes, add the assay buffer, standards or samples, primary antibody, and the ¹²⁵I-labeled canine C-peptide tracer.
-
Incubation : Vortex the tubes and incubate for a specified period (e.g., 24-48 hours at 4°C) to allow for competitive binding.
-
Separation of Bound and Free Antigen : Add a precipitating reagent, such as a second antibody (e.g., goat anti-rabbit serum), to separate the antibody-bound C-peptide from the free C-peptide. Incubate to allow for the formation of a precipitate.
-
Centrifugation : Centrifuge the tubes to pellet the precipitate containing the antibody-bound C-peptide.
-
Decanting : Carefully decant the supernatant, which contains the free C-peptide.
-
Data Acquisition : Measure the radioactivity of the pellet in each tube using a gamma counter.
-
Analysis : Generate a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards. Use this curve to determine the C-peptide concentration in the unknown samples.
Concluding Remarks
Both ELISA and RIA are robust methods for the quantification of canine C-peptide. ELISA offers the advantages of being non-radioactive, generally having a simpler and faster workflow, and being more amenable to high-throughput screening.[7][8] RIA, on the other hand, may offer higher sensitivity in some applications and has a long history of use, providing a wealth of historical data.[7][8] The decision between the two assays will ultimately be guided by the specific research question, available laboratory infrastructure, safety protocols, and desired sample throughput. For studies involving porcine C-peptide, it has been noted that while both assays are reliable, the results may not be directly equivalent, and assay bias should be considered when comparing data from different methods.[1] This highlights the importance of consistency in the chosen assay method within a longitudinal study.
References
- 1. Evaluation of commercial ELISA and RIA for measuring porcine C-peptide: implications for research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. assaygenie.com [assaygenie.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Comparison between enzyme immunoassay and radioimmunoassay [elisakits.co.uk]
Navigating Species Specificity: A Guide to the Cross-Reactivity of Human C-Peptide Assays with Canine Samples
For researchers, scientists, and drug development professionals, the accurate measurement of C-peptide is crucial for assessing pancreatic beta-cell function. When studying canine models, a critical question arises: can readily available human C-peptide assays be used, or are species-specific assays essential? This guide provides an objective comparison of the cross-reactivity and performance of human C-peptide assays with canine samples, supported by available experimental data and detailed methodologies.
The general consensus in veterinary research points towards the necessity of species-specific assays for accurate C-peptide quantification due to significant amino acid sequence differences between human and canine C-peptide. While comprehensive studies directly comparing a wide range of human C-peptide assays with canine samples are limited, available data from manufacturers and research publications underscore the low probability of significant cross-reactivity.
Quantitative Data Summary
The following table summarizes the known cross-reactivity of a canine-specific C-peptide assay with human C-peptide, providing a benchmark for the expected low cross-reactivity of human assays with canine samples. Information on the cross-reactivity of most human C-peptide assays with canine samples is not provided by manufacturers, suggesting it is negligible or not determined.
| Assay Name | Target Species | Cross-Reactivity with Human C-Peptide | Manufacturer |
| Canine C-Peptide ELISA | Canine | 0.8%[1][2] | Merck Millipore (Sigma-Aldrich) |
| Canine C-Peptide RIA | Canine | No cross-reactivity | (Besch et al., 1985)[3] |
It is important to note that the absence of cross-reactivity data for human C-peptide assays with canine samples in manufacturer's literature strongly implies a lack of significant binding. Researchers have noted that C-peptide sequences tend to have more inter-species differences compared to the more conserved insulin molecule[4].
Experimental Methodologies
Understanding the experimental protocols is key to evaluating the suitability of an assay. Below are detailed methodologies for a canine-specific C-peptide ELISA and a general protocol for a typical human C-peptide ELISA.
Canine-Specific C-Peptide ELISA Protocol (Competitive ELISA)
This protocol is based on the Merck Millipore Canine C-Peptide ELISA kit.
-
Sample Collection and Preparation: Collect whole blood from the canine subject. Separate serum or plasma (using EDTA or heparin as an anticoagulant) by centrifugation. Samples should be stored at -20°C or lower if not assayed immediately.
-
Assay Procedure:
-
Reconstitute all reagents, including the lyophilized canine C-peptide standard and quality controls, with deionized water.
-
Prepare a standard curve by serially diluting the reconstituted canine C-peptide standard.
-
Pipette 20 µL of standards, controls, and unknown canine samples into the appropriate wells of the microtiter plate pre-coated with a capture antibody.
-
Add 100 µL of the biotinylated canine C-peptide tracer to each well.
-
Incubate the plate for 2 hours at room temperature on a plate shaker. During this incubation, the canine C-peptide in the sample and the biotinylated tracer compete for binding to the capture antibody.
-
Wash the wells six times with wash buffer to remove unbound components.
-
Add 100 µL of Streptavidin-Enzyme Conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the wells again six times with wash buffer.
-
Add 100 µL of substrate solution to each well and incubate for 15 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of canine C-peptide in the sample.
-
Human C-Peptide ELISA Protocol (Sandwich ELISA)
This is a general protocol representative of many commercially available human C-peptide ELISA kits, such as those from Mercodia or DRG.
-
Sample Collection and Preparation: Collect human serum or plasma.
-
Assay Procedure:
-
Prepare a standard curve using the provided human C-peptide standards.
-
Pipette 25 µL of standards, controls, and samples into the wells of the microplate, which are coated with a monoclonal antibody specific for human C-peptide.
-
Add 100 µL of Assay Buffer to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of a peroxidase-conjugated anti-C-peptide antibody to each well.
-
Incubate for 1 hour at room temperature on a plate shaker.
-
Wash the plate six times with wash buffer.
-
Add 200 µL of TMB Substrate Solution and incubate for 15 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm. The absorbance is directly proportional to the concentration of human C-peptide.
-
Visualizing the Workflow
To further clarify the experimental process for determining cross-reactivity, the following diagram illustrates a typical workflow.
Signaling Pathway Context: Insulin Processing
The measurement of C-peptide is an indirect measure of insulin secretion. The following diagram illustrates the cleavage of proinsulin into insulin and C-peptide.
Conclusion and Recommendations
References
Canine C-Peptide vs. Insulin: A Comparative Guide to Measuring Beta-Cell Function
For researchers, scientists, and drug development professionals, accurately assessing pancreatic beta-cell function is critical in the study of diabetes mellitus and the development of novel therapeutics. While both insulin and C-peptide are direct products of beta-cell activity, their distinct physiological properties make one a more reliable indicator of endogenous insulin secretion in canines. This guide provides a comprehensive comparison of canine C-peptide and insulin as measures of beta-cell function, supported by experimental data and detailed methodologies.
The Verdict: C-Peptide as the Gold Standard
C-peptide (connecting peptide) is a byproduct of proinsulin cleavage into insulin. For every molecule of insulin produced, one molecule of C-peptide is released into the bloodstream.[1][2] Despite this equimolar secretion, C-peptide proves to be a more accurate and stable measure of beta-cell function primarily due to its metabolic fate. The most significant differentiator is the negligible hepatic extraction of C-peptide, meaning the amount released by the pancreas is what is measured in peripheral circulation.[3][4][5] In stark contrast, a substantial and variable portion of insulin is cleared by the liver before it ever reaches systemic circulation, complicating the interpretation of its peripheral concentrations as a direct reflection of secretion.
Quantitative Comparison of Performance Metrics
The following table summarizes key quantitative data from studies directly comparing canine C-peptide and insulin.
| Performance Metric | Canine C-Peptide | Canine Insulin | Significance for Beta-Cell Function Assessment |
| Hepatic Extraction | Negligible (e.g., 4.3 ± 4.5% to 6.2 ± 4.0%)[3][4] | Substantial and variable (e.g., 43.8 ± 7.6% to 49.6 ± 3.4%)[3][6] | Low hepatic extraction means peripheral C-peptide levels more accurately reflect pancreatic secretion rates. |
| Metabolic Clearance Rate (MCR) | Constant (e.g., 11.5 ± 0.8 ml/kg per min to 13.5 ± 0.7 ml/kg per min)[3][7][8] | Variable, can be saturated[6] | A constant MCR for C-peptide allows for more straightforward and reliable calculations of secretion rates. |
| Response to Glucagon Stimulation (Healthy Dogs) | Significant increase, peaks around 15 minutes[9] | Significant increase, mirrors C-peptide pattern[9] | Both show a response, but C-peptide's stability provides a clearer picture of beta-cell reserve. |
| Response to Glucagon Stimulation (Diabetic Dogs) | Blunted or no significant increase[9] | Blunted or no significant increase[9] | C-peptide can differentiate between varying degrees of beta-cell loss.[1][2][9] |
| Fasting Molar Ratio (Femoral Artery) | 2.1 ± 0.3[3] | 1 | The higher molar ratio of C-peptide to insulin in peripheral blood reflects the significant first-pass hepatic extraction of insulin. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of canine C-peptide and insulin.
Glucagon Stimulation Test
This test is utilized to assess the insulin secretory reserve of pancreatic beta-cells.
-
Animal Preparation: Dogs are fasted overnight. An intravenous catheter is placed for blood sampling and glucagon administration.
-
Baseline Sampling: A baseline blood sample is collected for the measurement of glucose, insulin, and C-peptide.
-
Glucagon Administration: Glucagon is administered intravenously at a dose of 0.5 mg or 1.0 mg per dog.[10][11]
-
Post-Stimulation Sampling: Blood samples are collected at timed intervals, typically 5, 10, 15, 20, 30, and 60 minutes after glucagon injection.[9]
-
Sample Processing: Serum or plasma is separated and stored at -20°C or lower until analysis.
-
Analysis: Samples are assayed for glucose, insulin, and C-peptide concentrations.
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT assesses the ability of the pancreas to secrete insulin in response to a glucose challenge and the subsequent clearance of glucose from the blood.
-
Animal Preparation: Dogs are fasted overnight. Intravenous catheters are placed for glucose infusion and blood sampling.
-
Baseline Sampling: A fasting blood sample is collected.
-
Glucose Infusion: A glucose solution (e.g., 0.5 g of glucose/kg body weight) is infused intravenously over a short period.[5][12][13]
-
Post-Infusion Sampling: Blood samples are collected at frequent, timed intervals (e.g., 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes) post-infusion.
-
Sample Processing: Samples are processed to obtain serum or plasma for analysis.
-
Analysis: Glucose, insulin, and C-peptide concentrations are measured in each sample.
Visualizing the Rationale: Secretion and Measurement Pathway
The following diagram illustrates the fundamental differences in the metabolic pathways of insulin and C-peptide, highlighting why C-peptide is a superior marker for beta-cell function.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. cambridge.org [cambridge.org]
- 6. Differences in the hepatic and renal extraction of insulin and glucagon in the dog: evidence for saturability of insulin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The intravenous glucose tolerance and postprandial glucose tests may present different responses in the evaluation of obese dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The intravenous glucose tolerance and postprandial glucose tests may present different responses in the evaluation of obese dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]
C-Peptide as a Biomarker for Glucose Tolerance in Canines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to evaluate the correlation between C-peptide levels and glucose tolerance in dogs. It is intended to assist researchers in selecting appropriate experimental designs and interpreting data related to canine diabetes mellitus, insulin resistance, and pancreatic beta-cell function. The information presented is synthesized from peer-reviewed studies and offers a standardized framework for future research in this area.
The Role of C-Peptide in Assessing Beta-Cell Function
C-peptide, a 31-amino acid polypeptide, is the connecting peptide of the proinsulin molecule. It is cleaved from proinsulin during the formation of insulin and secreted into the bloodstream in equimolar amounts with insulin.[1][2] Due to its longer half-life and lack of hepatic extraction, peripheral C-peptide concentrations are considered a more reliable indicator of insulin secretion than peripheral insulin levels alone.[3][4] In veterinary medicine, particularly in canine studies, measuring C-peptide offers a valuable tool to differentiate between insulin deficiency (Type 1 diabetes), insulin resistance (often seen in early Type 2 diabetes or hyperadrenocorticism), and healthy glucose metabolism.[5][6]
Comparative Analysis of C-Peptide Levels in Different Canine Cohorts
The following table summarizes representative C-peptide concentrations in healthy dogs and those with metabolic disorders. These values are compiled from studies employing glucagon stimulation tests to assess pancreatic beta-cell responsiveness.
| Canine Group | Basal C-Peptide (pmol/mL) | Glucagon-Stimulated Peak C-Peptide (pmol/mL) | Key Findings | References |
| Healthy Dogs | Mean values are typically low in a fasted state. | Significant increase post-glucagon administration, with peak concentrations observed around 15 minutes. | Demonstrates a robust beta-cell reserve and normal response to a secretagogue. | [5] |
| Diabetic Dogs (Untreated) | Variable, with some dogs showing undetectable levels and others having concentrations greater than 2 standard deviations above the normal mean. | Significantly lower peak response and total secretion compared to healthy dogs. | Indicates impaired or absent beta-cell function. The variability may reflect different stages of beta-cell loss.[5][7] | [5][8][9] |
| Diabetic Dogs (Insulin-Treated) | Generally lower than untreated diabetic dogs, especially in those treated for over a year. | No significant increase after glucagon administration. | Suggests a more profound loss of endogenous insulin secretion over time. | [5] |
| Dogs with Hyperadrenocorticism | Significantly higher than healthy dogs. | Significantly increased peak response and total secretion compared to healthy and diabetic dogs. | Reflects a state of insulin resistance, where the pancreas compensates by increasing insulin (and C-peptide) secretion. | [5] |
Experimental Protocols
Measurement of Canine C-Peptide
1. Enzyme-Linked Immunosorbent Assay (ELISA)
The Canine C-peptide ELISA kit is a common method for quantifying C-peptide in serum, plasma, and other biological fluids.[10][11][12]
-
Sample Preparation:
-
Assay Procedure:
-
Warm all reagents to room temperature.
-
Add 30 µL of Assay Buffer to the blank wells and sample wells, and 10 µL to the standard/quality control wells.
-
Add 20 µL of the appropriate Matrix Solution to the blank, standard, and quality control wells.
-
Pipette standards, quality controls, and samples into their respective wells.
-
Add 25 µL of Biotinylated Canine C-Peptide to all wells.
-
Cover the plate and incubate for 1 hour at room temperature on an orbital shaker (400-500 rpm).[10]
-
Wash the wells three times with diluted Wash Buffer.
-
Add 100 µL of Enzyme Solution to each well.
-
Incubate for 30 minutes at room temperature on the orbital shaker.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm and 590 nm within 5 minutes.[10]
-
2. Radioimmunoassay (RIA)
RIA is another sensitive method for the determination of canine C-peptide concentrations.[8][13]
-
Sample Preparation:
-
Assay Procedure:
-
Incubate plasma samples or canine C-peptide standards with antiserum directed against canine C-peptide for 48 hours at 4°C.[13]
-
Add radiolabeled C-peptide and incubate for a further period.
-
Separate antibody-bound from free C-peptide.
-
Measure the radioactivity of the bound fraction.
-
Calculate the concentration of C-peptide in the samples by comparing their results with the standard curve.
-
Assessment of Glucose Tolerance
1. Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT is considered a more accurate method for assessing glucose intolerance than oral tests due to its consistency.[15]
-
Protocol:
-
Fast the dog for 12 hours.[16]
-
Place a peripheral intravenous catheter in the cephalic vein.[16]
-
Collect a baseline blood sample (time 0).
-
Administer a 50% glucose solution intravenously at a dose of 0.5 g/kg or 1 g/kg body weight.[15][16]
-
Collect blood samples at specific intervals (e.g., 1, 2.5, 5, 7.5, 10, 15, 30, 45, 60, 90, and 120 minutes) after glucose infusion for the measurement of glucose and C-peptide.[15][16]
-
2. Glucagon Stimulation Test
This test evaluates the beta-cell secretory reserve.
-
Protocol:
-
Fast the dog overnight.
-
Administer glucagon intravenously.
-
Collect blood samples at baseline and at various time points post-injection (e.g., 5, 10, 15, 20, 30, and 45 minutes) for C-peptide and glucose analysis.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the correlation between C-peptide levels and glucose tolerance in dogs.
Caption: Experimental workflow for assessing C-peptide and glucose tolerance in dogs.
Signaling Pathways and Logical Relationships
The relationship between proinsulin, insulin, and C-peptide secretion is fundamental to understanding glucose homeostasis.
Caption: Proinsulin cleavage and secretion of insulin and C-peptide.
Conclusion
The measurement of C-peptide in conjunction with glucose tolerance tests provides a robust methodology for assessing endogenous insulin secretion and beta-cell function in dogs. This approach is critical for the accurate diagnosis and classification of diabetes mellitus, for monitoring disease progression, and for evaluating the efficacy of novel therapeutic interventions. The protocols and comparative data presented in this guide offer a foundation for standardized and reproducible research in canine endocrinology.
References
- 1. Canine Diabetes Mellitus | Veterian Key [veteriankey.com]
- 2. scielo.br [scielo.br]
- 3. Metabolism of C-peptide in the dog. In vivo demonstration of the absence of hepatic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C-peptide and insulin secretion. Relationship between peripheral concentrations of C-peptide and insulin and their secretion rates in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. innopep.com [innopep.com]
- 8. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assaygenie.com [assaygenie.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 14. content-assets.jci.org [content-assets.jci.org]
- 15. A comparison of intravenous and oral glucose tolerance tests in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cambridge.org [cambridge.org]
Comparative Analysis of Canine C-peptide in Health and Disease
A guide for researchers and drug development professionals on C-peptide concentrations and measurement in dogs, highlighting variations based on health status.
Executive Summary
C-peptide, a cleavage product of proinsulin, is co-secreted in equimolar amounts with insulin from pancreatic β-cells. Consequently, its measurement offers a valuable index of endogenous insulin secretion, particularly in animals receiving exogenous insulin. While the influence of breed on C-peptide levels in dogs remains an area for future research, significant variations are observed in different health states, notably in diabetes mellitus and hyperadrenocorticism. This guide provides a comparative analysis of C-peptide concentrations in healthy, diabetic, and hyperadrenocorticoid dogs, details the experimental protocols for its measurement, and illustrates the relevant physiological pathways.
Data Presentation: C-peptide Concentrations in Different Canine Health States
The following table summarizes fasting plasma C-peptide concentrations observed in dogs under different health conditions. It is important to note that these values are compiled from various studies and methodologies, which may contribute to variability.
| Health Status | Mean C-peptide Concentration (nmol/L) | Mean C-peptide Concentration (pmol/mL) | Key Observations |
| Healthy Dogs | 0.089 ± 0.021[1] | > 0.29[2] | Basal levels are consistently detectable. |
| Diabetic Dogs (Untreated) | -0.005 ± 0.007[1] | Significantly lower than healthy dogs[2] | Reflects impaired or absent β-cell function.[3][4] |
| Diabetic Dogs (Insulin-Treated) | Variable | A trend for lower concentrations compared to untreated diabetic dogs has been observed.[2] | Measurement is crucial for assessing residual β-cell function. |
| Dogs with Hyperadrenocorticism | Significantly increased compared to healthy and diabetic dogs.[2] | Significantly increased compared to healthy and diabetic dogs.[2] | Indicates increased β-cell responsiveness to glucagon, suggestive of insulin resistance.[2][5] |
Note: Conversion between nmol/L and pmol/mL can be complex and depends on the molecular weight of canine C-peptide. The values presented here are as reported in the cited literature.
Experimental Protocols
The accurate quantification of canine C-peptide is predominantly achieved through radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA).
Radioimmunoassay (RIA) for Canine C-peptide
This method relies on the competition between radiolabeled and unlabeled C-peptide for a limited number of antibody binding sites.
Key Steps:
-
Preparation of Reagents:
-
Synthetic canine C-peptide is used to generate a standard curve.
-
A specific antiserum (e.g., raised in guinea pigs) is utilized.
-
Canine C-peptide is radiolabeled, commonly with Iodine-125, using a modified chloramine-T method.[1]
-
-
Assay Procedure:
-
Standards, control samples, and unknown plasma samples are incubated with the specific antiserum.
-
A known quantity of radiolabeled canine C-peptide is then added to the mixture.
-
The mixture is incubated to allow for competitive binding.
-
A secondary antibody (e.g., rabbit anti-guinea pig serum) is added to precipitate the antibody-bound C-peptide.[1]
-
The mixture is centrifuged, and the radioactivity in the pellet is measured using a gamma counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of bound radiolabeled C-peptide against the concentration of the unlabeled standards.
-
The concentration of C-peptide in the unknown samples is determined by interpolating their binding percentages from the standard curve.
-
The sensitivity of the assay can reach as low as 0.028 nmol/L.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Canine C-peptide
ELISA is another common method that uses an enzyme-labeled antibody to detect and quantify C-peptide.
Key Steps:
-
Plate Preparation:
-
Microtiter plates are pre-coated with a capture antibody specific for canine C-peptide.
-
-
Assay Procedure:
-
Standards, controls, and samples are added to the wells.
-
A biotinylated detection antibody, also specific for canine C-peptide, is added, creating a "sandwich" with the C-peptide molecule.
-
The plate is washed to remove unbound substances.
-
A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
The plate is washed again to remove unbound enzyme conjugate.
-
A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color change.
-
The reaction is stopped with an acid solution, and the absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The intensity of the color is proportional to the amount of C-peptide present in the sample.
-
A standard curve is generated, and the concentrations in the unknown samples are calculated.
-
Mandatory Visualizations
Experimental Workflow for C-peptide Measurement
Caption: Experimental workflow for canine C-peptide measurement using ELISA.
Insulin and C-peptide Signaling Pathway
Caption: Simplified signaling pathways of insulin and C-peptide.
References
- 1. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Canine C-peptide for characterization of experimental diabetes in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canine C-peptide for characterization of experimental diabetes in dogs [inis.iaea.org]
- 5. scielo.br [scielo.br]
A Comparative Guide to Competitive ELISA Kits for Canine C-Peptide Validation
For researchers, scientists, and drug development professionals engaged in canine diabetes and metabolic disease research, the accurate measurement of C-peptide is crucial for assessing pancreatic beta-cell function. This guide provides a detailed comparison of commercially available competitive ELISA kits for canine C-peptide, offering a comprehensive overview of their performance characteristics, experimental protocols, and a look at alternative measurement methodologies.
Performance Comparison of Canine C-Peptide Competitive ELISA Kits
The selection of an appropriate ELISA kit is paramount for obtaining reliable and reproducible data. Below is a summary of key performance metrics for several commercially available kits.
| Manufacturer | Kit Catalog No. | Sensitivity | Detection Range | Intra-Assay CV (%) | Inter-Assay CV (%) | Sample Type |
| Sigma-Aldrich / Merck Millipore | EZCCP-47K | 0.24 ng/mL | 0.2 - 10 ng/mL | <10%[1][2] | <15%[1][2] | Serum, Plasma[3] |
| Assay Genie | CNEB0091 | 0.069 ng/mL[4] | 0.156 - 10 ng/mL[4] | Provided with kit[4] | Provided with kit[4] | Serum, Plasma, Lysate[4] |
| Assay Genie | CNDL00013 | Not Specified | Not Specified | <10%[5] | <12%[5] | Serum, Plasma, Cell Culture Supernatants[5] |
| Antibodies.com | A82419 | <0.061 ng/ml[6] | 0.156 - 10 ng/ml[6] | <10%[6] | <12%[6] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[6] |
| ELK Biotechnology | Not Specified | 0.13 ng/mL[7] | 0.32 - 20 ng/mL[7] | <8%[7] | <10%[7] | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[7] |
| Cloud-Clone Corp. | CEA447Ca | Not Specified | 98.77 - 8,000 pg/mL[8] | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants[8] |
| St John's Laboratory | STJE0007564 | 0.061 ng/mL | 0.156 - 10 ng/mL | Not Specified | Not Specified | Serum, Plasma, Tissue Homogenates, Cell Lysates, Cell Culture Supernatants |
Experimental Principles and Protocols
Understanding the underlying principles and specific protocols of each kit is essential for successful experimental execution and data interpretation.
Principle of Competitive ELISA
Competitive ELISA is a common method for quantifying antigens, such as C-peptide. In this assay, the C-peptide in the sample competes with a labeled (e.g., biotinylated) C-peptide for a limited number of primary antibody binding sites. The amount of labeled C-peptide bound to the antibody is inversely proportional to the amount of C-peptide in the sample.
References
- 1. MilliporeSigma Canine C-peptide ELISA 96 Wells/Strip Plate | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 2. Canine C-peptide ELISA | EZCCP-47K [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Canine C-Peptide ELISA Kit (A82419) [antibodies.com]
- 7. Dog CP(C-Peptide) ELISA Kit [elkbiotech.com]
- 8. cloud-clone.com [cloud-clone.com]
Establishing Reference Intervals for C-peptide in Healthy Dogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and supporting data for establishing reference intervals for C-peptide in healthy dogs. Understanding the normal range of C-peptide, a reliable marker of endogenous insulin secretion, is crucial for preclinical research in diabetes, metabolic disorders, and drug development. This document summarizes key studies, details experimental protocols, and presents data in a clear, comparative format to aid in the design and interpretation of canine studies.
Comparison of C-peptide Reference Intervals in Healthy Dogs
The following table summarizes C-peptide concentrations in healthy dogs as reported in key studies. These studies have employed different methodologies, primarily radioimmunoassay (RIA), and have evaluated C-peptide under basal (fasting) conditions and following stimulation with glucagon.
| Study | Number of Dogs | Measurement Method | Condition | Mean ± SD | Median (Interquartile Range) | Deduced Reference Interval (Mean ± 2SD) |
| Montgomery et al. (1996)[1] | 24 | Radioimmunoassay (RIA) | Basal (Fasting) | ~0.145 pmol/mL (estimated) | Not Reported | < 0.29 pmol/mL |
| Besch et al. (1985)[2][3] | Not Specified | Radioimmunoassay (RIA) | Fasting | 0.089 ± 0.021 nmol/L | Not Reported | 0.047 - 0.131 nmol/L |
| Dymond and Hinchcliff (2008)[4][5] | 20 | Not Specified | Glucagon Stimulation (10 min post) | Not Reported | 0.5 (0.3 - 0.8) nmol/L | Not Applicable |
Note: Direct comparison between studies should be made with caution due to variations in assay methods, dog populations, and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing studies. Below are the protocols employed in the key cited research.
Montgomery et al. (1996): Basal and Glucagon-Stimulated C-peptide[1]
-
Animal Population: 24 healthy dogs. Specific inclusion and exclusion criteria for health status were not detailed in the available abstract.
-
Stimulation Protocol: A glucagon stimulation test was performed by intravenous administration of 1 mg of glucagon per dog.
-
Sample Collection: Blood samples for plasma C-peptide determination were collected immediately before and at 5, 10, 20, 30, and 60 minutes after glucagon administration.
-
Analytical Method: Plasma C-peptide concentrations were measured using a radioimmunoassay (RIA). Further details of the assay (e.g., kit manufacturer, validation data) were not available in the abstract.
Besch et al. (1985): Fasting C-peptide by RIA[2][3]
-
Animal Population: A group of healthy, normal dogs.
-
Condition: Dogs were in a fasting state.
-
Sample Collection: Blood samples were collected to measure fasting plasma C-peptide concentrations.
-
Analytical Method: A sensitive and specific radioimmunoassay (RIA) for canine C-peptide was established.
-
Tracer: Radioiodinated synthetic canine C-peptide.
-
Antibody: A specific antiserum against canine C-peptide was developed.
-
Assay Performance: The standard curve ranged from 0.028 to 3.0 nmol/L. The intra-assay coefficient of variation (CV) was 3-5%, and the inter-assay CV was 6-9%. The assay showed no cross-reactivity with canine insulin, porcine proinsulin, bovine proinsulin, and human C-peptide.[2][3]
-
Dymond and Hinchcliff (2008): Glucagon Stimulation Test[4][5]
-
Animal Population: 20 healthy control dogs.
-
Stimulation Protocol: Dogs were administered either 0.5 mg or 1.0 mg of glucagon intravenously.
-
Sample Collection: Blood samples were taken before the injection and at 10 and 20 minutes after.
-
Analytical Method: The specific assay used for C-peptide determination was not detailed in the provided information.
Key Signaling and Experimental Workflows
Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams illustrate the proinsulin processing pathway and a typical experimental workflow for a glucagon stimulation test.
Caption: Proinsulin Processing Pathway.
Caption: Glucagon Stimulation Test Workflow.
Concluding Remarks
The establishment of robust reference intervals for C-peptide in healthy dogs is fundamental for advancing veterinary and comparative medical research. The data presented here, derived from key studies, offer a foundational understanding of expected C-peptide concentrations. However, it is evident that variations in analytical methods and experimental designs necessitate careful consideration when comparing results across different studies. For researchers and drug development professionals, it is recommended to either establish in-house reference intervals using a specific, validated assay or to ensure that the chosen external laboratory provides well-documented reference ranges relevant to the study population and methodology. Future research should aim to establish more comprehensive reference intervals in larger, well-defined healthy dog populations using standardized and validated modern assay techniques, such as specific ELISAs, to improve data comparability and reliability.
References
- 1. Basal and glucagon-stimulated plasma C-peptide concentrations in healthy dogs, dogs with diabetes mellitus, and dogs with hyperadrenocorticism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of plasma canine C-peptide by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]
- 4. Glucagon stimulation test for estimating endogenous insulin secretion in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of C-peptide Responses to Various Secretagogues in Canid Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of C-peptide responses to different secretagogues in dogs, offering valuable insights for researchers and professionals in the fields of veterinary science and diabetes drug development. The data presented is compiled from various studies, detailing the experimental protocols and summarizing the quantitative outcomes in easily digestible formats.
Understanding C-peptide as a Biomarker
C-peptide, a cleavage product of proinsulin, is co-secreted in equimolar amounts with insulin from pancreatic β-cells. Its longer half-life and lack of hepatic extraction make it a more reliable indicator of endogenous insulin secretion than insulin itself, particularly in canids receiving exogenous insulin therapy. This guide explores the canine C-peptide response to three key secretagogues: glucagon, glucose, and a mixed meal.
Comparative C-peptide Response Data
The following table summarizes the C-peptide responses observed in healthy dogs subjected to different stimulation tests. These values provide a baseline for comparative studies in various physiological and pathological states.
| Secretagogue | Test Type | Dosing Regimen | Baseline C-peptide (pmol/L) | Peak C-peptide (pmol/L) | Time to Peak (minutes) | Area Under the Curve (AUC) |
| Glucagon | Glucagon Stimulation Test (GST) | 0.03 mg/kg IV | ~150 - 250 | ~500 - 800 | 5 - 15 | Not consistently reported |
| Glucose | Intravenous Glucose Tolerance Test (IVGTT) | 0.5 g/kg IV | ~150 - 250 | ~400 - 600 | 5 - 10 | Not consistently reported |
| Mixed Meal | Mixed-Meal Tolerance Test (MMTT) | Standardized meal | ~150 - 250 | ~450 - 700 | 60 - 90 | Not consistently reported |
Note: The values presented are approximate ranges compiled from multiple sources and may vary depending on the specific study protocol, dog breed, age, and health status.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the stimulation tests discussed in this guide.
Glucagon Stimulation Test (GST)
The GST is a potent test for assessing β-cell reserve.
Protocol:
-
Fasting: Dogs are fasted for 12-18 hours prior to the test. Water is allowed ad libitum.
-
Catheterization: An intravenous catheter is placed for blood sampling and glucagon administration.
-
Baseline Sampling: A baseline blood sample is collected for the measurement of plasma C-peptide and glucose concentrations.
-
Glucagon Administration: Glucagon is administered intravenously at a dose of 0.03 mg/kg.
-
Post-stimulation Sampling: Blood samples are collected at 5, 10, 15, 30, and 60 minutes post-glucagon administration for C-peptide and glucose analysis.
Intravenous Glucose Tolerance Test (IVGTT)
The IVGTT assesses the early insulin and C-peptide response to a glucose challenge.
Protocol:
-
Fasting: Dogs are fasted for 12-18 hours.
-
Catheterization: An intravenous catheter is placed for glucose infusion and blood sampling.
-
Baseline Sampling: A baseline blood sample is collected.
-
Glucose Infusion: A 50% dextrose solution is administered intravenously at a dose of 0.5 g/kg over 30-60 seconds.
-
Post-infusion Sampling: Blood samples are collected at 1, 3, 5, 10, 15, 30, 45, and 60 minutes post-glucose infusion for C-peptide and glucose measurement.
Mixed-Meal Tolerance Test (MMTT)
The MMTT provides a more physiological assessment of β-cell function in response to a meal.
Protocol:
-
Fasting: Dogs are fasted overnight (12 hours).
-
Catheterization: An intravenous catheter is placed for blood sampling.
-
Baseline Sampling: A baseline blood sample is collected.
-
Meal Consumption: A standardized meal is provided. A common commercially available canned diet is often used, with the amount calculated to provide a specific caloric intake per kilogram of body weight. The dog should consume the meal within 10-15 minutes.
-
Post-prandial Sampling: Blood samples are collected at 30, 60, 90, 120, and 180 minutes after the meal is consumed for C-peptide and glucose analysis.
Signaling Pathways of Insulin and C-peptide Secretion
The secretion of insulin and C-peptide is a complex process initiated by various stimuli. The following diagrams illustrate the primary signaling pathways involved in response to glucagon, glucose, and arginine (a key amino acid component of mixed meals).
Caption: Glucagon signaling pathway in pancreatic β-cells.
Caption: Glucose-stimulated insulin secretion pathway.
Caption: Arginine-stimulated insulin secretion pathway.
Experimental Workflow
The following diagram outlines the general workflow for conducting a secretagogue stimulation test and analyzing the C-peptide response.
A Comparative Guide to Commercial Canine C-Peptide Assay Kits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available enzyme-linked immunosorbent assay (ELISA) kits for the quantification of canine C-peptide. C-peptide is a crucial biomarker for assessing pancreatic beta-cell function and insulin secretion in dogs. This document aims to assist researchers in selecting the most suitable assay for their specific needs by presenting a side-by-side comparison of key performance characteristics, detailed experimental protocols, and visual representations of the underlying biological pathway and experimental workflows.
Performance Characteristics of Commercial Kits
The following table summarizes the key quantitative data for various commercially available canine C-peptide ELISA kits. This information has been compiled from the manufacturers' product datasheets and should be used as a reference for comparison.
| Manufacturer/Supplier | Kit Name/Catalog No. | Assay Type | Detection Range | Sensitivity | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Sample Type |
| Sigma-Aldrich (Merck) | Canine C-peptide ELISA (EZCCP-47K)[1][2][3] | Competitive ELISA | 0.2 - 10 ng/mL[3] | 0.24 ng/mL[3] | <10%[1][3] | <15%[1][3] | Serum, Plasma[2][3] |
| Assay Genie | Dog C-Peptide (C-Peptide) ELISA Kit (CNEB0091)[4] | Competitive ELISA | 0.156 - 10 ng/mL[4] | 0.069 ng/mL[4] | Provided with kit[4] | Provided with kit[4] | Serum, Plasma, Lysate[4] |
| Assay Genie | Canine C Peptide (C Peptide) ELISA Kit (AEFI00044)[5] | Sandwich ELISA | 78.125 - 5000 pg/mL[5] | < 46.875 pg/mL[5] | Not specified | Not specified | Serum, Plasma, Tissue Homogenates[5] |
| MyBioSource | Canine C-Peptide ELISA Kit (MBS020478)[6] | Quantitative Sandwich | 0.5 - 16 ng/mL[6] | 0.1 ng/mL[6] | <15%[6] | <15%[6] | Serum, Plasma, Tissue Homogenates[6] |
| Antibodies.com | Canine C Peptide ELISA Kit (A319501)[7] | Sandwich ELISA | 78.125 - 5000 pg/mL[7] | 18.75 pg/mL[7] | Not specified | Not specified | Serum, Plasma, Tissue Homogenates[7] |
Signaling Pathway
The following diagram illustrates the biosynthesis of insulin and C-peptide, a fundamental pathway in understanding the biological significance of C-peptide measurement.
Caption: Insulin and C-peptide biosynthesis pathway.
Experimental Protocols
While specific protocols may vary slightly between manufacturers, the following provides a generalized, comprehensive methodology for a canine C-peptide ELISA. It is essential to refer to the specific kit's manual for precise instructions.
1. Reagent Preparation
-
Allow all reagents and samples to reach room temperature before use.
-
Prepare wash buffer by diluting the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.
-
Reconstitute lyophilized standards and controls with the specified volume of reconstitution buffer. Allow them to dissolve completely and mix gently.
-
Prepare a standard curve by performing serial dilutions of the stock standard as described in the manual.
2. Sample Preparation
-
Serum: Collect whole blood and allow it to clot at room temperature. Centrifuge at approximately 1000 x g for 15 minutes. Separate the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4][8]
-
Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at approximately 1000 x g for 15 minutes within 30 minutes of collection. Separate the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Tissue Homogenates: Homogenize tissue samples in an appropriate buffer on ice. Centrifuge the homogenate to remove cellular debris and collect the supernatant. The total protein concentration should be determined, and samples should be diluted as necessary.
3. Assay Procedure (Sandwich ELISA)
-
Add a specified volume of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate the plate for the time and temperature specified in the kit manual (e.g., 1-2 hours at 37°C).
-
Aspirate the liquid from each well and wash the plate multiple times with the prepared wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and tapping it against absorbent paper.
-
Add the biotinylated detection antibody to each well and incubate as directed.
-
Wash the plate as described in step 3.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate.
-
Wash the plate as described in step 3.
-
Add the substrate solution to each well and incubate in the dark for a specified time to allow for color development.
-
Stop the reaction by adding the stop solution to each well. The color will typically change from blue to yellow.
-
Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of C-peptide in the samples by interpolating their absorbance values from the standard curve.
-
Multiply the calculated concentration by the dilution factor if samples were diluted.
Experimental Workflow for Cross-Validation
The following diagram outlines a logical workflow for performing a cross-validation study of different commercial canine C-peptide ELISA kits.
Caption: Cross-validation experimental workflow.
Disclaimer: This guide is intended for informational purposes only and is based on publicly available data from manufacturers. It is not a substitute for a direct, head-to-head experimental validation. Researchers are strongly encouraged to perform their own validation studies to determine the most suitable kit for their specific application and sample type. The performance of any assay can be influenced by various factors, including the operator, laboratory conditions, and sample characteristics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Canine C-peptide ELISA Kit measures and quantifies C-Peptide in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 3. Canine C-peptide ELISA Kit measures and quantifies C-Peptide in 20 μL serum or plasma | Sigma-Aldrich [sigmaaldrich.com]
- 4. assaygenie.com [assaygenie.com]
- 5. assaygenie.jp [assaygenie.jp]
- 6. mybiosource.com [mybiosource.com]
- 7. Canine C Peptide ELISA Kit (A319501) [antibodies.com]
- 8. assaygenie.com [assaygenie.com]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Canine C-Peptide Disposal
For researchers and drug development professionals, ensuring laboratory safety and environmental integrity is paramount. The proper disposal of research materials, such as canine C-peptide, is a critical component of maintaining a safe and compliant workspace. Due to the potential for unknown biological effects of novel or research-specific peptides, a cautious and systematic approach to waste management is essential.[1][2] This guide provides a detailed, step-by-step operational and disposal plan for canine C-peptide, aligning with general laboratory safety protocols for hazardous and biohazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[1] All handling of C-peptide, particularly in its lyophilized or powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[1][2] Researchers should familiarize themselves with the Safety Data Sheet (SDS) for the specific C-peptide product to understand its unique hazards and handling requirements.[3]
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides are often unavailable, they should be treated as potentially hazardous materials.[1][2] This precautionary principle dictates that all materials contaminated with canine C-peptide, including solid waste, liquid waste, and consumables, must be segregated and disposed of as hazardous chemical waste.[1][4] If the C-peptide has been used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous.[1]
Operational Disposal Plan: A Step-by-Step Protocol
This section outlines the procedural steps for the safe segregation and disposal of waste contaminated with canine C-peptide.
Waste Segregation at the Point of Generation
Proper segregation of waste is critical to ensure safe and compliant disposal.[3] Establish three primary waste streams for canine C-peptide disposal: solid, liquid, and sharps waste.[2]
1. Solid Waste:
-
This category includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.[2]
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof container, such as a high-density polyethylene (HDPE) container.[1][2]
-
The container must remain closed except when adding waste.[1]
-
Contaminated personal protective equipment (PPE) should also be disposed of in this container.[3]
2. Liquid Waste:
-
This includes unused or expired C-peptide solutions and contaminated buffers.[2]
-
Collect all liquid waste in a dedicated, clearly labeled, leak-proof, and chemically resistant container.[2]
-
Ensure the container is compatible with any solvents used in the peptide solution.[2]
3. Sharps Waste:
-
This stream is for any contaminated items that can puncture the skin, such as needles, syringes, and broken glass.[2][5]
-
Dispose of all sharps immediately after use in a designated, puncture-resistant, and leak-proof sharps container.[2][6]
-
These containers should be clearly labeled with a biohazard symbol.[6]
-
Do not recap, shear, or cut contaminated sharps.[5]
Biohazardous Waste Considerations
If the canine C-peptide was used in experiments involving infectious agents or recombinant DNA, the waste must be treated as biohazardous.[1][5] This may require an initial decontamination step, such as autoclaving, before being managed as chemical waste.[1][5] Always adhere to your institution's biosafety guidelines for handling and decontaminating biohazardous materials.
Final Disposal Procedures
-
All waste containers must be clearly and accurately labeled as hazardous waste, indicating the contents.[3]
-
Coordinate with your institution's Environmental Health and Safety (EH&S) department for the collection and disposal of the hazardous waste containers.[3]
-
EH&S will arrange for disposal through a licensed hazardous waste disposal contractor, ensuring compliance with local, state, and federal regulations.[3]
Data Presentation: Canine C-Peptide Waste Disposal Summary
| Waste Type | Description | Disposal Container | Disposal Protocol |
| Solid Waste | Contaminated gloves, pipette tips, vials, absorbent paper.[2][4] | Dedicated, labeled, leak-proof container (e.g., HDPE).[1][2] | Collect in a designated container and treat as hazardous chemical waste.[4] |
| Liquid Waste | Unused C-peptide solutions, contaminated buffers.[2] | Dedicated, labeled, chemically resistant, leak-proof container.[2] | Collect in a designated container; do not pour down the drain .[3][4] Treat as hazardous chemical waste. |
| Sharps Waste | Needles, syringes, broken glass contaminated with C-peptide.[2][5] | Puncture-resistant, leak-proof sharps container with biohazard symbol.[2][6] | Place immediately into the sharps container. Treat as biohazardous/hazardous waste.[2][5] |
| Biohazardous Waste | C-peptide waste from experiments with infectious agents.[1] | Autoclavable bags or containers, followed by hazardous waste containers. | Decontaminate via autoclaving or chemical inactivation, then manage as hazardous chemical waste according to institutional protocols.[1][5][6] |
Experimental Protocols: Spill Response
In the event of a canine C-peptide spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or aerosol-generating spills, evacuate the area.
-
Don Appropriate PPE: At a minimum, wear chemical safety glasses, a lab coat, and chemical-resistant gloves.
-
Contain the Spill:
-
Clean the Area: Place all cleanup materials into a closed, labeled container for disposal as hazardous waste.[2]
-
Decontaminate: Ventilate and wash the spill area thoroughly after the cleanup is complete.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of canine C-peptide.
Caption: Workflow for Canine C-Peptide Waste Disposal.
References
Essential Safety and Operational Guide for Handling Dog C-Peptide
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with dog C-Peptide. The following procedures are designed to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment
While dog C-Peptide is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is recommended to handle it with caution as the toxicological properties have not been thoroughly investigated.[1] Some safety data sheets indicate that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against accidental splashes of reconstituted peptide solutions. |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile). | Prevents skin contact with the peptide. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities of lyophilized powder or if dust formation is likely. | Minimizes the risk of inhaling aerosolized peptide powder. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling dog C-Peptide is crucial for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
Store the lyophilized peptide in a freezer, typically at -20°C or colder, as recommended by the supplier.[1]
-
Keep the container tightly sealed to prevent moisture absorption.
2. Reconstitution and Aliquoting:
-
Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Work in a designated clean area, such as a laminar flow hood or a clean bench, to avoid contamination.
-
Reconstitute the peptide using a sterile, appropriate solvent as per the product datasheet.
-
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the reconstituted peptide into single-use volumes.
-
Clearly label all aliquots with the peptide name, concentration, date of preparation, and storage conditions.
3. Experimental Handling:
-
Always wear the recommended PPE.
-
Avoid the formation of dust and aerosols when working with the lyophilized powder.
-
Use calibrated equipment for all measurements to ensure accuracy.
-
Handle all solutions containing C-Peptide with care to prevent spills and splashes.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1] |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1] |
Disposal Plan
Proper disposal of dog C-Peptide and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Includes empty vials, contaminated gloves, pipette tips, and other disposables.
-
Liquid Waste: Includes unused reconstituted peptide solutions and experimental waste.
-
Sharps Waste: Includes any needles or other sharp objects that have come into contact with the peptide.
2. Disposal Procedures:
-
Solid Waste: Collect in a designated, labeled hazardous waste container. Do not dispose of in regular trash.[2][3]
-
Liquid Waste: While some non-hazardous aqueous waste may be suitable for drain disposal with copious amounts of water (subject to local regulations), it is best practice to collect all peptide-containing solutions in a labeled, leak-proof hazardous waste container.[4] For an added layer of safety, liquid waste can be chemically inactivated by hydrolysis (e.g., using a 1M HCl or 1M NaOH solution for at least 24 hours) followed by neutralization before collection.[1]
-
Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
Final Disposal: All collected waste streams should be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor, typically via incineration.[2][4]
3. Decontamination:
-
Labware: Reusable labware that has come into contact with C-Peptide should be decontaminated. Soaking in an enzymatic detergent or a 10% bleach solution for at least 30 minutes is an effective method.[4] Following decontamination, wash thoroughly with laboratory detergent and rinse with purified water.
-
Work Surfaces: Clean and decontaminate workbenches and other surfaces before and after handling the peptide.
Workflow for Safe Handling of Dog C-Peptidedot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
